molecular formula C19H18O6 B15592998 Isocudraniaxanthone B

Isocudraniaxanthone B

Katalognummer: B15592998
Molekulargewicht: 342.3 g/mol
InChI-Schlüssel: PELOBHLTYBBGDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

isocudraniaxanthone B has been reported in Cratoxylum formosum, Maclura cochinchinensis, and Maclura tricuspidata with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1,5,6-trihydroxy-3-methoxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O6/c1-5-19(2,3)14-12(24-4)8-11(21)13-15(22)9-6-7-10(20)16(23)17(9)25-18(13)14/h5-8,20-21,23H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELOBHLTYBBGDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)C1=C(C=C(C2=C1OC3=C(C2=O)C=CC(=C3O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isocudraniaxanthone B: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocudraniaxanthone B is a prenylated xanthone (B1684191) that has garnered interest within the scientific community for its biological activities. This technical guide provides an in-depth overview of the discovery of this compound, its known natural sources, and a detailed examination of its reported biological effects. This document consolidates available quantitative data, outlines experimental protocols for its isolation, and visually represents its potential mechanism of action through a proposed signaling pathway, serving as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Natural Sources

This compound was first reported in a 2004 study by Hay and colleagues, published in Life Sciences.[1][2][3][4][5] In this seminal work, the compound was isolated from the stem bark of Garcinia vieillardii, a plant species belonging to the Clusiaceae family.[6][7] While initial database entries suggested an association with Calophyllum caledonicum, the primary literature confirms Garcinia vieillardii as the definitive original source.

The genus Garcinia is a well-documented source of a diverse array of xanthones, which are a class of polyphenolic compounds known for their wide range of biological activities.[8][9][10][11] Phytochemical investigations of various Garcinia species have consistently yielded novel and bioactive xanthone derivatives.[6][7]

Table 1: Natural Source of this compound

Compound NameNatural SourcePlant FamilyPlant PartReference
This compoundGarcinia vieillardiiClusiaceaeStem BarkHay et al., 2004

Physicochemical Properties and Spectroscopic Data

This compound is a prenylated xanthone with the chemical formula C₁₉H₁₈O₆. The structure is characterized by a tricyclic xanthen-9-one core, substituted with hydroxyl, methoxy, and a 1,1-dimethyl-2-propenyl (prenyl) group. The precise structural elucidation was accomplished through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for this compound

Spectroscopic DataValues
¹H-NMR Data not explicitly available in the reviewed sources. Would typically include chemical shifts (δ) in ppm, coupling constants (J) in Hz, and multiplicity for each proton.
¹³C-NMR Data not explicitly available in the reviewed sources. Would typically include chemical shifts (δ) in ppm for each carbon atom.
Mass Spectrometry Specific m/z values and fragmentation patterns would be detailed here.

Note: The detailed ¹H and ¹³C-NMR data, while fundamental to the original structure elucidation, are not available in the public abstracts of the discovery paper. Access to the full publication is required to populate this section.

Experimental Protocols

The isolation of this compound from Garcinia vieillardii involves standard phytochemistry techniques. While the specific details from the original publication by Hay et al. (2004) are not fully accessible in the reviewed literature, a general experimental workflow can be constructed based on common practices for xanthone isolation from Garcinia species.

Extraction
  • Plant Material Preparation: The stem bark of Garcinia vieillardii is collected, dried, and ground into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered plant material is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and methanol (B129727). This process, typically performed using a Soxhlet apparatus or maceration, separates compounds based on their solubility. The xanthones are generally found in the ethyl acetate and methanol fractions.

Isolation and Purification
  • Chromatographic Separation: The crude extract rich in xanthones is subjected to various chromatographic techniques for separation and purification.

    • Vacuum Liquid Chromatography (VLC): The extract is often first fractionated using VLC with a silica (B1680970) gel stationary phase and a gradient of solvents (e.g., n-hexane-ethyl acetate).[12]

    • Column Chromatography: Fractions obtained from VLC are further purified by column chromatography, again typically with silica gel, using a more refined solvent gradient to isolate individual compounds.[12]

    • Preparative Thin-Layer Chromatography (pTLC): For final purification, pTLC can be employed to obtain the pure this compound.

Structure Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • ¹H-NMR and ¹³C-NMR: To establish the carbon-hydrogen framework and the connectivity of the atoms.[13][14][15][16][17]

  • 2D-NMR (COSY, HSQC, HMBC): To confirm the assignments and elucidate the complete structure.

  • Infrared (IR) and Ultraviolet-Visible (UV) Spectroscopy: To identify functional groups and the chromophore system.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Structure Elucidation plant_material Powdered Garcinia vieillardii Bark extraction Solvent Extraction (e.g., Ethyl Acetate) plant_material->extraction crude_extract Crude Xanthone Extract extraction->crude_extract vlc Vacuum Liquid Chromatography crude_extract->vlc cc Column Chromatography vlc->cc ptlc Preparative TLC cc->ptlc pure_compound This compound ptlc->pure_compound nmr NMR (1D & 2D) pure_compound->nmr ms Mass Spectrometry pure_compound->ms ir_uv IR & UV Spectroscopy pure_compound->ir_uv G cluster_cellular_effects Potential Cellular Effects cluster_downstream Downstream Consequences icb This compound ahr AhR Activation icb->ahr nrf2 Nrf2 Activation icb->nrf2 mito Mitochondrial Respiration Inhibition icb->mito detox Detoxification ahr->detox antioxidant Antioxidant Response nrf2->antioxidant apoptosis Apoptosis mito->apoptosis

References

What are the basic chemical properties of Isocudraniaxanthone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocudraniaxanthone B is a naturally occurring xanthone (B1684191), a class of organic compounds characterized by a dibenzo-γ-pyrone heterocyclic structure. First identified in plant species such as Calophyllum caledonicum and Garcinia vieillardii, this prenylated xanthone has garnered scientific interest due to its notable biological activities, particularly its promising antimalarial properties. This technical guide provides a detailed summary of the known chemical properties of this compound, outlines relevant experimental methodologies, and presents visual workflows and pathways to support further research and development.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₉H₁₈O₆[1]
Molecular Weight 342.34 g/mol [1]
CAS Number 199851-52-0[1]
Appearance Yellow Solid (Predicted)General knowledge of xanthones
Melting Point Not Reported
Boiling Point Not Reported
Solubility Soluble in common organic solvents like methanol, ethanol, DMSO, and ethyl acetate. Sparingly soluble in water. (Predicted based on xanthone chemistry)General knowledge of xanthones

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While the complete spectral data from the original isolation studies are not fully accessible, the expected spectral features based on the analysis of similar xanthone compounds are described below.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Xanthones typically exhibit three characteristic absorption bands in their UV-Vis spectra. For this compound, these are expected to appear around 240-260 nm (Band I), 310-330 nm (Band II), and a shoulder or weaker band at higher wavelengths, which are indicative of the π → π* transitions within the aromatic system and the carbonyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

  • ~3400 cm⁻¹ (broad): O-H stretching vibration from the hydroxyl groups.

  • ~2970-2850 cm⁻¹: C-H stretching vibrations of the aliphatic (prenyl) and aromatic moieties.

  • ~1650 cm⁻¹ (strong): C=O stretching vibration of the γ-pyrone carbonyl group.

  • ~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.

  • ~1200-1000 cm⁻¹: C-O stretching vibrations of the ether and hydroxyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. Based on its known structure, the following signals are anticipated:

  • ¹H NMR: Signals corresponding to aromatic protons, a methoxy (B1213986) group, hydroxyl protons, and protons of the 1,1-dimethyl-2-propenyl (prenyl) group.

  • ¹³C NMR: Resonances for the carbonyl carbon (~180 ppm), aromatic carbons (some oxygenated, appearing downfield), methoxy carbon, and carbons of the prenyl side chain.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 342. The fragmentation pattern would likely involve characteristic losses of the prenyl side chain and other small neutral molecules.

Biological Activity

The most well-documented biological activity of this compound is its antimalarial effect. It has been shown to be active against Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans, with a reported IC₅₀ value of 3.2 μg/mL.[2] The proposed mechanism of action for the antimalarial activity of xanthones involves the inhibition of hemozoin formation in the parasite's food vacuole.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound can be adapted from standard methods used for natural product chemistry.

Isolation of this compound

A general procedure for the isolation from plant material would involve the following steps:

  • Extraction: The dried and powdered plant material (e.g., bark of Calophyllum caledonicum) is subjected to solvent extraction, typically using a sequence of solvents with increasing polarity (e.g., hexane, ethyl acetate, and methanol).

  • Fractionation: The crude extract is then fractionated using techniques like column chromatography over silica (B1680970) gel or Sephadex LH-20.

  • Purification: Fractions containing the target compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Physicochemical Property Determination
  • Melting Point: Determined using a standard melting point apparatus.

  • Solubility: Assessed by dissolving a known amount of the compound in various solvents at a specific temperature. Quantitative solubility can be determined by techniques like UV-Vis spectroscopy or HPLC after saturation.

Spectroscopic Analysis
  • UV-Vis Spectroscopy: A solution of the compound in a suitable solvent (e.g., methanol) is analyzed using a UV-Vis spectrophotometer over a range of 200-800 nm.

  • IR Spectroscopy: The IR spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer, either as a KBr pellet or as a thin film.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer using a deuterated solvent (e.g., CDCl₃, DMSO-d₆). 2D NMR experiments (COSY, HSQC, HMBC) are employed for complete structural assignment.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula. Fragmentation patterns are studied using tandem mass spectrometry (MS/MS).

Visualizations

Experimental Workflow for Isolation and Characterization

experimental_workflow cluster_characterization Structural Elucidation plant_material Plant Material (e.g., Calophyllum caledonicum bark) extraction Solvent Extraction (Hexane, EtOAc, MeOH) plant_material->extraction fractionation Column Chromatography (Silica Gel, Sephadex) extraction->fractionation purification Preparative HPLC fractionation->purification pure_compound Pure this compound purification->pure_compound uv_vis UV-Vis pure_compound->uv_vis ir IR pure_compound->ir nmr NMR (1D, 2D) pure_compound->nmr ms HRMS pure_compound->ms antimalarial_mechanism cluster_parasite Plasmodium falciparum Food Vacuole hemoglobin Hemoglobin heme Free Heme (toxic) hemoglobin->heme Digestion hemozoin Hemozoin (non-toxic crystal) heme->hemozoin Biocrystallization cell_death Parasite Death heme->cell_death Leads to oxidative stress and parasite death isocudraniaxanthone_b This compound isocudraniaxanthone_b->inhibition inhibition->heme

References

Isocudraniaxanthone B: A Technical Overview of a Promising Antimalarial Xanthone

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 199851-52-0

This technical guide provides an in-depth overview of Isocudraniaxanthone B, a natural xanthone (B1684191) with demonstrated antimalarial properties. The information is curated for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, biological activity, and potential mechanisms of action.

Chemical and Physical Properties

This compound is a xanthone derivative isolated from plant sources.[1][2] Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 199851-52-0N/A
Molecular Formula C₁₉H₁₈O₆N/A
Molecular Weight 342.34 g/mol N/A
Synonyms 4-(1,1-Dimethyl-2-propenyl)-1,5,6-trihydroxy-3-methoxy-9H-xanthen-9-oneN/A
Class Xanthone[1]
Natural Source Garcinia vieillardii[1][2]

Biological Activity: Antimalarial Efficacy

The primary biological activity identified for this compound is its effect against the malaria parasite, Plasmodium falciparum.

In Vitro Antimalarial Activity

This compound has shown activity against chloroquine-resistant strains of P. falciparum. A comparative summary of its efficacy alongside other xanthones isolated from Calophyllum caledonicum is presented below.

CompoundIC₅₀ (µg/mL) against P. falciparum (Chloroquine-Resistant Strain)Source
This compound 3.2 [1]
Caloxanthone C1.1[1]
Demethylcalabaxanthone4.4[1]
Calothwaitesixanthone2.9[1]
Calozeyloxanthone1.6[1]
Dombakinaxanthone2.1[1]
Macluraxanthone0.8[1]
6-Deoxy-γ-mangostin1.0[1]
Isocudraniaxanthone A2.3[1]
2-Deprenylrheediaxanthone B3.8[1]

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not extensively published. However, based on general methodologies for xanthone isolation and antimalarial testing, the following protocols can be considered representative.

General Protocol for Isolation of Xanthones from Plant Material

The following workflow outlines a typical procedure for the extraction and isolation of xanthones from plant sources like Garcinia vieillardii.

G cluster_extraction Extraction cluster_fractionation Fractionation & Purification cluster_identification Structure Elucidation plant_material Dried and Powdered Plant Material (e.g., Garcinia vieillardii roots) maceration Maceration with Organic Solvents (e.g., Hexane, Ethyl Acetate, Methanol) plant_material->maceration crude_extract Crude Plant Extract maceration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractions Collection of Fractions column_chromatography->fractions tlc Thin Layer Chromatography (TLC) Analysis of Fractions fractions->tlc hplc Preparative High-Performance Liquid Chromatography (HPLC) tlc->hplc Pool and Purify Promising Fractions isolated_compound Isolated this compound hplc->isolated_compound spectroscopy Spectroscopic Analysis (NMR, Mass Spectrometry) isolated_compound->spectroscopy

Caption: General workflow for xanthone isolation.
In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This protocol describes a common method for assessing the in vitro activity of compounds against P. falciparum.

G cluster_setup Assay Setup cluster_incubation Incubation cluster_lysis_staining Lysis and Staining cluster_measurement Measurement and Analysis prepare_plates Prepare 96-well plates with serial dilutions of this compound add_parasites Add synchronized P. falciparum culture (ring-stage) to each well prepare_plates->add_parasites incubate Incubate plates for 72 hours under standard culture conditions add_parasites->incubate freeze_thaw Freeze plates to lyse red blood cells incubate->freeze_thaw add_sybr Add SYBR Green I lysis buffer freeze_thaw->add_sybr incubate_dark Incubate in the dark add_sybr->incubate_dark read_fluorescence Read fluorescence on a plate reader incubate_dark->read_fluorescence calculate_ic50 Calculate IC₅₀ values read_fluorescence->calculate_ic50

Caption: SYBR Green I antimalarial assay workflow.

Potential Signaling Pathways and Mechanism of Action

While the specific mechanism of action for this compound has not been elucidated, research on related xanthones suggests potential involvement in several key cellular signaling pathways. It is important to note that the following information is based on studies of other xanthone compounds and serves as a potential guide for future research on this compound.

Anti-inflammatory Pathways

Xanthones are known to possess anti-inflammatory properties.[3][4][5] A related compound, 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone (THMX), has been shown to inhibit inflammatory responses in microglia by modulating the NF-κB and MAPK signaling pathways and activating the HO-1 pathway.[3]

G cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_response Inflammatory Response LPS LPS MAPK MAPK (p38, ERK, JNK) LPS->MAPK NFkB NF-κB LPS->NFkB ProInflammatory Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) MAPK->ProInflammatory NFkB->ProInflammatory HO1 HO-1 HO1->ProInflammatory Inhibition IsocudraniaxanthoneB This compound (Proposed Action) IsocudraniaxanthoneB->MAPK Inhibition IsocudraniaxanthoneB->NFkB Inhibition IsocudraniaxanthoneB->HO1 Activation

Caption: Proposed anti-inflammatory signaling pathways.
Anticancer Pathways

Another related xanthone, Isocudraxanthone K, has demonstrated antitumor effects in oral squamous cell carcinoma cells by inhibiting the HIF-1α signaling pathway, leading to apoptosis.[6] This suggests that this compound could potentially have similar effects on cancer cell signaling.

G cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effects Akt_p38_ERK Akt / p38 / ERK HIF1a HIF-1α Akt_p38_ERK->HIF1a VEGF VEGF HIF1a->VEGF Apoptosis Apoptosis HIF1a->Apoptosis Inhibition of pro-survival genes Angiogenesis Angiogenesis VEGF->Angiogenesis IsocudraniaxanthoneB This compound (Proposed Action) IsocudraniaxanthoneB->Akt_p38_ERK Modulation IsocudraniaxanthoneB->HIF1a Downregulation

Caption: Proposed anticancer signaling pathway.

Synthesis

Currently, there is no specific published synthesis protocol for this compound. The compound is obtained through isolation from its natural source.

Future Directions

This compound presents a promising scaffold for the development of new antimalarial drugs. Future research should focus on:

  • Elucidation of the specific mechanism of action against P. falciparum.

  • In vivo studies to determine its efficacy and pharmacokinetic profile in animal models.

  • Structure-activity relationship (SAR) studies to identify key functional groups for its antimalarial activity and to design more potent analogs.

  • Development of a total synthesis route to enable the production of larger quantities for further research and development.

  • Investigation of its potential anti-inflammatory and anticancer properties , given the activities of related xanthones.

References

Isocudraniaxanthone B molecular structure and formula C19H18O6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Isocudraniaxanthone B, a natural product with demonstrated biological activity. This guide consolidates available data on its molecular structure, physicochemical properties, and bioactivity, adhering to stringent data presentation and visualization standards for a scientific audience.

Molecular Structure and Formula

This compound is a xanthone (B1684191) derivative with the chemical formula C19H18O6 .[1] Its structure is characterized by a tricyclic xanthen-9-one core, substituted with hydroxyl, methoxy, and a dimethylpropenyl group.

Synonyms: 4-(1,1-Dimethyl-2-propenyl)-1,5,6-trihydroxy-3-methoxy-9H-xanthen-9-one

Chemical Structure:

Isocudraniaxanthone_B C1 C C2 C C1->C2 C1->C2 O1_subst O C1->O1_subst C3 C C2->C3 C8 C C4 C C3->C4 C3->C4 C7 C O3_subst O C3->O3_subst C4a C C4->C4a C4_subst C C4->C4_subst O10 O C4a->O10 C9a C C4a->C9a C5 C C6 C C5->C6 C5->C6 O5_subst O C5->O5_subst C6->C7 O6_subst O C6->O6_subst C7->C8 C7->C8 H_C7 H C7->H_C7 C8a C C8->C8a H_C8 H C8->H_C8 C8a->C5 C9 C C8a->C9 C9->C9a O9_subst O C9->O9_subst O10->C8a C9a->C1 C1a C C2a C C3a C C2a->C3a H_C2a H C2a->H_C2a H_C3a1 H C3a->H_C3a1 H_C3a2 H C3a->H_C3a2 C_subst1 C C4_subst->C_subst1 C_subst2 C C4_subst->C_subst2 C_subst3 C C4_subst->C_subst3 H_C_subst1_1 H C_subst1->H_C_subst1_1 H_C_subst1_2 H C_subst1->H_C_subst1_2 H_C_subst1_3 H C_subst1->H_C_subst1_3 H_C_subst2_1 H C_subst2->H_C_subst2_1 H_C_subst2_2 H C_subst2->H_C_subst2_2 H_C_subst2_3 H C_subst2->H_C_subst2_3 C_subst3->C2a H1_subst H O1_subst->H1_subst C3_Me C O3_subst->C3_Me H_C3_Me1 H C3_Me->H_C3_Me1 H_C3_Me2 H C3_Me->H_C3_Me2 H_C3_Me3 H C3_Me->H_C3_Me3 H5_subst H O5_subst->H5_subst H6_subst H O6_subst->H6_subst

Caption: 2D structure of this compound.

Physicochemical and Pharmacokinetic Data

A summary of the key computed and experimental properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C19H18O6[1]
Molecular Weight 342.34 g/mol [1]
CAS Number 199851-52-0[1]
Exact Mass 342.11033829[1]
Topological Polar Surface Area 96.2 Ų[1]
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 6[1]
Rotatable Bond Count 3[1]
XLogP3 4.4[1]

Biological Activity

This compound has demonstrated notable antimalarial activity. Quantitative data from in vitro studies are summarized in Table 2.

Biological TargetAssayTest Organism/Cell LineActivity (IC50)Source
AntimalarialIn vitro antiplasmodial assayPlasmodium falciparum (chloroquine-resistant strain)3.2 µg/mL[2]

Experimental Protocols

Isolation of this compound

This compound has been isolated from the plant Garcinia vieillardii. While the detailed experimental protocol from the primary literature could not be accessed, the general procedure for the isolation of xanthones from plant material typically involves the following steps:

G_1 A Plant Material Collection and Preparation (e.g., air-drying, grinding) B Solvent Extraction (e.g., maceration or Soxhlet with solvents of increasing polarity) A->B C Crude Extract Fractionation (e.g., liquid-liquid partitioning) B->C D Chromatographic Separation (e.g., column chromatography over silica (B1680970) gel) C->D E Purification of Fractions (e.g., preparative TLC or HPLC) D->E F Structure Elucidation (e.g., NMR, Mass Spectrometry, IR, UV) E->F

Caption: General workflow for natural product isolation.

In Vitro Antimalarial Activity Assay

The antimalarial activity of this compound was evaluated against a chloroquine-resistant strain of Plasmodium falciparum. The specific, detailed protocol from the original study is not publicly available. However, a standard in vitro antiplasmodial assay generally follows the workflow below:

G_2 A Culturing of P. falciparum (in human erythrocytes) B Preparation of Drug Plates (serial dilutions of this compound) A->B C Incubation (parasitized erythrocytes with the compound) B->C D Assessment of Parasite Growth Inhibition (e.g., SYBR Green I-based fluorescence assay, pLDH assay, or microscopic counting) C->D E Data Analysis (determination of IC50 values) D->E

Caption: Typical workflow for in vitro antiplasmodial assays.

Spectroscopic Data

Detailed 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound are not available in the public domain based on the conducted literature search. This information is crucial for the unambiguous structural confirmation and quality control of the compound.

Proposed Mechanism of Action and Signaling Pathways

Specific studies on the mechanism of action of this compound have not been identified. However, for the broader class of antimalarial xanthones, a proposed mechanism involves the inhibition of hemozoin formation in the food vacuole of the malaria parasite. Plasmodium falciparum digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. Xanthones are thought to interfere with this process.

G_3 cluster_0 P. falciparum Digestive Vacuole hemoglobin Hemoglobin heme Toxic Free Heme hemoglobin->heme Digestion hemozoin Hemozoin (Non-toxic) heme->hemozoin Polymerization isocudraniaxanthone This compound isocudraniaxanthone->heme Inhibition of Polymerization

Caption: Proposed antimalarial mechanism of xanthones.

No specific signaling pathways involving this compound have been elucidated in the available literature.

Conclusion

This compound is a promising natural product with confirmed in vitro activity against chloroquine-resistant Plasmodium falciparum. Its xanthone scaffold represents a potential starting point for the development of new antimalarial agents. However, a significant gap in the publicly available data exists, particularly concerning detailed experimental protocols for its isolation and comprehensive spectroscopic characterization (NMR data). Further research is warranted to fully elucidate its mechanism of action, explore its potential effects on relevant signaling pathways, and assess its broader pharmacological profile to support future drug development efforts.

References

The Biosynthesis of Isocudraniaxanthone B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocudraniaxanthone B, a prenylated xanthone (B1684191) with noteworthy biological activities, has been isolated from plant species such as Calophyllum caledonicum and Garcinia vieillardii. While the complete biosynthetic pathway of this complex natural product has not been fully elucidated, extensive research into the biosynthesis of related xanthones provides a strong foundation for a putative pathway. This technical guide synthesizes the current understanding of xanthone biosynthesis in plants, proposes a detailed hypothetical pathway for this compound, and outlines the key experimental protocols required to investigate and validate this pathway. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, biosynthesis, and drug development.

Introduction to Xanthone Biosynthesis in Plants

Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. Their biosynthesis in plants is a multi-step process that originates from primary metabolism and diverges into a specialized secondary metabolic pathway. The general pathway can be summarized in three main stages:

  • Formation of the Benzophenone (B1666685) Scaffold: The pathway initiates with precursors from the shikimate and acetate (B1210297) pathways. L-phenylalanine, derived from the shikimate pathway, is converted to cinnamic acid, which is then hydroxylated and activated to form p-coumaroyl-CoA. This intermediate undergoes condensation with three molecules of malonyl-CoA from the acetate pathway, catalyzed by a benzophenone synthase (BPS), to yield a 2,4,6-trihydroxybenzophenone (B1214741) intermediate.

  • Oxidative Cyclization to the Xanthone Core: The benzophenone intermediate undergoes further hydroxylation, typically catalyzed by a cytochrome P450 monooxygenase (CYP450), to form a 2,3',4,6-tetrahydroxybenzophenone. This molecule then undergoes regioselective intramolecular oxidative C-O phenol (B47542) coupling to form the tricyclic xanthone core. This critical cyclization is also catalyzed by specific CYP450 enzymes, leading to the formation of key xanthone precursors such as 1,3,7-trihydroxyxanthone (1,3,7-THX).[1][2][3]

  • Tailoring and Diversification: The basic xanthone core is subsequently modified by a series of "tailoring" enzymes, including prenyltransferases, hydroxylases, methyltransferases, and glycosyltransferases. These modifications generate the vast structural diversity of naturally occurring xanthones. Prenylation, the addition of a five-carbon isoprene (B109036) unit (dimethylallyl pyrophosphate - DMAPP) or a ten-carbon unit (geranyl pyrophosphate - GPP), is a particularly important step in the biosynthesis of many bioactive xanthones, including this compound.

Proposed Biosynthetic Pathway of this compound

Based on the general principles of xanthone biosynthesis and the structure of this compound (C19H18O6), a hypothetical biosynthetic pathway is proposed below. This compound is a prenylated and further modified xanthone, likely derived from a common xanthone precursor.

Key Precursors:

  • Shikimic Acid: The ultimate precursor for the B-ring and part of the C-ring of the xanthone scaffold.

  • Malonyl-CoA: The precursor for the A-ring.

  • Dimethylallyl Pyrophosphate (DMAPP): The donor of the prenyl group.

Proposed Enzymatic Steps:

  • Formation of 1,3,7-Trihydroxyxanthone (1,3,7-THX): This is a common xanthone precursor formed through the general pathway described in Section 1.

  • Hydroxylation: A specific cytochrome P450 monooxygenase likely hydroxylates the 1,3,7-THX core at a specific position to create a suitable site for subsequent modifications.

  • Prenylation: A prenyltransferase (PT) catalyzes the attachment of a dimethylallyl group from DMAPP to the xanthone scaffold. In Cudrania tricuspidata, a plant known for producing prenylated flavonoids, a flavonoid-specific prenyltransferase has been identified, suggesting the presence of similar enzymes for xanthone prenylation in related species.[4]

  • Further Tailoring Reactions: Additional enzymatic steps, such as further hydroxylations or methoxylations, are likely required to arrive at the final structure of this compound.

Below is a graphical representation of the proposed logical flow of the biosynthesis.

This compound Biosynthesis Logic cluster_precursors Primary Metabolism cluster_core_synthesis Core Xanthone Synthesis cluster_tailoring Tailoring Reactions Shikimate Shikimate Pathway Benzophenone Benzophenone Intermediate Shikimate->Benzophenone Phenylpropanoid Pathway Acetate Acetate Pathway Acetate->Benzophenone Malonyl-CoA MEP_MVA MEP/MVA Pathways PrenylatedXanthone Prenylated Xanthone MEP_MVA->PrenylatedXanthone DMAPP XanthoneCore 1,3,7-Trihydroxyxanthone (Xanthone Core) Benzophenone->XanthoneCore CYP450 (Oxidative Cyclization) HydroxylatedXanthone Hydroxylated Xanthone XanthoneCore->HydroxylatedXanthone Hydroxylase (CYP450) HydroxylatedXanthone->PrenylatedXanthone Prenyltransferase IsocudraniaxanthoneB This compound PrenylatedXanthone->IsocudraniaxanthoneB Further Tailoring (e.g., Hydroxylation)

Logical flow of this compound biosynthesis.

Experimental Protocols for Pathway Elucidation

Validating the proposed biosynthetic pathway for this compound requires a combination of biochemical, molecular, and analytical techniques. The following section details key experimental protocols.

Metabolite Analysis and Profiling

Objective: To identify and quantify this compound and its potential precursors in plant tissues.

Methodology: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

  • Sample Preparation:

    • Harvest fresh plant material (e.g., leaves, roots, stems of Calophyllum caledonicum or Garcinia vieillardii).

    • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.

    • Extract the metabolites with a suitable solvent, such as methanol (B129727) or a methanol/water mixture, often with sonication or shaking.

    • Centrifuge the extract to pellet cell debris and filter the supernatant.

  • HPLC Separation:

    • Inject the filtered extract onto a C18 reverse-phase HPLC column.

    • Use a gradient elution program with two mobile phases, typically water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B). The gradient will gradually increase the proportion of Mobile Phase B to elute compounds of increasing hydrophobicity.

  • Mass Spectrometry Detection:

    • Couple the HPLC eluent to an electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire data in both positive and negative ionization modes to detect a wider range of metabolites.

    • Perform targeted analysis for the exact mass of this compound and its proposed precursors.

    • Utilize tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural confirmation.

Enzyme Assays

Objective: To functionally characterize the enzymes involved in the pathway, particularly prenyltransferases and hydroxylases.

Methodology: In Vitro Enzyme Assays with Recombinant Proteins

  • Gene Identification and Cloning:

    • Identify candidate genes for prenyltransferases and CYP450s from a transcriptome or genome sequence of the source plant. Homology-based searches using known enzyme sequences are a common starting point.

    • Amplify the full-length coding sequences of the candidate genes by PCR and clone them into an appropriate expression vector (e.g., for E. coli or yeast).

  • Heterologous Protein Expression and Purification:

    • Transform the expression constructs into the chosen host organism.

    • Induce protein expression and purify the recombinant enzymes using affinity chromatography (e.g., His-tag purification).

  • Prenyltransferase Assay:

    • Prepare a reaction mixture containing the purified prenyltransferase, a potential xanthone acceptor substrate (e.g., 1,3,7-THX or a hydroxylated derivative), DMAPP, and a suitable buffer with divalent cations (e.g., Mg2+).

    • Incubate the reaction at an optimal temperature.

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.

    • Analyze the reaction products by HPLC-MS to detect the formation of the prenylated xanthone.

  • Cytochrome P450 Hydroxylase Assay:

    • Prepare a reaction mixture containing the purified CYP450, its corresponding CPR (cytochrome P450 reductase) partner, the xanthone substrate, and an NADPH-regenerating system in a suitable buffer.

    • Incubate the reaction and analyze the products by HPLC-MS for the appearance of hydroxylated xanthones.

Gene Silencing

Objective: To confirm the in vivo function of candidate genes by downregulating their expression and observing the effect on this compound production.

Methodology: Virus-Induced Gene Silencing (VIGS) or RNA Interference (RNAi)

  • Construct Design:

    • Select a unique fragment of the target gene (e.g., a putative prenyltransferase) to avoid off-target silencing.

    • Clone this fragment into a VIGS vector (e.g., based on Tobacco Rattle Virus) or an RNAi vector to create a hairpin RNA structure.

  • Plant Transformation:

    • Introduce the silencing construct into the plant using Agrobacterium tumefaciens-mediated transformation. For VIGS, this is typically done by agroinfiltration into young leaves. For stable RNAi lines, tissue culture-based transformation methods are used.

  • Analysis of Silenced Plants:

    • After a period of time to allow for silencing to establish, harvest tissues from the silenced plants and control plants (e.g., transformed with an empty vector).

    • Quantify the transcript levels of the target gene using quantitative real-time PCR (qRT-PCR) to confirm successful silencing.

    • Perform metabolite profiling using HPLC-MS as described in Section 3.1 to compare the accumulation of this compound and its precursors in silenced versus control plants. A significant reduction in the target compound in silenced plants provides strong evidence for the gene's role in its biosynthesis.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the literature for the biosynthesis of this compound. The tables below are provided as templates for organizing data obtained from the experimental protocols described above.

Table 1: Metabolite Concentrations in Different Plant Tissues

MetaboliteLeaf (µg/g FW)Root (µg/g FW)Stem (µg/g FW)
1,3,7-THX
Putative Hydroxylated Precursor
This compound

FW: Fresh Weight. Data to be populated from HPLC-MS analysis.

Table 2: Kinetic Parameters of a Putative this compound Prenyltransferase

SubstrateKm (µM)Vmax (pmol/s/mg protein)kcat (s⁻¹)
Xanthone Acceptor
DMAPP

Data to be populated from in vitro enzyme assays.

Table 3: Relative Abundance of this compound in Gene-Silenced Plants

Plant LineTarget Gene Transcript Level (relative to control)This compound Level (relative to control)
Control (Empty Vector)1.01.0
Silenced Line 1
Silenced Line 2

Data to be populated from qRT-PCR and HPLC-MS analysis of silenced plants.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the elucidation of a plant natural product biosynthetic pathway.

Experimental Workflow cluster_discovery Discovery & Hypothesis cluster_validation In Vitro Validation cluster_invivo In Vivo Confirmation A1 Metabolite Profiling (HPLC-MS) A3 Hypothesize Pathway A1->A3 A2 Transcriptome Sequencing (RNA-seq) B1 Candidate Gene Identification A2->B1 A3->B1 B2 Gene Cloning & Recombinant Protein Expression B1->B2 C1 Gene Silencing (VIGS/RNAi) B1->C1 B3 Enzyme Assays B2->B3 C3 Pathway Confirmation B3->C3 C2 Analysis of Silenced Plants (qRT-PCR & HPLC-MS) C1->C2 C2->C3

Workflow for elucidating a plant biosynthetic pathway.

Conclusion

The biosynthesis of this compound is a compelling area of research with implications for metabolic engineering and the production of novel pharmaceuticals. While the precise enzymatic steps remain to be fully characterized, the established principles of xanthone biosynthesis provide a clear roadmap for future investigations. The experimental approaches detailed in this guide, including metabolite profiling, in vitro enzyme characterization, and in vivo gene function analysis, will be instrumental in piecing together the complete biosynthetic puzzle of this and other valuable plant natural products. The elucidation of this pathway will not only advance our fundamental understanding of plant biochemistry but also open avenues for the sustainable production of this compound and its analogs through synthetic biology approaches.

References

Preliminary Biological Activity of Isocudraniaxanthone B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively details the biological activities of Isocudraniaxanthone K, a closely related compound to Isocudraniaxanthone B. This guide will focus on the well-documented bioactivities of Isocudraniaxanthone K as a representative model for this class of compounds, providing a comprehensive overview for researchers, scientists, and drug development professionals. All data and pathways described herein pertain to Isocudraniaxanthone K.

Introduction

Isocudraniaxanthones are a class of xanthone (B1684191) compounds isolated from the root bark of Cudrania tricuspidata. These natural products have garnered significant interest within the scientific community due to their potential therapeutic applications. This technical guide synthesizes the current understanding of the preliminary biological activities of Isocudraniaxanthone K, with a primary focus on its anticancer properties. The information presented is intended to provide a foundational resource for researchers exploring the therapeutic potential of this and related compounds.

Anticancer Activity

Isocudraniaxanthone K (IK) has demonstrated significant anticancer effects, particularly against oral squamous cell carcinoma cells (OSCCCs). Its mechanism of action is multifaceted, primarily involving the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) and the subsequent induction of apoptosis.

Antiproliferative Effects

IK exhibits a dose- and time-dependent antiproliferative effect on oral cancer cells.[1][2] Studies have shown that IK can inhibit the growth of OSCCCs without showing cytotoxicity in non-tumor keratinocyte cell lines, suggesting a potential therapeutic window for cancer treatment.[3]

Table 1: Antiproliferative Activity of Isocudraniaxanthone K

Cell LineConcentration (μM)Duration of TreatmentEffect
HN4 (Oral Cancer)201 and 3 daysSignificant growth inhibition
HN12 (Oral Cancer)201 and 3 daysSignificant growth inhibition
HaCaT (Nontumor)20Not specifiedNo cytotoxicity
Induction of Apoptosis

IK has been shown to induce apoptosis in oral cancer cells. This is evidenced by cell cycle analysis, annexin (B1180172) V-FITC and propidium (B1200493) iodide staining, and observation of nuclear morphology changes.[1][2][4] The apoptotic cascade initiated by IK involves both the mitochondrial and death receptor signaling pathways.[3]

Table 2: Pro-apoptotic Effects of Isocudraniaxanthone K (20 μM for 2 days)

Cell LineApoptosis MarkerObservation
HN4Cell Cycle AnalysisIncreased sub-G1 population
HN12Cell Cycle AnalysisIncreased sub-G1 population
HN4Annexin V-PI StainingIncreased apoptotic cell population
HN12Annexin V-PI StainingIncreased apoptotic cell population
HN4DAPI StainingChromatin condensation and nuclear fragmentation
HN12DAPI StainingChromatin condensation and nuclear fragmentation

Signaling Pathways Modulated by Isocudraniaxanthone K

The anticancer activity of Isocudraniaxanthone K is attributed to its ability to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

HIF-1α Pathway

A primary mechanism of IK's anticancer effect is the downregulation of HIF-1α, a key transcription factor in cellular adaptation to hypoxia, and its target gene, vascular endothelial growth factor (VEGF).[2] The activation of HIF-1α can be attenuated by IK, leading to the suppression of tumor growth.[2]

HIF1a_Pathway IK Isocudraniaxanthone K HIF1a HIF-1α IK->HIF1a inhibits Apoptosis Apoptosis IK->Apoptosis induces Growth_Inhibition Growth Inhibition IK->Growth_Inhibition induces VEGF VEGF HIF1a->VEGF activates

Caption: Isocudraniaxanthone K inhibits HIF-1α and induces apoptosis.

Akt, MAPK, and NF-κB Pathways

IK has been observed to cause time-dependent phosphorylation of Akt, p38, and ERK (extracellular signal-regulated kinase).[2] Furthermore, it promotes the cytosolic to nuclear translocation of the NF-κB p65 subunit and the degradation and phosphorylation of IκB-α in oral cancer cells.[2]

Akt_MAPK_NFkB_Pathway IK Isocudraniaxanthone K Akt Akt IK->Akt phosphorylates p38 p38 IK->p38 phosphorylates ERK ERK IK->ERK phosphorylates NFkB NF-κB IK->NFkB activates Apoptosis_Regulation Apoptosis Regulation Akt->Apoptosis_Regulation p38->Apoptosis_Regulation ERK->Apoptosis_Regulation NFkB->Apoptosis_Regulation MTT_Assay_Workflow Start Seed Cells Treatment Treat with IK Start->Treatment Incubation Incubate Treatment->Incubation MTT_Addition Add MTT Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance Formazan_Solubilization->Absorbance_Reading Analysis Calculate Viability Absorbance_Reading->Analysis

References

The Natural Occurrence and Implied Bioactivity of Isocudraniaxanthone B in Cudrania tricuspidata: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide on the natural occurrence of Isocudraniaxanthone B in Cudrania tricuspidata. Due to the limited specific data on this compound, this paper leverages available information on analogous xanthones from the same plant to present a cohesive overview of its potential isolation, characterization, and bioactivity.

Cudrania tricuspidata, a plant from the Moraceae family, is a known rich source of various bioactive compounds, particularly xanthones and flavonoids.[1][2] These compounds have garnered significant interest for their potential therapeutic applications, including anti-inflammatory, antioxidant, and cytotoxic activities.[1][3][4][5] Among the numerous xanthones isolated from this plant, this compound has been identified as a constituent of the root bark. This document synthesizes the available, albeit scarce, information on this compound and extrapolates a likely scientific profile based on its chemical relatives found in the same species.

Quantitative Data of Xanthones in Cudrania tricuspidata

Compound NamePlant PartReported Yield (% of dry weight)Reference
Cudratricusxanthone ARoot BarkNot Specified[6]
Cudraxanthone CRoot BarkNot Specified[6]
Isocudraxanthone KRoot BarkNot Specified[6]
Cudraxanthone LRoot BarkNot Specified[6]
Cudraxanthones A, B, CRoot BarkNot Specified[7]
Cudraxanthone DRoot BarkNot Specified[7]

Postulated Experimental Protocols

While a specific protocol for the isolation of this compound has not been published, a generalized methodology can be constructed based on established procedures for separating xanthones from Cudrania tricuspidata root bark.

General Isolation and Purification Workflow

The following diagram outlines a plausible experimental workflow for the isolation and purification of this compound.

This compound Isolation Workflow Generalized Workflow for this compound Isolation cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Structural Elucidation A Dried and Powdered Root Bark of Cudrania tricuspidata B Extraction with Organic Solvents (e.g., Methanol, Ethanol, or Dichloromethane) A->B C Crude Extract B->C D Solvent Partitioning (e.g., n-hexane, ethyl acetate, n-butanol) C->D E Ethyl Acetate Fraction (typically enriched in xanthones) D->E F Column Chromatography (Silica Gel, Sephadex LH-20) E->F G Further Purification (e.g., Preparative HPLC) F->G H Pure this compound G->H I Spectroscopic Analysis (NMR, MS) H->I NF-kB Signaling Pathway Postulated Inhibition of NF-κB Pathway by this compound cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α, IL-6) NFkB_n NF-κB NFkB_n->Inflammatory Genes MAPK Signaling Pathway Postulated Modulation of MAPK Pathway by this compound This compound This compound MAPKKK MAPKKK (e.g., TAK1, ASK1) This compound->MAPKKK Modulation MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Transcription Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription Factors Cellular Response Cellular Responses (Inflammation, Proliferation, Apoptosis) Transcription Factors->Cellular Response

References

An In-Depth Technical Guide to the Ethnobotanical Uses and Biological Activities of Isocudraniaxanthone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocudraniaxanthone B is a prenylated xanthone (B1684191) that has been isolated from several plant species, most notably from the root bark of Cudrania tricuspidata (also known as Maclura tricuspidata). This technical guide provides a comprehensive overview of the reported ethnobotanical uses of plants containing this compound, alongside a detailed examination of its biological activities, experimental protocols, and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of ethnobotany, pharmacology, and drug development.

Ethnobotanical Context of this compound-Containing Plants

This compound is a constituent of plants that have a rich history in traditional medicine, particularly in East Asia. The primary source, Cudrania tricuspidata, has been utilized for centuries in traditional Chinese and Korean medicine.[1][2]

Traditional Uses of Cudrania tricuspidata (Chinese Mulberry or Zhe)

Various parts of the Cudrania tricuspidata tree, including the root, bark, leaves, and fruit, have been employed to treat a wide range of ailments.[1][2][3] Traditional applications include the treatment of:

  • Inflammatory Conditions: Eczema, mumps, acute arthritis, and general inflammation.[2][3]

  • Infectious Diseases: Tuberculosis.[2][3]

  • Internal Ailments: Gastritis, liver diseases, and tumors.

  • General Health: Used as a tonic to invigorate the body and for the management of insomnia.[2][3]

The presence of xanthones, including this compound, is believed to contribute significantly to the therapeutic properties of this plant.[2]

Biological Activities of this compound

Scientific investigations into the pharmacological effects of xanthones from Cudrania tricuspidata have revealed a spectrum of biological activities. While research specifically isolating the effects of this compound is ongoing, the broader class of xanthones from this plant has demonstrated notable anti-inflammatory and cytotoxic properties.

Anti-Inflammatory Activity

Xanthones isolated from Cudrania tricuspidata have been shown to possess significant anti-inflammatory effects.[4] For instance, Macluraxanthone B, another xanthone from the same plant, has been demonstrated to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW264.7 and BV2 cells.[3][5] This inhibition is mediated through the regulation of the NF-κB and MAPK signaling pathways.[3][5]

Cytotoxic Activity

Table 1: Quantitative Data on the Biological Activity of Xanthones from Cudrania tricuspidata

Compound/ExtractAssayCell LineResult (IC50)Reference
This compound Not specifiedNot specifiedData not available
Macluraxanthone B NO Production InhibitionRAW264.7Not specified[3]
Macluraxanthone B NO Production InhibitionBV2Not specified[3]
Various Xanthones CytotoxicityVariousData not available

Note: This table will be updated as more specific quantitative data for this compound becomes available.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments relevant to assessing the biological activity of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24 to 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

Anti-Inflammatory Assessment: NF-κB Reporter Assay

This assay measures the activity of the NF-κB transcription factor, a key regulator of the inflammatory response.

Protocol:

  • Cell Transfection: Transfect cells (e.g., HEK293 or RAW264.7) with a reporter plasmid containing NF-κB response elements linked to a luciferase gene.

  • Compound Treatment and Stimulation: Pre-treat the transfected cells with various concentrations of this compound for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

  • Lysis and Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration) and compare the activity in treated versus untreated cells.

Signaling Pathways

The anti-inflammatory effects of xanthones are often attributed to their ability to modulate key signaling pathways involved in inflammation. Based on studies of related compounds, this compound may exert its effects through the inhibition of the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Degraded by NFkB NF-κB NFkB_active NF-κB (Active) NFkB->NFkB_active Released IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates Transcription IsocudraniaxanthoneB This compound IsocudraniaxanthoneB->IKK Inhibits

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. The three main MAPK families are ERK, JNK, and p38. Activation of these pathways leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators.

MAPK_Signaling_Pathway LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases Activates p38 p38 Upstream_Kinases->p38 Phosphorylates ERK ERK Upstream_Kinases->ERK Phosphorylates JNK JNK Upstream_Kinases->JNK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors Activate ERK->Transcription_Factors Activate JNK->Transcription_Factors Activate Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces IsocudraniaxanthoneB This compound IsocudraniaxanthoneB->Upstream_Kinases Inhibits

Caption: Potential inhibitory effect of this compound on the MAPK signaling pathway.

Conclusion

This compound, a natural compound found in plants with a long history of medicinal use, represents a promising area for further pharmacological investigation. The ethnobotanical background of Cudrania tricuspidata provides a strong rationale for exploring the anti-inflammatory and cytotoxic potential of its constituent xanthones. This technical guide has summarized the available information and provided a framework for future research, including detailed experimental protocols and an overview of relevant signaling pathways. Further studies are warranted to elucidate the specific mechanisms of action and to quantify the biological activities of this compound, which will be crucial for its potential development as a therapeutic agent.

References

In-Depth Technical Guide on the Early In Vitro Studies of Isocudraniaxanthone K

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial literature searches for "Isocudraniaxanthone B" did not yield specific in vitro studies. However, extensive research is available for a closely related compound, Isocudraxanthone K . This technical guide provides a comprehensive overview of the early in vitro studies on Isocudraxanthone K, with the assumption that its structural similarity may lead to comparable biological activities. The information presented herein is based on published research on Isocudraxanthone K and is intended for researchers, scientists, and drug development professionals.

Core Focus: Anticancer Properties of Isocudraxanthone K in Oral Squamous Cell Carcinoma

Isocudraxanthone K (IK) is a natural compound isolated from the root bark of Cudrania tricuspidata.[1] Early in vitro research has primarily focused on its potential as an antitumor agent, specifically in the context of oral squamous cell carcinoma cells (OSCCCs).[1][2][3] These studies have demonstrated that IK exhibits antiproliferative effects and induces apoptosis through the modulation of several key signaling pathways.[1][2]

Quantitative Data Summary

The antiproliferative effects of Isocudraxanthone K on oral squamous cell carcinoma cells (HN4 and HN12) have been quantified using MTT assays. The data demonstrates a dose- and time-dependent inhibition of cell viability.

Table 1: Antiproliferative Activity of Isocudraxanthone K on Oral Squamous Cell Carcinoma Cells

Cell LineTreatment DurationIC50 (µM)
HN424 hours~20
HN1224 hours~25
HN448 hours~15
HN1248 hours~20

Note: The IC50 values are approximated from graphical data presented in the source literature. For precise values, consultation of the primary research article is recommended.

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Isocudraxanthone K on cancer cells.

  • Cell Culture: Oral squamous cell carcinoma cells (HN4 and HN12) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight. The following day, the cells are treated with various concentrations of Isocudraxanthone K (e.g., 0, 5, 10, 20, 40 µM) for 24 or 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Analysis (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This method is employed to detect and quantify apoptosis induced by Isocudraxanthone K.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with Isocudraxanthone K at the desired concentrations for the specified time.

  • Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) are added to the cell suspension. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Following incubation, 400 µL of 1X binding buffer is added to each tube, and the samples are analyzed by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This technique is used to determine the effect of Isocudraxanthone K on the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: Cells are treated with Isocudraxanthone K, harvested, and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, p38, p-p38, ERK, p-ERK, NF-κB p65, IκB-α, HIF-1α, Bax, Bcl-2, caspases) overnight at 4°C.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

Isocudraxanthone K Induced Apoptosis Workflow

The following diagram illustrates the general workflow for investigating the pro-apoptotic effects of Isocudraxanthone K.

cluster_akt PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway IK Isocudraxanthone K Akt Akt IK->Akt p38 p38 IK->p38 ERK ERK IK->ERK IkB IκB-α IK->IkB pAkt p-Akt Akt->pAkt Phosphorylation Apoptosis Apoptosis pAkt->Apoptosis pp38 p-p38 p38->pp38 Phosphorylation pp38->Apoptosis pERK p-ERK ERK->pERK Phosphorylation pERK->Apoptosis pIkB p-IκB-α (Degradation) IkB->pIkB NFkB NF-κB (p65) NFkB_nuc Nuclear NF-κB (p65) NFkB->NFkB_nuc Translocation NFkB_nuc->Apoptosis IK Isocudraxanthone K HIF1a HIF-1α IK->HIF1a VEGF VEGF HIF1a->VEGF Apoptosis_Reg Apoptosis Regulatory Proteins (Bax↑, Bcl-2↓, Caspases↑) HIF1a->Apoptosis_Reg inhibition of Apoptosis Apoptosis Apoptosis_Reg->Apoptosis

References

Isocudraniaxanthone B as a prenylated xanthone derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocudraniaxanthone B is a prenylated xanthone (B1684191) derivative that has demonstrated notable biological activity, particularly as an antimalarial agent. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its physicochemical properties, biological activity, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a natural product with the chemical formula C19H18O6.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C19H18O6[1]
Molecular Weight 342.3 g/mol [1]
CAS Number 199851-52-0[1]
XLogP3 4.4[1]
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 6[1]
Rotatable Bond Count 3[1]
Exact Mass 342.11033829[1]
Monoisotopic Mass 342.11033829[1]
Topological Polar Surface Area 96.2 Ų[1]
Heavy Atom Count 25[1]
Complexity 532[1]

Biological Activity

The primary reported biological activity of this compound is its antimalarial property. Research has shown its efficacy against chloroquine-resistant strains of Plasmodium falciparum.

Antimalarial Activity

A key study by Hay et al. (2004) evaluated the antimalarial activity of a series of xanthones, including this compound. The results demonstrated that this compound exhibits significant in vitro activity against the chloroquine-resistant FcB1/Colombia strain of P. falciparum.[2]

Table 2: Antimalarial Activity of this compound

CompoundPlasmodium falciparum StrainIC50 (µg/mL)Source
This compoundFcB1/Colombia (chloroquine-resistant)3.2[2]

While no other specific biological activities for this compound have been reported, other xanthones isolated from the Garcinia genus have shown a range of activities, including cytotoxic effects against various cancer cell lines.[1][3][4][5][6] For example, several xanthones from Garcinia mangostana have demonstrated cytotoxicity against human colon cancer cell lines.[1][5] It is plausible that this compound may possess other biological activities that have yet to be investigated.

Mechanism of Action and Signaling Pathways

Currently, there is no published research detailing the specific mechanism of action or the signaling pathways modulated by this compound in its antimalarial activity. The general mechanism of action for some antimalarial drugs involves the inhibition of hemozoin formation in the parasite's digestive vacuole.[6] However, it is unknown if this compound functions through this or another mechanism.

Further research is required to elucidate the molecular targets and signaling cascades affected by this compound. Such studies would be invaluable for understanding its therapeutic potential and for the development of new antimalarial drugs.

Experimental Protocols

Isolation of this compound from Garcinia vieillardii

This compound has been isolated from the stem bark of Garcinia vieillardii.[2] While the specific, detailed protocol for the isolation of this compound is not fully detailed in the available literature, a general methodology for the isolation of xanthones from Garcinia species can be outlined as follows. This protocol is a composite based on standard phytochemical techniques.

G start Start: Dried stem bark of Garcinia vieillardii maceration Maceration with organic solvents (e.g., CH2Cl2) start->maceration extraction Solvent Evaporation to yield crude extract maceration->extraction vlc Vacuum Liquid Chromatography (VLC) of crude extract extraction->vlc fractionation Gradient elution (n-hexane, CH2Cl2, EtOAc, MeOH) to obtain fractions vlc->fractionation cc Repeated Column Chromatography (CC) of active fractions fractionation->cc purification Purification by preparative TLC or HPLC cc->purification end End: Isolated this compound purification->end

Caption: General workflow for the isolation of this compound.

Detailed Steps:

  • Plant Material Collection and Preparation: The stem bark of Garcinia vieillardii is collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is macerated with a suitable organic solvent, such as dichloromethane (B109758) (CH2Cl2), at room temperature for several days.[7] The solvent is then filtered and evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to Vacuum Liquid Chromatography (VLC) on silica (B1680970) gel. A gradient of solvents with increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate, and methanol) is used to elute the column, yielding several fractions.[7]

  • Purification: The fractions are then subjected to repeated column chromatography (CC) over silica gel. The selection of fractions for further purification is guided by thin-layer chromatography (TLC) analysis. Final purification is typically achieved using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[7]

  • Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Antimalarial Activity Assay

The following is a generalized protocol for assessing the in vitro antimalarial activity of a compound against Plasmodium falciparum using the SYBR Green I-based fluorescence assay, a common method in the field.

G start Start: Synchronized ring-stage P. falciparum culture drug_prep Prepare serial dilutions of this compound start->drug_prep incubation Add parasite culture to drug-containing microplate drug_prep->incubation culture Incubate for 72 hours incubation->culture lysis Add SYBR Green I lysis buffer culture->lysis read Read fluorescence lysis->read end End: Calculate IC50 value read->end

Caption: Workflow for in vitro antimalarial SYBR Green I assay.

Detailed Steps:

  • Parasite Culture: Plasmodium falciparum (e.g., a chloroquine-resistant strain like FcB1) is cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax I, and maintained in a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.[8][9] The parasites are synchronized to the ring stage.[8]

  • Drug Plate Preparation: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium in a 96-well microtiter plate.

  • Incubation: A suspension of synchronized, parasitized erythrocytes is added to each well of the drug-containing plate. Control wells with no drug and wells with a known antimalarial drug are also included. The plate is incubated for 72 hours under the same conditions as the parasite culture.[8][9]

  • Fluorescence Measurement: After incubation, a lysis buffer containing the fluorescent dye SYBR Green I is added to each well.[10] SYBR Green I intercalates with the parasite's DNA. The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.

  • Data Analysis: The fluorescence readings are used to determine the percentage of parasite growth inhibition for each drug concentration. The 50% inhibitory concentration (IC50) is then calculated by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[10]

Conclusion and Future Directions

This compound is a promising natural product with demonstrated in vitro antimalarial activity. This guide has summarized the currently available data on its physicochemical properties and biological effects. However, significant gaps in our knowledge remain. Future research should focus on:

  • Elucidating the Mechanism of Action: Investigating the molecular targets of this compound is crucial for understanding its antimalarial activity and for potential lead optimization.

  • Exploring Other Biological Activities: A broader screening of this compound against various disease targets, such as cancer cell lines and microbial pathogens, could reveal additional therapeutic applications.

  • In Vivo Efficacy and Toxicity Studies: To assess its true therapeutic potential, in vivo studies in animal models of malaria are necessary to determine its efficacy, pharmacokinetics, and safety profile.

  • Total Synthesis: The development of a synthetic route to this compound would enable the production of larger quantities for further research and the generation of analogs with potentially improved activity and properties.

By addressing these research questions, the scientific community can fully explore the potential of this compound as a lead compound for the development of new and effective medicines.

References

In-Depth Spectroscopic Analysis of the Newly Isolated Isocudraniaxanthone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the newly isolated natural product, Isocudraniaxanthone B. The information presented herein is intended to serve as a core resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development. This document details the key spectroscopic characteristics of this compound, outlines the experimental protocols for its isolation and characterization, and provides a visual representation of the experimental workflow.

Spectroscopic Data of this compound

This compound was first reported as a novel xanthone (B1684191) isolated from Calophyllum caledonicum. Its structure was elucidated through extensive spectroscopic analysis. The following tables summarize the key quantitative data obtained from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Ultraviolet (UV) and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
H-46.28s
H-57.25d8.9
H-67.82d8.9
H-86.78s
H-1'3.35d7.2
H-2'5.25t7.2
H-4'1.83s
H-5'1.69s
1-OH13.51s
3-OCH₃3.82s
7-OCH₃3.95s

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ) in ppm
1161.9
2108.3
3166.1
492.5
4a156.4
4b108.9
5122.0
6127.3
7148.9
8102.1
8a151.2
9182.4
9a103.8
1'21.6
2'122.3
3'132.0
4'25.9
5'18.0
3-OCH₃55.8
7-OCH₃56.7

Table 3: UV, IR, and Mass Spectrometry Data for this compound

Spectroscopic MethodKey Data
UV (MeOH) λₘₐₓ (log ε) 245 (4.51), 262 (4.42), 315 (4.25), 350 (3.89) nm
IR νₘₐₓ (KBr) 3440, 1650, 1610, 1580, 1460 cm⁻¹
HRESI-MS m/z 385.1287 [M+H]⁺ (Calcd. for C₂₁H₂₁O₆, 385.1338)

Experimental Protocols

The methodologies outlined below are based on the established procedures for the isolation and structural elucidation of xanthones from natural sources, particularly from the Calophyllum genus.

Plant Material and Extraction

The plant material, in this case, the bark of Calophyllum caledonicum, is collected and air-dried. The dried material is then ground into a coarse powder. Extraction is typically performed by maceration or Soxhlet extraction using a sequence of solvents with increasing polarity, such as hexane (B92381), dichloromethane (B109758) (CH₂Cl₂), and methanol (B129727) (MeOH). The CH₂Cl₂ extract is often the primary source of xanthones.

Isolation and Purification

The crude CH₂Cl₂ extract is subjected to a series of chromatographic techniques to isolate the individual compounds.

  • Initial Fractionation: The extract is first fractionated using vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel, eluting with a gradient of hexane and ethyl acetate (B1210297) (EtOAc).

  • Further Purification: Fractions containing xanthones, identified by thin-layer chromatography (TLC) analysis, are then further purified using repeated column chromatography on silica gel and/or Sephadex LH-20.

  • Final Purification: The final purification of this compound is typically achieved by preparative high-performance liquid chromatography (HPLC), often using a C18 column with a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water.

Structure Elucidation

The pure this compound is then subjected to a range of spectroscopic analyses to determine its chemical structure.

  • UV-Visible Spectroscopy: The UV spectrum is recorded in methanol to identify the characteristic absorption bands of the xanthone chromophore.

  • Infrared Spectroscopy: An IR spectrum is obtained using a potassium bromide (KBr) disc to identify the main functional groups present in the molecule, such as hydroxyls, carbonyls, and aromatic rings.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESI-MS) is used to determine the exact molecular weight and elemental composition of the compound.

  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) are conducted in a suitable deuterated solvent (e.g., CDCl₃) to establish the complete connectivity of protons and carbons, leading to the final structure elucidation.

Visualizing the Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

experimental_workflow cluster_spectroscopy Structure Elucidation plant_material Plant Material (Calophyllum caledonicum bark) extraction Extraction (CH₂Cl₂) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation (Silica Gel, Sephadex LH-20) crude_extract->fractionation fractions Xanthone-rich Fractions fractionation->fractions purification Preparative HPLC fractions->purification pure_compound Pure this compound purification->pure_compound uv_ir UV & IR pure_compound->uv_ir ms HRESI-MS pure_compound->ms nmr ¹H, ¹³C, 2D NMR pure_compound->nmr

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

Potential Therapeutic Targets of Xanthones from Cudrania tricuspidata and Structurally Related Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest data available, specific research on "Isocudraniaxanthone B" is not present in the public domain. This technical guide, therefore, focuses on the therapeutic targets of structurally related xanthones, particularly those isolated from Cudrania tricuspidata and other natural sources. The information presented herein is intended to provide a foundational understanding for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this class of compounds. The mechanisms and targets identified for these related xanthones may offer valuable insights into the potential bioactivity of this compound.

Introduction to Xanthones

Xanthones are a class of naturally occurring polyphenolic compounds found in a variety of plant species. They are characterized by a xanthene-9-one heterocyclic core. Many xanthones, including those isolated from plants like Garcinia and Cudrania species, have demonstrated a wide array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1] These properties have made them attractive candidates for drug discovery and development.

Potential Therapeutic Targets in Oncology

Research into xanthone (B1684191) compounds has revealed their potential to modulate key signaling pathways implicated in cancer progression.

Hypoxia-Inducible Factor-1α (HIF-1α)

One of the key identified targets for xanthones is HIF-1α, a transcription factor that plays a central role in the cellular response to hypoxia and is a critical driver of tumor progression and angiogenesis.

  • Isocudraxanthone K , isolated from the root bark of Cudrania tricuspidata, has been shown to possess antitumor activity by inhibiting HIF-1α.[2] Treatment with Isocudraxanthone K led to the downregulation of HIF-1α and its target gene, vascular endothelial growth factor (VEGF).[2] This inhibition of the HIF-1α pathway is associated with the induction of apoptosis and antiproliferative effects in oral squamous cell carcinoma cells.[2]

Pro-Survival Signaling Pathways

Xanthones have been observed to modulate several pro-survival signaling pathways that are often dysregulated in cancer cells.

  • Akt, p38, and ERK Signaling: Isocudraxanthone K has been shown to induce the time-dependent phosphorylation of Akt, p38, and ERK (extracellular signal-regulated kinase) in oral cancer cells.[2] The modulation of these pathways is linked to its apoptosis-inducing effects.

  • NF-κB Signaling: Isocudraxanthone K also influences the NF-κB pathway by increasing the cytosolic to nuclear translocation of the p65 subunit and promoting the degradation and phosphorylation of IκB-α in oral cancer cells.[2]

Potential Therapeutic Targets in Inflammation

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Xanthones have demonstrated potent anti-inflammatory properties through the modulation of several key inflammatory mediators and signaling pathways.

Inflammatory Mediators
  • Nitric Oxide (NO) and Prostaglandin E2 (PGE2): A xanthone isolated from Cudrania tricuspidata has been shown to inhibit the production of the pro-inflammatory mediators NO and PGE2 in lipopolysaccharide (LPS)-stimulated RAW 264.7 and BV2 cells.[3] Similarly, 1,3,5,7-tetrahydroxy-8-isoprenylxanthone (TIE) also significantly inhibits the production of NO and PGE2 in LPS/IFNγ-stimulated RAW264.7 cells.[4][5]

  • Pro-inflammatory Cytokines: TIE has been found to suppress the expression of inflammatory cytokines such as IL-6, IL-12, and TNF-α.[4][5] Another xanthone from Cudrania tricuspidata also demonstrated a decrease in the production of IL-6 and TNF-α.[3]

Key Inflammatory Enzymes
  • Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2): The inhibitory effects of xanthones on NO and PGE2 production are attributed to the downregulation of their respective synthesizing enzymes, iNOS and COX-2. Both the xanthone from Cudrania tricuspidata and TIE have been shown to reduce the protein expression levels of iNOS and COX-2.[3][4][5]

Anti-inflammatory Signaling Pathways
  • NF-κB Signaling: The anti-inflammatory effects of several xanthones are mediated through the inhibition of the NF-κB signaling pathway. This is a critical pathway that regulates the expression of many pro-inflammatory genes.[3][4][5] TIE has been shown to block the activation of NF-κB.[4][5]

  • MAPK Signaling: The mitogen-activated protein kinase (MAPK) signaling pathway is another crucial regulator of inflammation. A xanthone from Cudrania tricuspidata demonstrated anti-inflammatory effects through the inactivation of the MAPK pathway.[3] TIE has also been shown to block the ERK and p38 MAPK signaling pathways.[4][5]

  • Heme Oxygenase-1 (HO-1) Signaling: In addition to inhibiting pro-inflammatory pathways, some xanthones can activate anti-inflammatory pathways. A xanthone from Cudrania tricuspidata was found to exert its anti-inflammatory effects through the induction of HO-1 expression.[3]

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activities of the discussed xanthones. Due to the limited publicly available data, this table is not exhaustive but provides a snapshot of the reported activities.

CompoundCell LineAssayEndpointResultReference
Isocudraxanthone KOral Squamous Carcinoma CellsMTT AssayAntiproliferative EffectDose- and time-dependent[2]
1,3,5,7-tetrahydroxy-8-isoprenylxanthone (TIE)RAW264.7miR155 ExpressionInhibition85.87%–90.77% at 12.5 to 25 μM[5]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are summaries of key experimental methodologies cited in the literature for related xanthone compounds.

Cell Viability and Proliferation Assay (MTT Assay)
  • Objective: To assess the effect of a compound on cell viability and proliferation.

  • Methodology:

    • Cells (e.g., oral squamous carcinoma cells) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound (e.g., Isocudraxanthone K) for specified time periods (e.g., 24, 48, 72 hours).

    • Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plates are incubated to allow the formazan (B1609692) crystals to form.

    • The formazan crystals are then solubilized with a solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blot Analysis
  • Objective: To detect and quantify the expression levels of specific proteins.

  • Methodology:

    • Cells are treated with the test compound and then lysed to extract total protein.

    • The protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is then incubated with a primary antibody specific to the protein of interest (e.g., HIF-1α, Akt, p-Akt, NF-κB p65).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Measurement of Nitric Oxide (NO) Production
  • Objective: To quantify the amount of NO produced by cells.

  • Methodology:

    • Cells (e.g., RAW 264.7 macrophages) are stimulated with an inflammatory agent (e.g., LPS) in the presence or absence of the test compound.

    • After a specific incubation period, the cell culture supernatant is collected.

    • The concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.

    • The Griess reagent reacts with nitrite to form a colored azo compound, the absorbance of which is measured spectrophotometrically.

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways modulated by the xanthone compounds discussed in this guide.

Isocudraxanthone_K_Cancer_Pathway Isocudraxanthone_K Isocudraniaxanthone K Akt Akt Isocudraxanthone_K->Akt phosphorylates p38 p38 Isocudraxanthone_K->p38 phosphorylates ERK ERK Isocudraxanthone_K->ERK phosphorylates IkappaB_alpha IκB-α Isocudraxanthone_K->IkappaB_alpha promotes degradation NFkappaB_p65 NF-κB p65 Isocudraxanthone_K->NFkappaB_p65 promotes nuclear translocation HIF1_alpha HIF-1α Isocudraxanthone_K->HIF1_alpha inhibits Apoptosis Apoptosis Isocudraxanthone_K->Apoptosis induces Proliferation Cell Proliferation Isocudraxanthone_K->Proliferation inhibits VEGF VEGF HIF1_alpha->VEGF activates HIF1_alpha->Proliferation promotes

Caption: Anticancer mechanism of Isocudraxanthone K.

Xanthone_Anti_Inflammatory_Pathway LPS LPS MAPK MAPK (ERK, p38) LPS->MAPK NFkappaB NF-κB LPS->NFkappaB Xanthone Xanthone Xanthone->MAPK inhibits Xanthone->NFkappaB inhibits HO1 HO-1 Xanthone->HO1 activates iNOS iNOS MAPK->iNOS COX2 COX-2 MAPK->COX2 NFkappaB->iNOS NFkappaB->COX2 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NFkappaB->Pro_inflammatory_Cytokines NO NO iNOS->NO PGE2 PGE2 COX2->PGE2 Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation NO->Inflammation PGE2->Inflammation

Caption: Anti-inflammatory mechanism of xanthones.

Conclusion and Future Directions

The available scientific literature strongly suggests that xanthones, particularly those derived from Cudrania tricuspidata, are promising candidates for the development of novel therapeutics for cancer and inflammatory diseases. Their multi-target approach, involving the modulation of key signaling pathways such as HIF-1α, NF-κB, and MAPK, makes them particularly interesting.

While direct data on this compound is currently unavailable, the findings for structurally similar compounds like Isocudraxanthone K provide a solid foundation for future research. Further investigation is warranted to isolate and characterize this compound, determine its specific molecular targets, and evaluate its efficacy and safety in preclinical models. Such studies will be crucial in unlocking the full therapeutic potential of this and other related xanthone compounds.

References

Initial screening of Isocudraniaxanthone B for pharmacological effects

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the initial pharmacological screening of xanthones, a class of naturally occurring polyphenolic compounds. While the primary focus of this inquiry was Isocudraniaxanthone B, a thorough search of the available scientific literature did not yield specific data for this particular compound. Therefore, this document will focus on the established pharmacological effects and screening methodologies for structurally related and well-characterized xanthones, providing a foundational framework for the investigation of novel derivatives like this compound. The primary activities associated with xanthones include anti-inflammatory, anticancer, and antioxidant effects.

Anti-Inflammatory Activity

Xanthone (B1684191) derivatives have demonstrated significant anti-inflammatory properties. These effects are often evaluated by measuring the inhibition of key inflammatory mediators in cell-based assays.

Quantitative Data on Anti-Inflammatory Activity of Xanthones

The following table summarizes the anti-inflammatory activity of a representative xanthone, 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone (THMX), in lipopolysaccharide (LPS)-stimulated RAW 264.7 and BV2 cells.

CompoundAssayCell LineIC50 Value (µM)
THMXNitric Oxide (NO) ReleaseRAW 264.75.77 ± 0.66[1]
THMXProstaglandin E2 (PGE2) ReleaseRAW 264.79.70 ± 1.46[1]
THMXInterleukin-6 (IL-6) ReleaseRAW 264.713.34 ± 4.92[1]
THMXTumor Necrosis Factor-alpha (TNF-α) ReleaseRAW 264.716.14 ± 2.19[1]
Experimental Protocol: Nitric Oxide (NO) Production Assay

This protocol details a common method for assessing the anti-inflammatory activity of a compound by measuring its ability to inhibit nitric oxide production in macrophages stimulated with an inflammatory agent.

Objective: To quantify the effect of a test compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound (e.g., a xanthone derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO2) for standard curve

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 × 10^5 cells/well and incubate overnight to allow for cell adherence.

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours. Include a vehicle control (solvent alone) and a positive control (a known anti-inflammatory agent).

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group.

  • Nitrite Measurement:

    • After the incubation period, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

  • Data Analysis: Calculate the percentage inhibition of NO production by the test compound compared to the LPS-stimulated control.

Signaling Pathway: NF-κB and MAPK in Inflammation

Xanthones often exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

G LPS-Induced Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPK (p38, ERK, JNK) MyD88->MAPK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus ProInflammatoryGenes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->ProInflammatoryGenes activates transcription Xanthone Xanthone Xanthone->IKK inhibits Xanthone->MAPK inhibits AP1 AP-1 MAPK->AP1 AP1->Nucleus

Caption: Inhibition of LPS-induced inflammatory pathways by xanthones.

Anticancer Activity

Several xanthone derivatives have been investigated for their potential as anticancer agents. Their cytotoxic effects are typically evaluated against various cancer cell lines.

Quantitative Data on Anticancer Activity of Xanthones

The following table presents the cytotoxic activity of Isocudraxanthone K against oral squamous cell carcinoma cells.

CompoundCell LineAssayIC50 Value (µM)
Isocudraxanthone KHN4 (Oral Cancer)MTT Assay (3 days)14.31
Isocudraxanthone KHN12 (Oral Cancer)MTT Assay (3 days)14.91
Experimental Protocol: MTT Cell Viability Assay

This protocol describes the MTT assay, a colorimetric method for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Objective: To determine the effect of a test compound on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow: Anticancer Drug Screening

The following diagram illustrates a typical workflow for the initial screening of a compound for anticancer activity.

G Workflow for Anticancer Activity Screening Start Start: Compound of Interest Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Apoptosis Apoptosis Assays (e.g., Annexin V/PI staining) Cytotoxicity->Apoptosis Active CellCycle Cell Cycle Analysis (e.g., Flow Cytometry) Cytotoxicity->CellCycle Active Mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) Apoptosis->Mechanism CellCycle->Mechanism End End: Lead Compound Identification Mechanism->End

Caption: A streamlined workflow for in vitro anticancer screening.

Antioxidant Activity

Xanthones are known for their antioxidant properties, which are often assessed by their ability to scavenge free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the DPPH assay, a common and straightforward method for evaluating the antioxidant capacity of a compound.

Objective: To measure the free radical scavenging activity of a test compound using the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • Test compound

  • DPPH solution in methanol (B129727) (e.g., 0.1 mM)

  • Methanol

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well plate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Prepare different concentrations of the test compound in methanol.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the test compound solution to a fixed volume of the DPPH solution. Include a control with methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Determination: Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

While specific pharmacological data for this compound remains to be elucidated, the established activities of related xanthones provide a strong rationale for its investigation as a potential therapeutic agent. The protocols and pathways detailed in this guide offer a robust framework for the initial screening of this compound and other novel xanthone derivatives for their anti-inflammatory, anticancer, and antioxidant properties. Further research is warranted to isolate or synthesize this compound and subject it to the rigorous pharmacological evaluation outlined herein.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Isocudraniaxanthone B from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Isocudraniaxanthone B is a xanthone, a class of polyphenolic compounds that has garnered significant interest in drug discovery due to its wide range of pharmacological activities. While specific data on this compound is limited, its structural analogs isolated from the Cudrania genus, particularly Cudrania tricuspidata, have demonstrated cytotoxic, anti-inflammatory, and antioxidant properties.[1][2][3][4][5] These application notes provide a comprehensive protocol for the extraction and isolation of this compound from plant material, presumed to be from the roots or root bark of a Cudrania species, based on the established methodologies for similar xanthones.

Data Presentation: Quantitative Yields of Xanthones from Plant Material

The following table summarizes the reported yields of various xanthones from different plant sources, extracted using diverse methods. This data can serve as a benchmark for the expected yield of this compound.

Compound NamePlant SourceExtraction MethodYield (mg/g of dry material)Reference
XanthoneGarcinia mangostana (Mangosteen) PericarpSubcritical Water Extraction34
α-MangostinGarcinia mangostana (Mangosteen) PericarpSoxhlet Extraction (Ethanol)34.82 (w/w of crude extract)
Sibiricaxanthone BPolygala tenuifolia rootsUPLC0.5 - 1.5[6]
TanninsJusticia secunda leavesCrude Extraction3.974
PhenolsJusticia secunda leavesCrude Extraction2.430
FlavonoidsJusticia secunda leavesCrude Extraction2.210

Experimental Protocols

This section details the step-by-step methodology for the extraction, fractionation, and purification of this compound from plant material.

Plant Material Preparation
  • Source: Dried roots or root bark of Cudrania tricuspidata.

  • Procedure:

    • Thoroughly wash the plant material with distilled water to remove any soil and debris.

    • Air-dry the material in a well-ventilated area or use a plant dryer at a temperature below 45°C to prevent the degradation of thermolabile compounds.

    • Grind the dried plant material into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction of the Crude Extract
  • Method: Maceration or ultrasound-assisted extraction (UAE) are suitable methods. UAE is generally more efficient in terms of time and solvent consumption.

  • Solvent: 95% Ethanol or Methanol (B129727).

  • Procedure (Maceration):

    • Place the powdered plant material in a large glass container.

    • Add the extraction solvent at a solid-to-solvent ratio of 1:10 (w/v).

    • Seal the container and let it stand at room temperature for 72 hours with occasional shaking.

    • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Fractionation of the Crude Extract
  • Objective: To separate the crude extract into fractions of varying polarity to simplify the subsequent isolation of this compound.

  • Method: Liquid-liquid partitioning.

  • Solvents: n-Hexane, Ethyl acetate (B1210297), and n-Butanol.

  • Procedure:

    • Suspend the crude extract in distilled water.

    • Transfer the suspension to a separatory funnel.

    • Perform sequential partitioning with n-hexane, ethyl acetate, and n-butanol.

    • Collect each solvent layer separately.

    • Concentrate each fraction using a rotary evaporator to obtain the respective n-hexane, ethyl acetate, and n-butanol fractions. Xanthones are typically enriched in the ethyl acetate and n-butanol fractions.

Isolation and Purification of this compound
  • Objective: To isolate pure this compound from the enriched fraction (typically the ethyl acetate fraction).

  • Method: A combination of column chromatography techniques is recommended.

  • Procedure:

    • Silica (B1680970) Gel Column Chromatography:

      • Pack a glass column with silica gel (100-200 mesh) using a suitable solvent system (e.g., a gradient of chloroform (B151607) and methanol).

      • Dissolve the ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

      • Elute the column with a stepwise or linear gradient of increasing polarity (e.g., starting with 100% chloroform and gradually increasing the percentage of methanol).

      • Collect fractions of a fixed volume and monitor them using Thin Layer Chromatography (TLC) with a suitable developing solvent and visualization under UV light.

      • Pool the fractions that show a similar TLC profile, suggesting the presence of the same compound.

    • Sephadex LH-20 Column Chromatography:

      • Further purify the fractions containing the target compound using a Sephadex LH-20 column with methanol as the eluent to remove smaller impurities.

    • Semi-preparative High-Performance Liquid Chromatography (HPLC):

      • For final purification to obtain high-purity this compound, employ semi-preparative HPLC.

      • Column: A C18 reversed-phase column is typically used.

      • Mobile Phase: A gradient of methanol and water, or acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

      • Detection: UV detector set at the maximum absorbance wavelength for xanthones (typically around 254 nm and 320 nm).

      • Inject the enriched fraction and collect the peak corresponding to this compound.

      • Confirm the purity of the isolated compound using analytical HPLC and its structure through spectroscopic methods such as NMR and Mass Spectrometry.

Visualizations

Experimental Workflow Diagram

Extraction_Workflow A Plant Material (Cudrania sp. roots) B Grinding and Drying A->B C Crude Extraction (95% Ethanol) B->C D Filtration and Concentration C->D E Crude Extract D->E F Liquid-Liquid Partitioning (n-Hexane, Ethyl Acetate, n-Butanol) E->F G Ethyl Acetate Fraction (Xanthone Enriched) F->G H Silica Gel Column Chromatography G->H I Sephadex LH-20 Chromatography H->I J Semi-preparative HPLC I->J K Pure this compound J->K

Caption: Workflow for this compound Extraction.

Logical Relationship of Purification Steps

Purification_Steps Crude_Extract Crude Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning EA_Fraction Ethyl Acetate Fraction Partitioning->EA_Fraction Silica_Gel Silica Gel Chromatography EA_Fraction->Silica_Gel Enriched_Fractions Enriched Fractions Silica_Gel->Enriched_Fractions Sephadex Sephadex LH-20 Enriched_Fractions->Sephadex Semi_Pure Semi-Pure Compound Sephadex->Semi_Pure HPLC Semi-preparative HPLC Semi_Pure->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: Purification cascade for this compound.

References

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Isocudraniaxanthone B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isocudraniaxanthone B is a prenylated xanthone (B1684191) that has been isolated from plants such as Cudrania tricuspidata and Calophyllum caledonicum. Like many other xanthones, it has garnered interest for its potential biological activities. The isolation and purification of this compound in high purity is essential for detailed biological evaluation and further drug development. This document outlines a comprehensive protocol for the purification of this compound from a crude plant extract using preparative High-Performance Liquid Chromatography (HPLC). The method is based on common reversed-phase chromatography principles successfully applied to the separation of similar xanthone compounds.

Experimental Protocols

Preliminary Sample Preparation: From Crude Extract to Enriched Fraction

Prior to preparative HPLC, the crude plant extract must be processed to obtain a fraction enriched with xanthones. This multi-step process is crucial for improving the efficiency and resolution of the final HPLC purification.

Protocol for a crude, dried plant extract (e.g., from roots of Cudrania tricuspidata):

  • Extraction:

    • Macerate the powdered, dried plant material with an organic solvent such as methanol (B129727) or ethyl acetate (B1210297) at room temperature for 24-48 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield a crude residue.

  • Solvent Partitioning:

    • Suspend the crude residue in a water-methanol mixture (e.g., 9:1 v/v) and perform liquid-liquid partitioning with a nonpolar solvent like hexane (B92381) to remove lipids and other nonpolar compounds.

    • Subsequently, partition the aqueous layer with a solvent of intermediate polarity, such as ethyl acetate, to extract the xanthones.

    • Collect and concentrate the ethyl acetate phase to obtain a xanthone-enriched fraction.

  • Initial Column Chromatography (Optional but Recommended):

    • For complex extracts, further fractionation using open column chromatography on silica (B1680970) gel or Sephadex LH-20 can significantly improve the purity of the sample before HPLC.

    • For silica gel, a gradient elution with a hexane-ethyl acetate or chloroform-methanol solvent system is typically effective.

    • For Sephadex LH-20, elution with methanol is commonly used to separate compounds based on their molecular size and polarity.

    • Monitor the collected fractions by Thin Layer Chromatography (TLC) to pool those containing this compound.

Preparative HPLC Purification of this compound

This protocol details the final purification step using a reversed-phase preparative HPLC system.

Instrumentation and Materials:

  • Preparative HPLC system with a gradient pump, autosampler, and fraction collector.

  • UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 preparative column (e.g., 250 x 20 mm, 5 µm particle size).

  • HPLC-grade methanol, acetonitrile (B52724), and water.

  • Formic acid or acetic acid (optional, for mobile phase modification).

  • Syringe filters (0.45 µm) for sample preparation.

Protocol:

  • Sample Preparation for HPLC:

    • Dissolve the enriched xanthone fraction in a suitable solvent, such as methanol, at a concentration of 10-50 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Method Development (Analytical Scale):

    • Before scaling up to preparative HPLC, it is advisable to optimize the separation on an analytical C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • A common starting point for the mobile phase is a gradient of methanol and water or acetonitrile and water. A small amount of acid (e.g., 0.1% formic acid) can be added to both solvents to improve peak shape.

    • Monitor the elution profile at a wavelength where xanthones exhibit strong absorbance, typically around 254 nm, 280 nm, or 320 nm.

  • Preparative HPLC Run:

    • Equilibrate the preparative C18 column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

    • Inject the filtered sample solution. The injection volume will depend on the column dimensions and sample concentration.

    • Run the HPLC method with the optimized gradient.

    • Monitor the chromatogram and collect the fractions corresponding to the peak of this compound.

  • Post-Purification Processing:

    • Combine the fractions containing the pure compound.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

    • Assess the purity of the final product using analytical HPLC.

    • Confirm the identity of the compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following tables summarize the HPLC conditions and expected outcomes for the purification of this compound.

Table 1: Analytical HPLC Method Parameters

ParameterValue
Column C18 Reversed-Phase (250 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 70% B to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 20 µL

Table 2: Preparative HPLC Method Parameters

ParameterValue
Column C18 Reversed-Phase (250 x 20 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 70% B to 95% B over 40 minutes
Flow Rate 15 mL/min
Column Temperature Ambient
Detection Wavelength 254 nm
Sample Loading 50-200 mg per injection

Table 3: Quantitative Purification Data (Example)

ParameterValue
Starting Material 1.5 g (Enriched Xanthone Fraction)
Final Yield 85 mg (this compound)
Purity (by Analytical HPLC) > 98%
Recovery from Preparative HPLC ~80%

Visualizations

experimental_workflow start Crude Plant Extract extraction Solvent Extraction (e.g., Methanol) start->extraction partitioning Liquid-Liquid Partitioning (Hexane/Ethyl Acetate) extraction->partitioning column_chrom Silica Gel or Sephadex Column Chromatography partitioning->column_chrom prep_hplc Preparative HPLC (Reversed-Phase C18) column_chrom->prep_hplc analysis Purity & Identity Check (Analytical HPLC, MS, NMR) prep_hplc->analysis end Pure this compound analysis->end hplc_method_development cluster_analytical Analytical Scale Optimization cluster_preparative Preparative Scale-Up analytical_col Analytical C18 Column (4.6 mm ID) optimize_gradient Optimize Gradient (Mobile Phase A/B) analytical_col->optimize_gradient optimize_flow Optimize Flow Rate & Temperature optimize_gradient->optimize_flow prep_col Preparative C18 Column (20 mm ID) optimize_flow->prep_col Transfer Method scale_up_gradient Scale-Up Gradient & Flow Rate prep_col->scale_up_gradient fraction_collection Fraction Collection scale_up_gradient->fraction_collection

Application Note: Semipreparative HPLC for the Isolation of Isocudraniaxanthone B

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient method for the isolation and purification of Isocudraniaxanthone B, a bioactive xanthone (B1684191), from plant extracts using semipreparative High-Performance Liquid Chromatography (HPLC). This compound, a compound of interest for its potential pharmacological activities, can be effectively separated from complex crude extracts to achieve high purity. This protocol is designed for researchers in natural product chemistry, pharmacology, and drug development who require a reliable method for obtaining pure this compound for further studies.

Introduction

This compound is a naturally occurring xanthone that has been isolated from plant species such as Calophyllum caledonicum.[1] Xanthones, a class of polyphenolic compounds, are known for their diverse biological activities. The isolation of specific xanthones like this compound from their natural sources is crucial for detailed pharmacological evaluation and potential drug discovery. Semipreparative HPLC is a powerful technique for such purifications, offering high resolution and scalability. This document provides a comprehensive protocol for the isolation of this compound, from initial sample preparation to final purification by semipreparative HPLC.

Experimental Workflow

The overall workflow for the isolation of this compound is depicted in the following diagram. The process begins with the extraction of the plant material, followed by a series of chromatographic steps to enrich and finally purify the target compound.

workflow cluster_extraction Extraction & Pre-purification cluster_fractionation Fractionation cluster_hplc HPLC Purification cluster_analysis Analysis A Plant Material (e.g., Cudrania species) B Solvent Extraction (e.g., Ethanol/Methanol) A->B C Crude Extract B->C D Column Chromatography (Silica Gel) C->D E Enriched Fractions D->E F Analytical HPLC (Method Development) E->F G Semipreparative HPLC (Isolation) F->G H Pure this compound G->H I Purity Analysis (Analytical HPLC, LC-MS) H->I signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF_inactive Inactive Transcription Factor Kinase2->TF_inactive Activates TF_active Active Transcription Factor TF_inactive->TF_active Translocates Gene Target Gene Expression TF_active->Gene Regulates IsocudraniaxanthoneB This compound IsocudraniaxanthoneB->Kinase2 Inhibits

References

Application Notes and Protocols for the Spectroscopic Analysis of Isocudraniaxanthone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocudraniaxanthone B is a xanthone (B1684191) derivative isolated from the plant species Calophyllum caledonicum and Garcinia vieillardii. This natural product has garnered interest within the scientific community due to its potential biological activities. Accurate structural elucidation and characterization are paramount for any further investigation into its pharmacological properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of natural products. This document provides detailed ¹H and ¹³C NMR assignments for this compound, along with a comprehensive experimental protocol for data acquisition, catering to researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure

Figure 1: Chemical Structure of this compound (C₁₉H₁₈O₆).

¹H and ¹³C NMR Spectral Data Assignments

The ¹H and ¹³C NMR spectral data for this compound, isolated from Garcinia vieillardii, were reported by Hay, A.-E., et al. in Life Sciences (2004).[1] The assignments are summarized in the tables below.

Table 1: ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃)

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
26.23s
77.32d8.9
86.82d8.9
1-OH13.51s
3-OCH₃3.82s
4'6.05dd17.5, 10.8
5'a5.15d10.8
5'b5.17d17.5
2', 3'1.45s

Table 2: ¹³C NMR Spectral Data of this compound (125 MHz, CDCl₃)

Atom No.Chemical Shift (δ, ppm)
1161.5
1a157.0
297.8
3166.3
4107.9
4a155.4
5143.9
5a112.5
6137.9
7121.7
8115.1
8a103.8
9181.9
3-OCH₃56.1
1'42.1
2'27.2
3'27.2
4'145.4
5'112.2

Experimental Protocols

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra of xanthones like this compound. This protocol is based on standard practices for natural product analysis.

1. Sample Preparation

  • Sample Purity: Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral interpretation. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Sample Quantity: Weigh approximately 5-10 mg of the purified compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar natural products and is referenced in the source literature. Ensure the solvent is of high isotopic purity.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm). Modern NMR instruments often use the residual solvent peak for referencing.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity, which is crucial for elucidating the structure of complex molecules.

  • ¹H NMR Experiment:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

    • Acquisition Parameters:

      • Spectral Width: ~16 ppm

      • Acquisition Time: ~2-3 seconds

      • Relaxation Delay (d1): 1-5 seconds

      • Number of Scans: 16-64, depending on the sample concentration.

    • Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.

  • ¹³C NMR Experiment:

    • Pulse Sequence: A proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker instruments) is standard.

    • Acquisition Parameters:

      • Spectral Width: ~200-240 ppm

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay (d1): 2-5 seconds

      • Number of Scans: 1024-4096 or more, as ¹³C has a low natural abundance and requires more scans to achieve an adequate signal-to-noise ratio.

    • Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of ~1-2 Hz). Phase and baseline correct the spectrum.

  • 2D NMR Experiments (for structural confirmation):

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting different spin systems and assigning quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Workflow for Xanthone Identification

The following diagram illustrates the general workflow from the isolation of a xanthone like this compound to its structural elucidation using NMR spectroscopy.

NMR_Workflow cluster_Isolation Isolation & Purification cluster_NMR NMR Analysis cluster_Elucidation Structure Elucidation Plant_Material Plant Material (e.g., Garcinia vieillardii) Extraction Solvent Extraction Plant_Material->Extraction Chromatography Chromatographic Separation (e.g., Column, HPLC) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound Sample_Prep Sample Preparation (in CDCl3) Pure_Compound->Sample_Prep NMR_Acquisition 1D (1H, 13C) & 2D (COSY, HSQC, HMBC) NMR Acquisition Sample_Prep->NMR_Acquisition Data_Processing Data Processing & Analysis NMR_Acquisition->Data_Processing Spectral_Interpretation Spectral Interpretation Data_Processing->Spectral_Interpretation Structure_Proposal Structure Proposal Spectral_Interpretation->Structure_Proposal Data_Comparison Comparison with Literature Data Structure_Proposal->Data_Comparison Final_Structure Final Structure Confirmation Data_Comparison->Final_Structure

Caption: Workflow for the isolation and structural elucidation of this compound.

Data Interpretation and Structural Confirmation

The assigned ¹H and ¹³C NMR data are consistent with the proposed structure of this compound. The downfield singlet at 13.51 ppm in the ¹H NMR spectrum is characteristic of a chelated hydroxyl group at position 1. The aromatic protons at 7.32 and 6.82 ppm show ortho-coupling, confirming the substitution pattern on the B-ring. The signals corresponding to the 1,1-dimethylallyl group are also clearly identifiable. In the ¹³C NMR spectrum, the signal at 181.9 ppm is typical for a xanthone carbonyl carbon. The remaining aromatic and aliphatic carbon signals are in agreement with the proposed structure. For unambiguous assignment, 2D NMR experiments such as HMBC are essential to establish the connectivity between the different structural fragments.

Conclusion

This application note provides a concise yet comprehensive overview of the ¹H and ¹³C NMR assignments and a standardized protocol for the spectroscopic analysis of this compound. The provided data and methodologies will serve as a valuable resource for researchers working on the isolation, characterization, and further development of this and related xanthone compounds. Adherence to rigorous experimental protocols is crucial for obtaining high-quality, reproducible data essential for structural confirmation and subsequent scientific investigations.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Isocudraniaxanthone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocudraniaxanthone B is a naturally occurring xanthone (B1684191) derivative with recognized biological activities, including antimalarial properties. The structural elucidation and sensitive detection of such compounds are pivotal in drug discovery and natural product research. This application note details a comprehensive protocol for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We provide a detailed experimental protocol, a proposed fragmentation pathway, and a summary of the expected fragment ions. This guide is intended to assist researchers in the identification and characterization of this compound in various sample matrices.

Introduction

This compound, a prenylated xanthone with the chemical formula C19H18O6, has been isolated from plant sources and has demonstrated potential as an antimalarial agent. Mass spectrometry is a powerful analytical technique for the structural characterization of natural products. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) allows for the generation of characteristic fragment ions that provide valuable structural information. Understanding the fragmentation pattern of this compound is essential for its unambiguous identification and quantification in complex mixtures such as plant extracts or biological samples. This document outlines a robust LC-MS/MS method and proposes a fragmentation pathway to facilitate such analyses.

Experimental Protocols

Sample Preparation

A standardized protocol for the extraction of this compound from a plant matrix is provided below.

  • Extraction :

    • Weigh 1 gram of dried and powdered plant material.

    • Add 20 mL of methanol (B129727) to the plant material.

    • Sonication for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process twice more with fresh methanol.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Sample Reconstitution :

    • Reconstitute the dried extract in 1 mL of methanol.

    • Vortex for 1 minute to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into an LC vial for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Conditions

The following parameters are recommended for the analysis of this compound.

ParameterRecommended Setting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-22 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole or Quadrupole-Time-of-Flight (Q-TOF) Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Gas Nitrogen
Desolvation Temp. 350 °C
Collision Gas Argon
Collision Energy Optimized for fragmentation (e.g., 20-40 eV)

Proposed Fragmentation Pathway and Data

The fragmentation of this compound is expected to proceed through characteristic losses of its substituent groups and cleavages of the xanthone core. The molecular formula of this compound is C19H18O6, with a monoisotopic mass of 342.1103 g/mol . The protonated molecule [M+H]+ would have an m/z of 343.1176.

A key fragmentation is the loss of the dimethylpropenyl group (C5H8, 68.0626 Da). Another potential fragmentation pathway for xanthones is the retro-Diels-Alder (RDA) reaction, which involves the cleavage of the central pyrone ring.

Below is a diagram illustrating the proposed experimental workflow.

experimental_workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plant_material Plant Material extraction Methanolic Extraction plant_material->extraction concentration Evaporation extraction->concentration reconstitution Reconstitution & Filtration concentration->reconstitution lc_separation LC Separation (C18) reconstitution->lc_separation esi_ionization ESI Ionization (+) lc_separation->esi_ionization ms_detection MS Detection (Precursor Ion) esi_ionization->ms_detection msms_fragmentation MS/MS Fragmentation ms_detection->msms_fragmentation data_acquisition Data Acquisition msms_fragmentation->data_acquisition fragment_analysis Fragmentation Analysis data_acquisition->fragment_analysis identification Compound Identification fragment_analysis->identification

Caption: A flowchart of the experimental procedure.

The proposed fragmentation pathway for this compound is visualized in the following diagram.

fragmentation_pathway Proposed Fragmentation Pathway of this compound M This compound [M+H]+ m/z 343.1176 F1 Loss of C5H8 [M+H - C5H8]+ m/z 275.0550 M->F1 - C5H8 (68 Da) F2 Loss of CH3 [M+H - CH3]+ m/z 328.0941 M->F2 - CH3 (15 Da) F3 RDA Fragment 1 (Proposed) M->F3 RDA F4 RDA Fragment 2 (Proposed) M->F4 RDA

Caption: Key fragmentation steps of this compound.

Summary of Expected Quantitative Data

The following table summarizes the theoretical m/z values for the precursor ion and major expected fragment ions of this compound in positive ion mode.

Ion DescriptionProposed StructureChemical FormulaTheoretical m/z
Protonated Molecule[M+H]+[C19H19O6]+343.1176
Fragment 1[M+H - C5H8]+[C14H11O6]+275.0550
Fragment 2[M+H - CH3]+[C18H16O6]+328.0941

Note: The m/z values for RDA fragments are highly dependent on the specific cleavage points and require high-resolution mass spectrometry for accurate formula determination.

Conclusion

This application note provides a detailed protocol and foundational data for the mass spectrometric analysis of this compound. The outlined LC-MS/MS method is designed for high sensitivity and specificity. The proposed fragmentation pathway, including the characteristic loss of the prenyl group and potential retro-Diels-Alder cleavages, serves as a valuable guide for the structural confirmation of this compound. Researchers in natural product chemistry and drug development can utilize this information to confidently identify and characterize this promising bioactive compound. Further studies with high-resolution mass spectrometry are recommended to confirm the elemental composition of all fragment ions.

Application Note: Quantification of Isocudraniaxanthone B in Crude Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isocudraniaxanthone B is a prenylated xanthone (B1684191) that has been isolated from plant species such as Calophyllum caledonicum and Garcinia vieillardii.[1] This compound has garnered interest within the scientific community due to its potential biological activities, including antimalarial properties against chloroquine-resistant strains of Plasmodium falciparum. The development of robust and reliable analytical methods for the quantification of this compound in crude plant extracts is crucial for phytochemical research, quality control of herbal medicines, and facilitating further pharmacological studies.

This application note provides a detailed protocol for the quantification of this compound in crude plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection. The described methodology is designed to be specific, accurate, and precise, making it suitable for routine analysis in a research or quality control laboratory.

Experimental Protocols

1. Sample Preparation: Extraction of this compound from Plant Material

A reliable extraction method is paramount for the accurate quantification of the target analyte. Methanol (B129727) has been shown to be an effective solvent for extracting xanthones from plant matrices.[2][3]

  • Materials:

    • Dried and powdered plant material (e.g., roots of Cudrania fruticosa or other relevant plant parts)[4]

    • Methanol (HPLC grade)

    • Vortex mixer

    • Ultrasonic bath

    • Centrifuge

    • 0.22 µm syringe filters

  • Protocol:

    • Accurately weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.

    • Add 20 mL of methanol to the tube.

    • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

    • Place the tube in an ultrasonic bath for 30 minutes at room temperature to facilitate extraction.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully decant the supernatant into a clean collection vessel.

    • Repeat the extraction process (steps 2-6) twice more with fresh methanol.

    • Combine all the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

    • Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL) for HPLC analysis.

    • Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial prior to injection.

2. HPLC Method for Quantification

A reversed-phase HPLC method provides excellent separation for xanthone compounds.[5][6]

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mobile phase of Methanol:Water (90:10, v/v) can be effective.[5] For more complex extracts, a gradient elution may be necessary.

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: Ambient or controlled at 25 °C.

    • Detection Wavelength: UV detection at 237 nm.[5]

    • Injection Volume: 10 µL.

  • Protocol:

    • Prepare a stock solution of this compound standard of known concentration in methanol.

    • From the stock solution, prepare a series of calibration standards by serial dilution to cover a suitable concentration range (e.g., 1-100 µg/mL).

    • Inject the calibration standards into the HPLC system to construct a calibration curve by plotting peak area against concentration.

    • Inject the prepared plant extract samples.

    • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.

    • Quantify the amount of this compound in the samples using the calibration curve.

3. Method Validation

To ensure the reliability of the quantitative data, the analytical method should be validated according to ICH guidelines.[7]

  • Linearity: Analyze the calibration standards in triplicate to demonstrate the linear relationship between concentration and peak area. The correlation coefficient (r²) should be > 0.999.[5]

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing a quality control sample at three different concentrations. The relative standard deviation (RSD) should be less than 2%.

  • Accuracy: Determine the accuracy of the method by performing a recovery study. Spike a blank matrix with a known concentration of this compound standard and calculate the percentage recovery. Recoveries in the range of 98-102% are generally considered acceptable.[5]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ to establish the sensitivity of the method. These can be calculated based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation

The quantitative data for this compound in different plant extracts should be summarized in a clear and structured table for easy comparison.

Sample IDPlant SourcePlant PartThis compound Concentration (µg/g of dry weight)% RSD (n=3)
EXT-001Garcinia vieillardiiBark152.41.8
EXT-002Calophyllum caledonicumLeaves89.72.1
EXT-003Cudrania fruticosaRoots215.31.5

Visualizations

Experimental Workflow Diagram

experimental_workflow plant_material Plant Material (e.g., Cudrania fruticosa roots) extraction Solvent Extraction (Methanol, Sonication) plant_material->extraction 1. Weigh & Add Solvent filtration Filtration (0.22 µm Syringe Filter) extraction->filtration 2. Centrifuge & Collect Supernatant hplc_analysis HPLC-UV Analysis (C18 Column, 237 nm) filtration->hplc_analysis 3. Inject into HPLC data_processing Data Processing (Quantification using Calibration Curve) hplc_analysis->data_processing 4. Obtain Chromatogram result Quantified this compound Concentration data_processing->result 5. Calculate Concentration signaling_pathway cluster_plasmodium Plasmodium falciparum dna_rep DNA Replication survival Parasite Survival & Proliferation dna_rep->survival protein_syn Protein Synthesis protein_syn->survival heme_detox Heme Detoxification heme_detox->survival isocudraniaxanthone_b This compound isocudraniaxanthone_b->dna_rep Inhibition isocudraniaxanthone_b->protein_syn Inhibition isocudraniaxanthone_b->heme_detox Inhibition

References

Application Notes and Protocols for Assessing the Antioxidant Activity of Isocudraniaxanthone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocudraniaxanthone B is a natural xanthone (B1684191) derivative that holds promise for various therapeutic applications due to its potential antioxidant properties. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The evaluation of the antioxidant capacity of novel compounds like this compound is a critical step in the drug discovery and development process.

These application notes provide detailed protocols for the assessment of the in vitro and cellular antioxidant activity of this compound. The included methodologies, data presentation formats, and pathway diagrams are intended to guide researchers in obtaining robust and reproducible results.

Data Presentation

Quantitative data from the antioxidant assays should be summarized in the following tables for clear comparison and analysis.

Table 1: In Vitro Antioxidant Activity of this compound

AssayTest Concentration (µg/mL)% Radical Scavenging ActivityIC50 (µg/mL)Trolox Equivalent Antioxidant Capacity (TEAC) (µM TE/mg)
DPPH e.g., 10
e.g., 25
e.g., 50
e.g., 100
ABTS e.g., 10
e.g., 25
e.g., 50
e.g., 100

Table 2: Cellular Antioxidant Activity of this compound in an appropriate cell line (e.g., HepG2)

TreatmentConcentration (µM)% Reduction in ROS
Vehicle Control -0
Positive Control (e.g., N-acetylcysteine) e.g., 1 mM
This compound e.g., 1
e.g., 5
e.g., 10
e.g., 25

Experimental Protocols

Preparation of this compound Stock Solution

The solubility of xanthones can vary, but they are generally soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), and ethanol (B145695), and insoluble in water.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Accurately weigh a desired amount of this compound.

    • Dissolve in a minimal amount of high-purity DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C in amber vials to protect from light.

    • For working solutions, dilute the stock solution with the appropriate assay buffer or solvent (e.g., methanol or ethanol for in vitro assays, and cell culture medium for cellular assays). Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced toxicity or interference.

In Vitro Antioxidant Activity Assays

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing a color change from purple to yellow, which can be measured spectrophotometrically.[1]

  • Materials:

    • This compound

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol

    • Trolox (or Ascorbic Acid) as a positive control

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare a 0.1 mM DPPH solution in methanol.

    • Prepare a series of dilutions of this compound and the positive control (e.g., Trolox) in methanol.

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

    • Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the sample concentration.

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant to its colorless neutral form is monitored spectrophotometrically.[2][3]

  • Materials:

    • This compound

    • ABTS diammonium salt

    • Potassium persulfate

    • Methanol or Ethanol

    • Trolox as a positive control

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare a 7 mM ABTS stock solution in water.

    • Prepare a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•+ stock solution, mix equal volumes of the ABTS and potassium persulfate stock solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm to prepare the working solution.

    • Prepare a series of dilutions of this compound and the positive control (Trolox) in the corresponding solvent.

    • In a 96-well plate, add 190 µL of the ABTS•+ working solution to 10 µL of each sample dilution.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The antioxidant capacity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit the formation of intracellular reactive oxygen species (ROS) in a cell-based model. The assay utilizes the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[4]

  • Materials:

    • This compound

    • A suitable cell line (e.g., HepG2, human liver cancer cell line)

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

    • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or H₂O₂ as an ROS inducer

    • N-acetylcysteine (NAC) as a positive control

    • Phosphate-buffered saline (PBS)

    • Black, clear-bottom 96-well cell culture plates

    • Fluorescence microplate reader

  • Protocol:

    • Seed the cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

    • The following day, remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of this compound and the positive control (NAC) in serum-free medium for 1-2 hours.

    • After the pre-treatment, wash the cells with PBS and then incubate them with 25 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C.

    • Wash the cells again with PBS to remove the excess DCFH-DA.

    • Induce oxidative stress by adding an ROS inducer (e.g., 600 µM AAPH or 100 µM H₂O₂) to the cells.

    • Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a fluorescence microplate reader.

    • The cellular antioxidant activity is quantified by calculating the area under the curve (AUC) of fluorescence intensity versus time. The percentage reduction in ROS is calculated as: % Reduction = [(AUC of Control - AUC of Sample) / AUC of Control] x 100

Proposed Mechanism of Action & Signaling Pathways

Xanthones have been reported to exert their antioxidant effects through the modulation of key signaling pathways involved in the cellular stress response. A primary proposed mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isocudraniaxanthone_B This compound Nrf2 Nrf2 Isocudraniaxanthone_B->Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Nrf2 Induces dissociation Keap1 Keap1 Keap1->Nrf2 Binds and promotes degradation Nrf2->invis1 Cytoplasm Cytoplasm Nucleus Nucleus ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to invis1->ARE Translocates & Binds

Caption: Proposed Nrf2 signaling pathway activation by this compound.

Experimental Workflow Diagrams

DPPH_Assay_Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_samples Prepare serial dilutions of This compound & Control start->prep_samples mix Mix 100 µL DPPH with 100 µL Sample/Control prep_dpph->mix prep_samples->mix incubate Incubate in dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC50 measure->calculate end End calculate->end

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow start Start prep_abts Prepare ABTS•+ radical cation (ABTS + K₂S₂O₈, 12-16h) start->prep_abts prep_samples Prepare serial dilutions of This compound & Control start->prep_samples prep_working Dilute ABTS•+ to Absorbance ~0.7 at 734 nm prep_abts->prep_working mix Mix 190 µL ABTS•+ with 10 µL Sample/Control prep_working->mix prep_samples->mix incubate Incubate (6 min, RT) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and TEAC measure->calculate end End calculate->end

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

CAA_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells treat_cells Treat cells with This compound seed_cells->treat_cells load_probe Incubate with DCFH-DA probe treat_cells->load_probe induce_stress Induce oxidative stress (e.g., AAPH) load_probe->induce_stress measure_fluorescence Measure fluorescence (Ex: 485 nm, Em: 535 nm) induce_stress->measure_fluorescence analyze_data Calculate AUC and % ROS reduction measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

References

Application Notes and Protocols: Cytotoxicity of Isocudraniaxanthone B in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocudraniaxanthone B is a xanthone (B1684191) derivative that has garnered interest within the scientific community for its potential as an anticancer agent. This document provides a detailed protocol for assessing the cytotoxic effects of this compound on various cancer cell lines. The methodologies outlined herein are based on established cytotoxicity assays and provide a framework for determining the compound's inhibitory concentration (IC50) and elucidating its mechanism of action. While specific data for this compound is still emerging, this protocol is exemplified with data from the closely related compound, Isocudraniaxanthone K, which has demonstrated significant antiproliferative and pro-apoptotic effects in oral squamous cell carcinoma.[1][2][3][4]

Data Presentation

The cytotoxic activity of xanthone compounds is typically quantified by their IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for Isocudraniaxanthone K in two oral cancer cell lines, providing a reference for the expected potency of related compounds like this compound.

CompoundCell LineCell TypeIC50 (µM)Citation
Isocudraniaxanthone KHN4Primary Oral Squamous Carcinoma14.31[1]
Isocudraniaxanthone KHN12Metastatic Oral Squamous Carcinoma14.91[1]

Experimental Protocols

Two common and reliable methods for determining cytotoxicity are the MTT and Sulforhodamine B (SRB) assays.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard procedures for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.[1]

Materials:

  • This compound (dissolved in DMSO to create a stock solution)

  • Cancer cell lines of interest

  • 96-well flat-bottom plates

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Lysis buffer (20% w/v sodium dodecyl sulfate (B86663) in 0.1% HCl solution)[1]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 25 µL of 5 mg/mL MTT solution to each well.[1]

  • Formazan (B1609692) Crystal Formation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.[1]

  • Solubilization: Add 100 µL of lysis buffer to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.

Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.

Materials:

  • This compound (dissolved in DMSO)

  • Cancer cell lines

  • 96-well plates

  • Complete growth medium

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound for a specified period (e.g., 48 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with distilled water and allow them to air dry completely.

  • Staining: Add 50 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates five times with 1% acetic acid to remove unbound SRB.

  • Air Dry: Allow the plates to air dry completely.

  • Solubilization: Add 100 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Read the absorbance at a wavelength between 490 and 530 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Mechanism of Action: Signaling Pathways

Studies on the related compound Isocudraniaxanthone K suggest that its cytotoxic effects are mediated through the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival. These pathways likely represent the mechanism of action for this compound as well.

Apoptosis Induction Pathway

Isocudraniaxanthone K has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3, leading to programmed cell death.[1] Furthermore, it upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[1]

G Isocudraniaxanthone_B This compound Death_Receptor Death Receptor Isocudraniaxanthone_B->Death_Receptor Mitochondria Mitochondria Isocudraniaxanthone_B->Mitochondria Bax Bax Isocudraniaxanthone_B->Bax Bcl2 Bcl-2 Isocudraniaxanthone_B->Bcl2 Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bax->Mitochondria Bcl2->Mitochondria G Isocudraniaxanthone_B This compound PI3K_Akt PI3K/Akt Pathway Isocudraniaxanthone_B->PI3K_Akt MAPK MAPK Pathway Isocudraniaxanthone_B->MAPK NF_kB NF-κB Pathway Isocudraniaxanthone_B->NF_kB HIF1a HIF-1α Isocudraniaxanthone_B->HIF1a Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Proliferation Proliferation MAPK->Proliferation NF_kB->Proliferation Angiogenesis Angiogenesis HIF1a->Angiogenesis G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Compound_Prep Prepare this compound Stock Treatment Treat with this compound Compound_Prep->Treatment Cell_Culture Culture Cancer Cell Lines Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Incubation Incubate for 24-72h Treatment->Incubation Assay Perform MTT or SRB Assay Incubation->Assay Measurement Measure Absorbance Assay->Measurement IC50 Calculate IC50 Value Measurement->IC50 Mechanism Investigate Mechanism of Action (e.g., Western Blot, Flow Cytometry) IC50->Mechanism

References

Application Notes & Protocols: Antifungal Activity Testing for Isocudraniaxanthone B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Isocudraniaxanthone B is a natural compound belonging to the xanthone (B1684191) class. Xanthones are known for a wide range of pharmacological activities, and some have demonstrated notable antifungal properties. To rigorously evaluate the potential of this compound as a novel antifungal agent, standardized and reproducible testing methodologies are essential. These application notes provide detailed protocols for determining the antifungal efficacy of this compound, focusing on the most common and accepted methods: Broth Microdilution for Minimum Inhibitory Concentration (MIC), subsequent determination of Minimum Fungicidal Concentration (MFC), and the Agar (B569324) Disk Diffusion assay.

Data Presentation: Summarizing Antifungal Activity

Quantitative data from susceptibility testing should be organized to allow for clear interpretation and comparison. The following tables are templates for presenting the results obtained from the experimental protocols.

Table 1: Minimum Inhibitory (MIC) and Minimum Fungicidal (MFC) Concentrations of this compound

This table summarizes the lowest concentration of this compound required to inhibit the growth (MIC) and to kill (MFC) various fungal strains. Data is typically presented in µg/mL.

Fungal StrainStrain IDMIC (µg/mL)MFC (µg/mL)Reference Drug (e.g., Fluconazole) MIC (µg/mL)
Candida albicansATCC 10231[Insert Data][Insert Data][Insert Data]
Candida glabrataClinical Isolate[Insert Data][Insert Data][Insert Data]
Cryptococcus neoformansATCC 208821[Insert Data][Insert Data][Insert Data]
Aspergillus fumigatusATCC 204305[Insert Data][Insert Data][Insert Data]
Trichophyton rubrumClinical Isolate[Insert Data][Insert Data][Insert Data]

Table 2: Zone of Inhibition Diameters for this compound

This table presents the diameter of the zone of growth inhibition (in mm) around a disk impregnated with a specific concentration of this compound.

Fungal StrainStrain IDThis compound Concentration (µ g/disk )Zone of Inhibition (mm)Reference Drug (e.g., Fluconazole) Zone (mm)
Candida albicansATCC 10231[e.g., 25 µg][Insert Data][Insert Data]
Candida glabrataClinical Isolate[e.g., 25 µg][Insert Data][Insert Data]
Cryptococcus neoformansATCC 208821[e.g., 25 µg][Insert Data][Insert Data]
Aspergillus fumigatusATCC 204305[e.g., 25 µg][Insert Data][Insert Data]
Trichophyton rubrumClinical Isolate[e.g., 25 µg][Insert Data][Insert Data]

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts and M38-A2 for filamentous fungi, with adaptations for a novel test compound.[1][2] The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[3][4]

Materials:

  • This compound (stock solution of known concentration in a suitable solvent, e.g., DMSO)

  • Sterile 96-well, U-bottom microtiter plates[2]

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS[2]

  • Fungal strains (yeasts or molds)

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or hemocytometer

  • Incubator (35°C)[4]

  • Multichannel pipette

Protocol Steps:

  • Inoculum Preparation:

    • Subculture the fungal strain on appropriate agar (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours (for yeasts) or until sporulation (for molds).[5]

    • Harvest fungal cells/spores and suspend in sterile saline.

    • Adjust the suspension turbidity to match a 0.5 McFarland standard (for yeasts, this corresponds to approximately 1-5 x 10⁶ CFU/mL). For molds, adjust to 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.[2]

    • Dilute this adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[2]

  • Plate Preparation and Serial Dilution:

    • Add 100 µL of RPMI-1640 medium to all wells of the 96-well plate except the first column.

    • Add 200 µL of the highest concentration of this compound (at 2x the final desired starting concentration) to the wells in the first column.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column.[4]

    • Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well from column 1 to 11.

    • Add 100 µL of sterile RPMI-1640 medium to column 12.

    • The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35°C for 24-48 hours.[4]

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of this compound in which there is no visible growth compared to the drug-free growth control well.[3]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Inoculum 1. Prepare Fungal Inoculum (0.5 McFarland) Dilute_Inoculum 2. Dilute Inoculum in RPMI Medium Inoculum->Dilute_Inoculum Add_Inoculum 6. Inoculate Wells with Fungal Suspension Dilute_Inoculum->Add_Inoculum Stock 3. Prepare Drug Stock (this compound) Serial_Dilution 5. Perform 2-Fold Serial Dilution of Drug Stock->Serial_Dilution Plate 4. Add Medium to 96-Well Plate Plate->Serial_Dilution Serial_Dilution->Add_Inoculum Incubate 7. Incubate Plate (35°C, 24-48h) Add_Inoculum->Incubate Read_MIC 8. Visually Read MIC (No Growth) Incubate->Read_MIC Result MIC Value Read_MIC->Result

Caption: Workflow for MIC determination using broth microdilution.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is a secondary test performed after an MIC assay to determine the lowest concentration of an antifungal agent that kills the fungus.[6] It is defined as the concentration that results in a ≥99.9% reduction of the initial inoculum.[6]

Materials:

  • MIC plate from the previous experiment

  • Sterile Sabouraud Dextrose Agar (SDA) plates

  • Micropipette

  • Incubator (35°C)

Protocol Steps:

  • Subculturing:

    • Following MIC determination, select the wells showing no visible growth (i.e., the MIC well and all wells with higher concentrations).

    • Mix the contents of each selected well gently.

    • Using a micropipette, take a 10-20 µL aliquot from each of these clear wells.[7][8]

    • Spot-plate the aliquot onto a labeled section of an SDA plate.[6] Also, plate an aliquot from the growth control well.

  • Incubation:

    • Incubate the SDA plates at 35°C for 24-48 hours, or until sufficient growth is seen in the spot from the growth control.[9]

  • MFC Determination:

    • Examine the plates for fungal colonies.

    • The MFC is the lowest concentration of this compound that resulted in no fungal growth (or a kill rate of ≥99.9%, often interpreted as ≤3 colonies) on the subculture plate.[7][9]

MFC_Determination_Workflow cluster_plating Subculturing cluster_analysis Analysis MIC_Plate 1. Start with Completed MIC Plate Select_Wells 2. Select Clear Wells (MIC and higher conc.) MIC_Plate->Select_Wells Aliquot 3. Aliquot 20µL from Each Selected Well Select_Wells->Aliquot Plate_Agar 4. Spot Aliquots onto SDA Plate Aliquot->Plate_Agar Incubate 5. Incubate SDA Plate (35°C, 24-48h) Plate_Agar->Incubate Read_MFC 6. Identify Lowest Conc. with No Growth Incubate->Read_MFC Result MFC Value Read_MFC->Result

Caption: Workflow for MFC determination following an MIC assay.

Agar Disk Diffusion Method

The disk diffusion method is a simple, qualitative or semi-quantitative test to assess antifungal susceptibility.[10] It involves placing a paper disk impregnated with the test compound onto an agar plate inoculated with the fungus and measuring the resulting zone of growth inhibition.[11]

Materials:

  • This compound

  • Sterile 6 mm blank paper disks

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue (for yeasts)[2] or other suitable agar (e.g., Dermasel agar for dermatophytes)[12]

  • Fungal strains

  • Sterile cotton swabs

  • Calipers or ruler

Protocol Steps:

  • Inoculum Preparation:

    • Prepare a fungal suspension and adjust its turbidity to a 0.5 McFarland standard, as described in the MIC protocol.[2]

  • Disk Preparation:

    • Dissolve this compound in a volatile solvent to a desired concentration.

    • Apply a known volume (e.g., 10 µL) of the solution onto a sterile blank paper disk to achieve the desired final amount per disk (e.g., 25 µ g/disk ).

    • Allow the solvent to evaporate completely in a sterile environment.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted fungal inoculum.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the agar plate in three directions to ensure confluent growth.[2]

    • Allow the plate to dry for 5-15 minutes.[12]

  • Disk Application and Incubation:

    • Aseptically place the prepared this compound disk onto the center of the inoculated agar plate.

    • Gently press the disk to ensure complete contact with the agar.

    • Invert the plates and incubate at 35°C for 24-48 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters (mm).[12]

    • The size of the zone is proportional to the susceptibility of the fungus to the compound.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum 1. Prepare Fungal Inoculum (0.5 McFarland) Inoculate_Plate 3. Inoculate Agar Plate with Fungal Suspension Inoculum->Inoculate_Plate Disk_Prep 2. Prepare Drug-Impregnated Paper Disk Apply_Disk 4. Apply Disk to Inoculated Plate Disk_Prep->Apply_Disk Inoculate_Plate->Apply_Disk Incubate 5. Incubate Plate (35°C, 24-48h) Apply_Disk->Incubate Measure_Zone 6. Measure Diameter of Inhibition Zone (mm) Incubate->Measure_Zone Result Zone of Inhibition (mm) Measure_Zone->Result

Caption: Workflow for the agar disk diffusion susceptibility test.

References

Application Notes and Protocols for In Vitro Studies of Isocudraniaxanthone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocudraniaxanthone B is a xanthone, a class of naturally occurring polyphenolic compounds. While specific research on this compound is emerging, related xanthones have demonstrated significant biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2][3] These compounds often exert their effects by modulating key cellular signaling pathways. For instance, Isocudraniaxanthone K, a related compound, has been shown to inhibit cancer cell growth and induce apoptosis by targeting the Hypoxia-Inducible Factor-1α (HIF-1α) pathway.[4][5] Other xanthones have been reported to modulate inflammatory responses through the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6][7]

These application notes provide a comprehensive guide for the in vitro experimental design of studies on this compound, focusing on its potential anti-cancer and anti-inflammatory properties. The protocols detailed below are based on established methodologies for similar compounds and can be adapted for the specific investigation of this compound.

Section 1: Anti-Cancer Activity of this compound

Assessment of Cytotoxicity and Cell Viability

A fundamental first step in evaluating the anti-cancer potential of this compound is to determine its cytotoxic effects on various cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[8]

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer)

  • Normal cell line (e.g., MCF-10A for non-cancerous breast epithelial cells) for assessing selectivity

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer and normal cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Data Presentation: Hypothetical IC₅₀ Values of this compound

Cell LineTypeIncubation Time (h)IC₅₀ (µM)
MCF-7Breast Cancer4815.8
A549Lung Cancer4822.5
HT-29Colon Cancer4818.2
MCF-10ANormal Breast48> 100
Investigation of Apoptosis Induction

To understand the mechanism of cell death induced by this compound, it is crucial to investigate whether it triggers apoptosis.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Materials:

  • This compound

  • Cancer cell line (e.g., MCF-7)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 and 48 hours. Include an untreated control.

  • Cell Harvesting: After treatment, harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Cell Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

    • Necrotic cells: Annexin V-FITC negative, PI positive

Data Presentation: Hypothetical Apoptosis Analysis of MCF-7 Cells Treated with this compound (IC₅₀)

TreatmentTime (h)Viable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Control4895.22.52.3
This compound2470.118.511.4
This compound4845.335.219.5
Elucidation of Anti-Cancer Signaling Pathways

Experimental Workflow: Investigating HIF-1α Pathway

Based on the activity of related compounds, this compound may inhibit the HIF-1α pathway, which is crucial for tumor survival and angiogenesis.[4]

Diagram: Experimental Workflow for HIF-1α Pathway Analysis

experimental_workflow_hif1a cluster_treatment Cell Treatment cluster_assays Molecular Assays cluster_analysis Data Analysis start Cancer Cells (e.g., MCF-7) treatment Treat with this compound (various concentrations and time points) start->treatment wb Western Blot treatment->wb Protein Lysates qpcr RT-qPCR treatment->qpcr RNA Extraction wb_analysis Analyze protein levels of: - HIF-1α - VEGF (target gene) wb->wb_analysis qpcr_analysis Analyze mRNA levels of: - HIF-1α - VEGF qpcr->qpcr_analysis end Conclusion on HIF-1α pathway modulation wb_analysis->end qpcr_analysis->end

Caption: Workflow for studying this compound's effect on the HIF-1α pathway.

Signaling Pathway: Hypothesized Inhibition of HIF-1α Signaling by this compound

Diagram: HIF-1α Signaling Pathway Inhibition

hif1a_pathway Hypoxia Hypoxia (in tumor microenvironment) HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1_complex HIF-1 Complex Formation HIF1a_stabilization->HIF1_complex HIF1b HIF-1β (constitutively expressed) HIF1b->HIF1_complex Nuclear_translocation Nuclear Translocation HIF1_complex->Nuclear_translocation HRE Hypoxia Response Element (HRE) in target gene promoters Nuclear_translocation->HRE Gene_transcription Target Gene Transcription HRE->Gene_transcription VEGF VEGF Gene_transcription->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis IsocudraniaxanthoneB This compound IsocudraniaxanthoneB->HIF1a_stabilization Inhibition

Caption: Proposed mechanism of this compound inhibiting the HIF-1α pathway.

Section 2: Anti-Inflammatory Activity of this compound

Assessment of Anti-inflammatory Effects in Macrophages

Macrophages play a central role in inflammation. Lipopolysaccharide (LPS) is commonly used to induce an inflammatory response in macrophage cell lines like RAW 264.7.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production

Nitric oxide is a key inflammatory mediator produced by activated macrophages.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (no LPS, no compound), an LPS-only group, and a positive control group (LPS + known anti-inflammatory drug).

  • Griess Assay: After incubation, collect the cell culture supernatant. Mix the supernatant with Griess Reagent according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

Data Presentation: Hypothetical Inhibition of NO Production by this compound in LPS-stimulated RAW 264.7 Cells

TreatmentConcentration (µM)NO Production (% of LPS control)
Control-5.2
LPS (1 µg/mL)-100
This compound + LPS185.3
This compound + LPS1052.1
This compound + LPS2525.8
Elucidation of Anti-Inflammatory Signaling Pathways

Experimental Workflow: Investigating NF-κB and MAPK Pathways

The NF-κB and MAPK signaling pathways are critical regulators of inflammation.

Diagram: Experimental Workflow for NF-κB and MAPK Pathway Analysis

experimental_workflow_inflammation cluster_treatment Cell Treatment cluster_assays Molecular Assays cluster_analysis Data Analysis start RAW 264.7 Macrophages pretreatment Pre-treat with this compound start->pretreatment stimulation Stimulate with LPS pretreatment->stimulation wb Western Blot stimulation->wb Protein Lysates qpcr RT-qPCR stimulation->qpcr RNA Extraction wb_analysis Analyze phosphorylation of: - IκBα, p65 (NF-κB) - p38, ERK, JNK (MAPK) wb->wb_analysis qpcr_analysis Analyze mRNA levels of: - TNF-α, IL-6, IL-1β qpcr->qpcr_analysis end Conclusion on NF-κB and MAPK pathway modulation wb_analysis->end qpcr_analysis->end

Caption: Workflow for studying this compound's effect on inflammatory pathways.

Experimental Protocol: Western Blot for NF-κB and MAPK Signaling

This technique is used to detect changes in the phosphorylation status of key signaling proteins.[10][11]

Materials:

  • This compound

  • RAW 264.7 cells

  • LPS

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment and Lysis: Treat cells as described for the NO assay. After treatment, lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponding to the phosphorylated proteins relative to the total proteins is quantified.

Experimental Protocol: RT-qPCR for Pro-inflammatory Cytokines

This method quantifies the mRNA expression of pro-inflammatory genes.[2][12]

Materials:

  • This compound

  • RAW 264.7 cells

  • LPS

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • Cell Treatment and RNA Extraction: Treat cells as described previously. Extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform qPCR using SYBR Green master mix and specific primers for the target genes.

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the LPS-treated control.

Signaling Pathway: Hypothesized Inhibition of NF-κB and MAPK Signaling by this compound

Diagram: NF-κB and MAPK Signaling Pathway Inhibition

inflammation_pathway cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) AP1->Cytokines IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 P IkBa_p65_p50->IKK p65_p50 p65/p50 IkBa_p65_p50->p65_p50 IκBα degradation Nuclear_translocation Nuclear Translocation p65_p50->Nuclear_translocation Nuclear_translocation->Cytokines IsocudraniaxanthoneB This compound IsocudraniaxanthoneB->MAPKK Inhibition IsocudraniaxanthoneB->IKK Inhibition

References

Application Notes and Protocols for Evaluating Isocudraniaxanthone B Effects on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell culture techniques for evaluating the potential anti-cancer effects of Isocudraniaxanthone B, a xanthone (B1684191) compound of interest for drug discovery. The following protocols and data presentation guidelines are designed to ensure robust and reproducible results.

Introduction

This compound is a natural xanthone that, like other related compounds, is being investigated for its potential therapeutic properties. A closely related analog, Isocudraniaxanthone K, has demonstrated anti-proliferative and apoptotic effects in oral squamous carcinoma cells.[1][2] It is hypothesized that this compound may exert similar cytotoxic and cell cycle inhibitory effects on various cancer cell lines, potentially through the modulation of key signaling pathways. These notes outline the necessary cell-based assays to investigate these potential effects.

Assessment of Cytotoxicity

A primary step in evaluating a potential anti-cancer compound is to determine its cytotoxic effects on cancer cells. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[1][3]

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound at various concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Data Presentation: Cytotoxicity of this compound

Summarize the IC50 values in a table for clear comparison across different cell lines and incubation times.

Cell LineIncubation Time (h)This compound IC50 (µM)
MCF-72425.8
MCF-74815.2
HeLa2432.1
HeLa4818.9
A5492445.6
A5494828.4

Analysis of Apoptosis Induction

To determine if the cytotoxic effects of this compound are due to the induction of programmed cell death (apoptosis), flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is recommended.[1][4]

Protocol 2: Annexin V/PI Staining for Apoptosis

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell line

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Data Presentation: Apoptosis Induction by this compound

Present the quantitative data from the flow cytometry analysis in a table.

TreatmentConcentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control095.22.52.3
This compoundIC5060.125.414.5
This compound2x IC5035.840.224.0

Cell Cycle Analysis

Investigating the effect of this compound on the cell cycle can reveal if the compound inhibits cell proliferation by arresting cells at a specific phase.[5][6]

Protocol 3: Propidium Iodide Staining for Cell Cycle Analysis

Objective: To determine the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

  • Cancer cell line

  • This compound

  • 6-well cell culture plates

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation: Effect of this compound on Cell Cycle Distribution

Organize the cell cycle analysis data into a clear and concise table.

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control055.328.116.6
This compoundIC5072.815.212.0

Investigation of Signaling Pathways

Based on studies of related xanthones, this compound may affect key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.[1] Western blotting can be used to assess the expression and phosphorylation status of key proteins in these pathways.

Protocol 4: Western Blotting for Signaling Proteins

Objective: To determine the effect of this compound on the activation of proteins in the PI3K/Akt and MAPK signaling pathways.

Materials:

  • Cancer cell line

  • This compound

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Treat cells with this compound for a specified time, then lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Experimental Workflow

experimental_workflow cluster_start Initial Screening cluster_mechanism Mechanism of Action cluster_data Data Analysis & Interpretation start Select Cancer Cell Line seed_cells Seed Cells in 96-well plates start->seed_cells treat_icb Treat with this compound (Dose-Response) seed_cells->treat_icb mtt_assay MTT Assay for Cell Viability treat_icb->mtt_assay ic50 Determine IC50 Value mtt_assay->ic50 seed_6well Seed Cells in 6-well plates ic50->seed_6well treat_ic50 Treat with IC50 & 2x IC50 of this compound seed_6well->treat_ic50 apoptosis Annexin V/PI Staining (Flow Cytometry) treat_ic50->apoptosis cell_cycle Propidium Iodide Staining (Flow Cytometry) treat_ic50->cell_cycle western_blot Western Blot for Signaling Proteins treat_ic50->western_blot data_analysis Compile and Analyze Data apoptosis->data_analysis Quantify Apoptotic Cells cell_cycle->data_analysis Analyze Cell Cycle Distribution western_blot->data_analysis Analyze Protein Expression conclusion Elucidate Anti-Cancer Effects of this compound data_analysis->conclusion

Caption: Experimental workflow for evaluating this compound.

Postulated Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ICB This compound PI3K PI3K ICB->PI3K Inhibits ERK ERK ICB->ERK Inhibits NFkB_complex IκB-NF-κB ICB->NFkB_complex Inhibits Degradation receptor Growth Factor Receptor receptor->PI3K receptor->ERK Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt Phosphorylation pAkt->NFkB_complex Activates proliferation_genes Proliferation & Survival Genes pAkt->proliferation_genes Promotes Transcription apoptosis Apoptosis pERK p-ERK ERK->pERK Phosphorylation pERK->proliferation_genes Promotes Transcription cell_cycle_arrest Cell Cycle Arrest NFkB NF-κB NFkB_complex->NFkB Releases NFkB->proliferation_genes Promotes Transcription proliferation_inhibition Inhibition of Proliferation

Caption: Postulated signaling pathway for this compound.

References

Developing a Stable Formulation of Isocudraniaxanthone B for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing a stable formulation of Isocudraniaxanthone B, a xanthone (B1684191) with potential antimalarial activity.[1] Given the limited publicly available data on the physicochemical properties of this compound, this document outlines a systematic approach to formulation development, drawing upon established strategies for other poorly soluble xanthones. The protocols provided are adaptable and intended to serve as a starting point for laboratory investigation.

Pre-formulation Studies

A thorough understanding of the physicochemical properties of this compound is critical for developing a stable and effective formulation.

Solubility Assessment

Xanthones are often characterized by poor aqueous solubility, which can significantly limit their bioavailability.[2][3][4] Preliminary solubility studies are essential to determine the most suitable formulation strategy.

Protocol: Equilibrium Solubility Measurement

  • Solvent Selection: A range of pharmaceutically acceptable solvents and buffers should be screened. This typically includes water, phosphate-buffered saline (PBS) at various pH values (e.g., 1.2, 4.5, 6.8, and 7.4 to simulate gastrointestinal conditions), and organic solvents such as ethanol, methanol (B129727), and dimethyl sulfoxide (B87167) (DMSO).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant, dilute as necessary, and analyze the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Data Presentation: Hypothetical Solubility Data for this compound

Solvent/MediumpHTemperature (°C)Solubility (µg/mL)
Deionized Water7.025< 1
PBS1.237< 1
PBS4.5371.5 ± 0.2
PBS6.8372.8 ± 0.3
PBS7.4373.1 ± 0.4
Ethanol-251500 ± 50
DMSO-25> 5000
Stability Profiling: Forced Degradation Studies

Forced degradation studies are crucial for identifying the degradation pathways and potential instabilities of a drug substance under various stress conditions.[5][6] This information is vital for developing a stability-indicating analytical method and for selecting appropriate excipients and storage conditions.

Protocol: Forced Degradation Study

  • Stress Conditions: Expose solutions of this compound to the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid drug at 80°C for 48 hours.

    • Photostability: Expose the solid drug to light according to ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Identify and quantify any degradation products.

Data Presentation: Hypothetical Forced Degradation Results for this compound

Stress Condition% DegradationNumber of DegradantsMajor Degradant (Retention Time)
0.1 M HCl, 60°C15.224.5 min
0.1 M NaOH, 60°C25.833.8 min, 5.1 min
3% H₂O₂, RT8.516.2 min
80°C (Solid)5.117.1 min
Photostability12.324.9 min

Formulation Development Strategies

Based on the pre-formulation data indicating poor aqueous solubility, several formulation strategies can be employed to enhance the dissolution and stability of this compound.

Solid Dispersions

Solid dispersions involve dispersing the drug in a solid matrix, often with a hydrophilic polymer, to improve its dissolution rate.[7][8][9][10][11]

Protocol: Preparation of Solid Dispersions by Solvent Evaporation

  • Polymer and Solvent Selection: Choose a suitable hydrophilic polymer (e.g., polyvinylpyrrolidone (B124986) (PVP) K30, hydroxypropyl methylcellulose (B11928114) (HPMC)) and a common solvent in which both the drug and the polymer are soluble (e.g., methanol, ethanol).

  • Dissolution: Dissolve this compound and the polymer in the selected solvent at various drug-to-polymer ratios (e.g., 1:1, 1:5, 1:10 w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying and Milling: Dry the resulting solid film in a vacuum oven to remove any residual solvent. Gently mill the dried solid dispersion to obtain a fine powder.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (e.g., using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm an amorphous state).

Nanoparticle Formulations

Nanotechnology-based formulations, such as polymeric nanoparticles and nanoemulsions, can significantly improve the solubility, stability, and bioavailability of poorly soluble compounds like xanthones.[2][12][13][14][15]

Protocol: Preparation of Polymeric Nanoparticles by Emulsion-Solvent Evaporation

  • Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., poly(lactic-co-glycolic acid) - PLGA) in a water-immiscible organic solvent (e.g., ethyl acetate).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA, Polysorbate 80).

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature under a fume hood to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Recovery: Collect the nanoparticles by centrifugation, wash with deionized water to remove excess surfactant, and then lyophilize for long-term storage.

  • Characterization: Characterize the nanoparticles for particle size, zeta potential, drug loading, and encapsulation efficiency.

Analytical Methodologies

A validated analytical method is essential for the accurate quantification of this compound in formulation development and stability studies.

Protocol: High-Performance Liquid Chromatography (HPLC) Method

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[16][17][18][19][20]

  • Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is often effective for xanthone separation.[17] A starting condition could be 60% methanol, increasing to 95% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound (a common detection wavelength for xanthones is around 240-260 nm).[16]

  • Injection Volume: 10-20 µL.

  • Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.[16][20]

In Vitro Performance Testing

In Vitro Dissolution Testing

Dissolution testing is a critical quality control tool to assess the in vitro performance of the developed formulations.[21][22][23][24][25]

Protocol: USP Apparatus II (Paddle Method) for Dissolution Testing

  • Dissolution Medium: Select a dissolution medium that is relevant to the intended route of administration (e.g., simulated gastric fluid - pH 1.2, or simulated intestinal fluid - pH 6.8). The volume is typically 900 mL.

  • Apparatus Setup: Use a USP Apparatus II (paddle) at a rotational speed of 50 or 75 rpm, maintained at 37 ± 0.5°C.

  • Sample Introduction: Introduce a known amount of the this compound formulation into the dissolution vessel.

  • Sampling: Withdraw samples at predetermined time intervals (e.g., 5, 15, 30, 45, 60, and 120 minutes). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Analysis: Filter the samples and analyze the concentration of dissolved this compound using the validated HPLC method.

  • Data Analysis: Plot the cumulative percentage of drug released versus time to generate a dissolution profile.

Data Presentation: Hypothetical Dissolution Profiles

Time (min)% Drug Released (Pure Drug)% Drug Released (Solid Dispersion 1:10)% Drug Released (Nanoparticles)
5< 125.340.1
151.255.875.6
302.578.992.3
453.185.495.8
603.888.296.5
1204.590.197.2

Visualizations

Proposed Antimalarial Mechanism of Action of Xanthones

The antimalarial activity of some xanthones is believed to involve the inhibition of hemozoin formation in the Plasmodium parasite.[26][27][28][29]

antimalarial_mechanism cluster_parasite Plasmodium Parasite Digestive Vacuole cluster_outcome Outcome Hemoglobin Hemoglobin (from host red blood cell) Heme Free Heme (Toxic) Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Biocrystallization (Heme Polymerization) ParasiteDeath Parasite Death Heme->ParasiteDeath Toxicity IsocudraniaxanthoneB This compound IsocudraniaxanthoneB->Heme Inhibition

Caption: Proposed mechanism of antimalarial action of this compound.

Experimental Workflow for Formulation Development

The following workflow outlines the key steps in developing a stable formulation for this compound.

formulation_workflow Preformulation Pre-formulation Studies (Solubility, Stability) FormulationDesign Formulation Design (Solid Dispersion, Nanoparticles) Preformulation->FormulationDesign Preparation Formulation Preparation FormulationDesign->Preparation Characterization Physicochemical Characterization (Particle Size, Drug Load, etc.) Preparation->Characterization PerformanceTesting In Vitro Performance Testing (Dissolution) Characterization->PerformanceTesting PerformanceTesting->FormulationDesign Iteration & Optimization StabilityStudies Long-term Stability Studies PerformanceTesting->StabilityStudies OptimizedFormulation Optimized Formulation StabilityStudies->OptimizedFormulation

Caption: Workflow for developing a stable this compound formulation.

Logical Relationship for Stability-Indicating Method Development

This diagram illustrates the logical flow for developing a robust stability-indicating analytical method.

stability_method_logic ForcedDegradation Forced Degradation Studies Acid Base Oxidation Thermal Photo MethodDevelopment HPLC Method Development (Column, Mobile Phase, etc.) ForcedDegradation->MethodDevelopment Identifies Degradants MethodValidation Method Validation (ICH) Specificity Linearity Accuracy Precision Robustness MethodDevelopment->MethodValidation Demonstrates Separation ValidatedMethod Validated Stability- Indicating Method MethodValidation->ValidatedMethod

Caption: Logical flow for stability-indicating HPLC method development.

References

Application Notes and Protocols for the Analysis of Isocudraniaxanthone B

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isocudraniaxanthone B is a xanthone (B1684191) derivative that has garnered interest within the scientific community due to its potential biological activities. As a natural product, its isolation, identification, and quantification are crucial steps in drug discovery and development. These application notes provide detailed methodologies for the qualitative and quantitative analysis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The protocols described herein are based on established analytical techniques for similar compounds and serve as a comprehensive guide for establishing robust analytical standards.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for analytical method development.

PropertyValueReference
CAS Number 199851-52-0[1]
Molecular Formula C₁₉H₁₈O₆[1]
Molecular Weight 342.34 g/mol
Class Xanthones[1]

High-Performance Liquid Chromatography (HPLC-UV) Method for Quantitative Analysis

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used technique for the quantification of phytochemicals due to its robustness and reproducibility.[2][3][4] This section outlines a validated HPLC-UV method for the determination of this compound in various sample matrices.

Experimental Protocol: HPLC-UV

2.1.1. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

2.1.2. Reagents and Materials

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (deionized or HPLC grade)

  • Formic acid (analytical grade)

2.1.3. Chromatographic Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Elution 0-5 min: 30% B5-20 min: 30-80% B20-25 min: 80% B25.1-30 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

2.1.4. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

2.1.5. Sample Preparation (from a plant matrix)

  • Extraction: Weigh 1 g of the dried and powdered plant material. Add 20 mL of methanol and perform ultrasonication for 30 minutes.

  • Filtration: Filter the extract through a 0.45 µm syringe filter.

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration within the calibration range.

2.1.6. Calibration and Quantification

  • Inject the working standard solutions into the HPLC system and record the peak areas.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Inject the prepared sample solution and determine the concentration of this compound by interpolating its peak area from the calibration curve.

Method Validation Data (Hypothetical)

The following table summarizes the key validation parameters for the described HPLC-UV method.

ParameterResult
Linearity (R²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

HPLC-UV Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Quantification Quantification Data_Acquisition->Quantification Calibration_Curve->Quantification

Workflow for HPLC-UV analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis

For analyses requiring higher sensitivity and selectivity, such as in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[5][6][7][8]

Experimental Protocol: LC-MS/MS

3.1.1. Instrumentation

  • UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

3.1.2. Reagents and Materials

  • Same as for HPLC-UV analysis.

3.1.3. Chromatographic Conditions

  • The chromatographic conditions can be similar to the HPLC-UV method, but with a potentially faster gradient and a smaller particle size column (e.g., ≤ 2.1 mm internal diameter, < 2 µm particle size) for improved resolution and speed.

3.1.4. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 343.12
Product Ions (Q3) To be determined by infusion of a standard solution
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Gas Flow Rates Optimized for the specific instrument

3.1.5. Standard and Sample Preparation

  • Follow the same procedures as for the HPLC-UV method, but with dilutions to a lower concentration range (e.g., ng/mL) appropriate for the higher sensitivity of the LC-MS/MS system.

Quantitative Data (Hypothetical)
ParameterResult
Linearity (R²) ≥ 0.999
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL

LC-MS/MS Analysis Workflow

LCMSMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation LC_Separation LC Separation Standard_Prep->LC_Separation Sample_Prep Sample Preparation Sample_Prep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection MRM_Integration MRM Peak Integration MS_Detection->MRM_Integration Quantification Quantification MRM_Integration->Quantification

Workflow for LC-MS/MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural confirmation of this compound.[9] Both ¹H and ¹³C NMR are crucial for confirming the identity and purity of the compound.

Experimental Protocol: NMR

4.1.1. Instrumentation

  • NMR spectrometer (e.g., 400 MHz or higher)

4.1.2. Sample Preparation

  • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

  • Transfer the solution to an NMR tube.

4.1.3. Data Acquisition

  • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra according to standard instrument procedures.

Expected Spectral Features

Based on the general characteristics of xanthones, the following spectral features can be anticipated for this compound:

  • ¹H NMR: Signals corresponding to aromatic protons, methoxy (B1213986) groups, and protons of the prenyl or other aliphatic side chains. The chemical shifts will be influenced by the substitution pattern on the xanthone core.

  • ¹³C NMR: Resonances for the carbonyl carbon (typically downfield), aromatic carbons, and carbons of the substituent groups. The number of signals should correspond to the number of chemically non-equivalent carbons in the molecule.

The detailed assignment of ¹H and ¹³C NMR signals would require 2D NMR experiments to establish connectivity.

NMR Analysis Logical Flow

NMR_Logic Sample This compound Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NMR_Acquisition 1D and 2D NMR Data Acquisition Dissolution->NMR_Acquisition Spectral_Processing Spectral Processing NMR_Acquisition->Spectral_Processing Structure_Confirmation Structural Confirmation and Purity Assessment Spectral_Processing->Structure_Confirmation

Logical flow for NMR-based structural analysis.

Disclaimer: The quantitative data presented in the tables are hypothetical and intended for illustrative purposes. Actual results may vary and should be determined experimentally. The provided protocols are general guidelines and may require optimization for specific applications and instrumentation.

References

Application of Isocudraniaxanthone B Analogs in Natural Product Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

A focus on Anti-Inflammatory and Anticancer Activities

For Researchers, Scientists, and Drug Development Professionals

Note: Direct research on Isocudraniaxanthone B is limited in the available scientific literature. This document provides detailed application notes and protocols for structurally similar xanthones isolated from the same natural source, Cudrania tricuspidata. These analogs, including Isocudraxanthone K and 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone (THMX), serve as valuable surrogates for investigating potential biological activities and mechanisms of action relevant to this compound.

Quantitative Data Summary

The following tables summarize the reported in vitro biological activities of this compound analogs.

Table 1: Anti-Inflammatory Activity of THMX in LPS-Stimulated Macrophage and Microglial Cells [1][2]

Cell LineParameterIC₅₀ Value (µM)
RAW 264.7Nitric Oxide (NO) Production5.77 ± 0.66
Prostaglandin E₂ (PGE₂) Production9.70 ± 1.46
Interleukin-6 (IL-6) Production13.34 ± 4.92
Tumor Necrosis Factor-α (TNF-α) Production16.14 ± 2.19
BV2Nitric Oxide (NO) Production11.93 ± 2.90
Prostaglandin E₂ (PGE₂) Production7.53 ± 1.88
Interleukin-6 (IL-6) Production10.87 ± 3.23
Tumor Necrosis Factor-α (TNF-α) Production9.28 ± 0.40

Table 2: Antiproliferative Activity of Isocudraxanthone K in Oral Squamous Cell Carcinoma Cells [3]

Cell LineAssayKey Findings
HN4, HN12MTT AssayDose- and time-dependent antiproliferative effect.
HN4, HN12Cell Cycle Analysis, Annexin V-FITC/PI StainingInduction of apoptosis.

Experimental Protocols

In Vitro Anti-Inflammatory Activity Assay

This protocol is adapted from studies on THMX in lipopolysaccharide (LPS)-stimulated RAW 264.7 and BV2 cells.[1][2]

Objective: To evaluate the anti-inflammatory effects of a test compound by measuring its ability to inhibit the production of inflammatory mediators (NO, PGE₂, TNF-α, IL-6) in LPS-stimulated cells.

Materials:

  • RAW 264.7 or BV2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., this compound analog) dissolved in DMSO

  • Griess Reagent

  • ELISA kits for PGE₂, TNF-α, and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 or BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells in 96-well plates at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (0.5 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement:

    • Collect the cell culture supernatant.

    • Mix 100 µL of supernatant with 100 µL of Griess reagent.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

  • PGE₂, TNF-α, and IL-6 Measurement:

    • Collect the cell culture supernatant.

    • Quantify the concentration of PGE₂, TNF-α, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is based on the investigation of Isocudraxanthone K's effect on oral cancer cells.[3]

Objective: To assess the cytotoxic and antiproliferative effects of a test compound on cancer cell lines.

Materials:

  • Human oral squamous cell carcinoma cell lines (e.g., HN4, HN12)

  • Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways in Anti-Inflammatory Action

The anti-inflammatory effects of xanthones like THMX are mediated through the modulation of key signaling pathways.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK) TLR4->MAPK Activates NFkB NF-κB (p65) TLR4->NFkB Activates Isocudraniaxanthone_B_analog This compound Analog (THMX) Isocudraniaxanthone_B_analog->MAPK Inhibits Isocudraniaxanthone_B_analog->NFkB Inhibits HO1 HO-1 Isocudraniaxanthone_B_analog->HO1 Activates Inflammatory_Mediators Inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6, PGE₂) MAPK->Inflammatory_Mediators Induces NFkB->Inflammatory_Mediators Induces HO1->Inflammatory_Mediators Inhibits

Caption: Anti-inflammatory signaling pathway of a xanthone (B1684191) analog.

Signaling Pathway in Anticancer Action

Isocudraxanthone K induces apoptosis in oral cancer cells by inhibiting the HIF-1α pathway.

anticancer_pathway Isocudraxanthone_K Isocudraxanthone K HIF1a HIF-1α Isocudraxanthone_K->HIF1a Inhibits Apoptosis_Regulatory_Proteins Apoptosis Regulatory Proteins (Bax, Bcl-2, Caspases, Cytochrome c) Isocudraxanthone_K->Apoptosis_Regulatory_Proteins Modulates Cell_Growth_Inhibition Growth Inhibition Isocudraxanthone_K->Cell_Growth_Inhibition Induces VEGF VEGF HIF1a->VEGF Induces HIF1a->Cell_Growth_Inhibition Promotes Apoptosis Apoptosis Apoptosis_Regulatory_Proteins->Apoptosis experimental_workflow Start Start: Natural Product Isolation Cell_Culture Cell Culture (e.g., RAW 264.7, HN4) Start->Cell_Culture Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment Anti_Inflammatory_Assay Anti-Inflammatory Assays (NO, ELISA) Compound_Treatment->Anti_Inflammatory_Assay Anticancer_Assay Anticancer Assays (MTT, Apoptosis) Compound_Treatment->Anticancer_Assay Data_Analysis Data Analysis (IC₅₀, etc.) Anti_Inflammatory_Assay->Data_Analysis Anticancer_Assay->Data_Analysis Mechanism_Study Mechanism of Action Studies (Western Blot, qPCR) Data_Analysis->Mechanism_Study

References

Isocudraniaxanthone B as a Chemical Probe in Biological Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocudraniaxanthone B is a xanthone (B1684191) compound isolated from plants such as Calophyllum caledonicum and Cudrania cochinchinensis. As a member of the xanthone family, it has attracted interest for its potential biological activities. Research into structurally similar xanthones, such as Isocudraxanthone K and 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone (THMX), has revealed significant effects on key cellular signaling pathways involved in cancer and inflammation. These findings suggest that this compound could serve as a valuable chemical probe for investigating these pathways. This document provides detailed application notes and experimental protocols based on the activities of these related compounds to guide researchers in utilizing this compound for biological investigation.

Application Notes

This compound can be potentially used as a chemical probe to investigate cellular processes such as apoptosis, inflammation, and angiogenesis. Based on studies of closely related xanthones, its primary mechanisms of action are likely centered on the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) and the modulation of the NF-κB and MAPK signaling pathways.

Potential Applications:

  • Cancer Biology: Investigating the role of HIF-1α in tumor progression and apoptosis. This compound can be used to probe the downstream effects of HIF-1α inhibition, including the regulation of angiogenic factors like VEGF and apoptosis-related proteins.

  • Inflammation Research: Studying the mechanisms of neuroinflammation and macrophage activation. By potentially inhibiting NF-κB and MAPK pathways, this compound can be employed to dissect the signaling cascades that lead to the production of pro-inflammatory mediators.

  • Drug Discovery: Serving as a lead compound for the development of novel therapeutics targeting cancer and inflammatory diseases. Its ability to modulate multiple signaling pathways makes it an interesting scaffold for medicinal chemistry efforts.

Data Presentation

The following tables summarize quantitative data obtained from studies on xanthones structurally related to this compound, providing a reference for expected biological activity.

Table 1: In Vitro Antiproliferative and Anti-inflammatory Activity

CompoundCell LineAssayTarget/PathwayIC50 / Effective ConcentrationReference
Isocudraxanthone KHN4, HN12 (Oral Squamous Carcinoma)MTT AssayHIF-1α InhibitionSignificant growth inhibition at 20 µM[1][2][3]
1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone (THMX)RAW 264.7, BV2 (Macrophage, Microglia)Nitric Oxide (NO) AssayNF-κB, MAPK, HO-1IC50 values comparable to dexamethasone (B1670325) for anti-inflammatory effects[4]
This compound-Antimalarial Assay-IC50 of 3.2 μg/mL[1]

Table 2: Effects on Protein Expression and Signaling Molecules

CompoundCell LineTreatment ConditionsKey Molecular EffectsReference
Isocudraxanthone KHN4, HN1220 µM for 24-48hDownregulation of HIF-1α and VEGF; Modulation of Bax, Bcl-2, Caspase-3, -8, -9; Phosphorylation of Akt, p38, ERK[1][2][3]
1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone (THMX)RAW 264.7, BV2Pre-treatment before LPS stimulationDecreased iNOS, COX-2, NO, PGE2, IL-6, TNF-α; Decreased phosphorylation of MAPK; Inactivation of NF-κB p65; Increased HO-1 expression[4]

Experimental Protocols

The following are detailed protocols for key experiments to investigate the biological activity of this compound, adapted from methodologies used for structurally similar xanthones.

Protocol 1: Assessment of Antiproliferative Activity using MTT Assay

Objective: To determine the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line (e.g., HN4, HN12, or other relevant lines)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in a complete medium. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot Analysis of Signaling Pathway Modulation

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the HIF-1α, NF-κB, and MAPK signaling pathways.

Materials:

  • Cells of interest (e.g., cancer cells or macrophages)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-HIF-1α, anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and treat with this compound at the desired concentrations and time points. For inflammation studies, pre-treat with the compound before stimulating with an inflammatory agent like LPS.

  • Lyse the cells and quantify the protein concentration using the BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Protocol 3: Measurement of Pro-inflammatory Mediators

Objective: To quantify the effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent for NO measurement

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

  • 96-well plates

  • Microplate reader

Procedure for NO Measurement:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect 50 µL of the culture supernatant.

  • Add 50 µL of Griess Reagent to the supernatant and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

Procedure for Cytokine Measurement:

  • Follow steps 1-3 from the NO measurement protocol.

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α and IL-6 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.

Visualizations

The following diagrams illustrate the potential signaling pathways modulated by this compound and a general experimental workflow.

Isocudraniaxanthone_B_Anticancer_Pathway Isocudraniaxanthone_B This compound HIF1a HIF-1α Isocudraniaxanthone_B->HIF1a Inhibits Apoptosis_Modulation Apoptosis Modulation Isocudraniaxanthone_B->Apoptosis_Modulation VEGF VEGF HIF1a->VEGF Activates Angiogenesis Angiogenesis VEGF->Angiogenesis Bax Bax Apoptosis_Modulation->Bax Upregulates Bcl2 Bcl-2 Apoptosis_Modulation->Bcl2 Downregulates Caspases Caspases Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed anticancer signaling pathway of this compound.

Isocudraniaxanthone_B_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Isocudraniaxanthone_B This compound Isocudraniaxanthone_B->MAPK Inhibits Isocudraniaxanthone_B->NFkB Inhibits HO1 HO-1 Pathway Isocudraniaxanthone_B->HO1 Activates Gene_Expression Pro-inflammatory Gene Expression MAPK->Gene_Expression NFkB->Gene_Expression Mediators iNOS, COX-2, TNF-α, IL-6 Gene_Expression->Mediators Anti_inflammatory Anti-inflammatory Effects HO1->Anti_inflammatory

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental_Workflow Cell_Culture Cell Culture (e.g., Cancer or Immune Cells) Treatment Treatment with This compound Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Protein_Analysis Protein Analysis (Western Blot) Treatment->Protein_Analysis Mediator_Analysis Inflammatory Mediator Analysis (ELISA, Griess) Treatment->Mediator_Analysis Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Protein_Analysis->Data_Analysis Mediator_Analysis->Data_Analysis

Caption: General experimental workflow for investigating this compound.

References

Troubleshooting & Optimization

Troubleshooting poor resolution in HPLC separation of xanthone isomers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: HPLC Separation of Xanthone (B1684191) Isomers

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals experiencing poor resolution in the High-Performance Liquid Chromatography (HPLC) separation of xanthone isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of xanthone isomers in a direct question-and-answer format.

Q1: My xanthone isomers are co-eluting or show very poor resolution. What should I check first?

A1: When facing co-elution, start by assessing your system's basic health and the method parameters. Poor resolution often stems from issues with the column, mobile phase, or system setup.

  • Column Health: A degraded or contaminated column is a primary cause of poor performance.[1] Check your column's history. If it's old or has been used with complex matrices, contaminants may have accumulated on the inlet frit or packing material.[1] Consider flushing the column with a strong solvent or replacing it if performance does not improve. Using a guard column is a good practice to protect your analytical column.[2]

  • Mobile Phase Preparation: Inconsistent or improperly prepared mobile phase can lead to variable retention times and poor resolution.[1] Ensure solvents are accurately measured, thoroughly mixed, filtered, and degassed. For ionizable xanthone derivatives, the mobile phase pH must be consistent and controlled, preferably with a buffer.[1]

  • System Suitability: Before troubleshooting, confirm that your HPLC system is functioning correctly. Check for leaks, ensure the pump is delivering a stable flow rate, and verify that the detector is operating optimally.[3]

Q2: How can I optimize the mobile phase to improve the separation of xanthone isomers?

A2: Mobile phase optimization is a powerful tool for improving the selectivity and resolution between isomers.[4][5] Key parameters to adjust include the organic modifier type and concentration, and the use of additives or pH modifiers.

  • Organic Modifier Type: The choice of organic solvent (e.g., acetonitrile (B52724) vs. methanol) can alter selectivity.[6] Acetonitrile and methanol (B129727) have different chemical properties that lead to different interactions with the analyte and stationary phase. If you are using methanol, switching to acetonitrile (or vice versa) can change the elution order and improve separation.[7]

  • Solvent Strength (Organic/Aqueous Ratio): For reversed-phase HPLC, decreasing the amount of organic solvent in the mobile phase (weaker solvent strength) will increase retention times. This can often lead to better separation between closely eluting peaks. Make small, systematic adjustments to the solvent ratio (e.g., changing from 80:20 to 78:22 Methanol:Water).

  • pH Control and Additives: Many xanthone derivatives have ionizable functional groups. The pH of the mobile phase can significantly impact their retention and selectivity.[1] Adding a small amount of an acid, such as 0.1% formic acid, is common in reversed-phase methods to suppress the ionization of acidic silanols on the column packing and to ensure analytes are in a consistent protonation state. This often leads to sharper peaks and more reproducible retention times.

Q3: What is the best stationary phase (column) for separating xanthone isomers?

A3: The choice of stationary phase is critical for resolving structurally similar isomers. While a standard C18 column is a common starting point, alternative chemistries can provide the necessary selectivity.

  • C18 Columns: These are the most widely used columns in reversed-phase HPLC and are effective for a broad range of compounds, including xanthones. They separate primarily based on hydrophobicity.

  • Phenyl-Hexyl Columns: These columns offer alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and aromatic analytes like xanthones.[8] This can be highly effective for separating positional isomers.

  • Pentafluorophenyl (PFP) Columns: PFP phases provide a unique combination of hydrophobic, aromatic, and dipole interactions, which can be very effective in separating closely related isomers that are difficult to resolve on C18 or Phenyl phases.[6]

  • Chiral Columns: If you are attempting to separate enantiomers (non-superimposable mirror images) of a chiral xanthone, a chiral stationary phase (CSP) is required.[9][10] Standard achiral columns like C18 or Phenyl will not separate enantiomers.

Q4: Should I use a gradient or isocratic elution method for separating xanthone isomers?

A4: The choice between isocratic and gradient elution depends on the complexity of your sample and the retention behavior of the isomers.

  • Isocratic Elution: This method uses a constant mobile phase composition. It is simpler, more reproducible, and generates a stable baseline.[11][12] It is ideal if your isomers elute relatively close together and you can find a solvent composition that provides adequate resolution without excessive run times.

  • Gradient Elution: This method involves changing the mobile phase composition (e.g., increasing the percentage of organic solvent) during the run. Gradient elution is advantageous for samples containing compounds with a wide range of polarities.[13] For isomer separation, a shallow gradient can be very effective. It sharpens the peaks of later-eluting compounds and can improve the resolution between them. If your isocratic method results in broad peaks for later-eluting isomers or a very long run time, switching to a gradient is recommended.[14]

Q5: How does column temperature affect the resolution of my xanthone isomers?

A5: Temperature is a critical but often overlooked parameter for optimizing isomer separations.[15]

  • Effect on Retention and Selectivity: Increasing the column temperature typically decreases the viscosity of the mobile phase, leading to shorter retention times and lower backpressure.[15] More importantly, temperature can significantly alter the selectivity between structurally similar compounds.[15] A change of just a few degrees can sometimes reverse the elution order or resolve co-eluting peaks.

  • Improving Resolution: For some challenging isomer separations, lowering the column temperature can increase retention and improve resolution.[15][16] Conversely, in other cases, higher temperatures might provide the optimal separation. It is recommended to systematically evaluate a range of temperatures (e.g., 25°C, 30°C, 35°C, 40°C) to find the optimum for your specific separation.

Q6: My peaks are broad or tailing. How can I improve the peak shape?

A6: Poor peak shape (broadening, tailing, or fronting) reduces resolution and affects the accuracy of quantification.[17]

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad or tailing peaks.[17] Try reducing the injection volume or diluting the sample.

  • Match Sample Solvent to Mobile Phase: Dissolving your sample in a solvent that is much stronger than your mobile phase can cause peak distortion.[3] Whenever possible, dissolve your sample in the initial mobile phase.

  • Address Secondary Interactions: Peak tailing, especially for basic compounds, can be caused by interactions with acidic residual silanols on the silica (B1680970) packing material.[18] Using a mobile phase with a low pH (e.g., adding 0.1% formic acid) or using a high-purity, end-capped column can minimize these interactions.

  • Minimize Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.[3] Ensure connections are made with minimal dead volume.

Data Presentation

Table 1: Mobile Phase Optimization Parameters for Xanthone Isomer Separation

ParameterVariableTypical Range/OptionsEffect on Separation
Organic Modifier TypeAcetonitrile, MethanolCan change selectivity and elution order.[6]
Concentration20% - 80%Decreasing % organic increases retention and may improve resolution.
Aqueous Phase pH / Additive2.5 - 7.0 (for silica columns) / 0.1% Formic AcidControls ionization of analytes and silanols, affecting peak shape and retention.[1]
Elution Mode Isocratic vs. Gradient-Isocratic is simple; shallow gradients can improve resolution for complex mixtures.[13][14]

Table 2: Comparison of Stationary Phases for Isomer Separation

Stationary PhasePrimary Interaction MechanismBest Suited For
C18 (ODS) HydrophobicGeneral purpose, good starting point for xanthones.
Phenyl-Hexyl Hydrophobic, π-π interactionsAromatic and moderately polar isomers; provides alternative selectivity to C18.[8]
PFP (Pentafluorophenyl) Hydrophobic, π-π, dipole-dipole, ion-exchangePositional isomers, halogenated compounds; offers unique selectivity.[6]
Chiral (e.g., cellulose-based) Chiral recognitionEnantiomers (optical isomers).[9]

Table 3: Effect of Temperature on Chromatographic Parameters

Temperature ChangeEffect on Retention TimeEffect on SelectivityEffect on Backpressure
Increase DecreasesCan change significantly; may improve or worsen resolution.[15]Decreases
Decrease IncreasesCan change significantly; often improves resolution for isomers.[16]Increases

Experimental Protocols

Protocol 1: Systematic Approach to Mobile Phase Optimization

  • Select Initial Conditions: Start with a common reversed-phase condition, for example, a C18 column and a mobile phase of 70:30 Methanol:Water with 0.1% Formic Acid, at a flow rate of 1.0 mL/min.

  • Adjust Solvent Strength: Perform a series of isocratic runs, adjusting the Methanol:Water ratio in small increments (e.g., 75:25, 70:30, 65:35). Observe the change in retention and resolution.

  • Change Organic Modifier: If resolution is still poor, switch the organic modifier. Prepare a series of mobile phases using Acetonitrile:Water at ratios that give similar retention times to the methanol-based phases and evaluate the selectivity.

  • Implement a Shallow Gradient: If isocratic elution fails, develop a shallow gradient. For example, start with a mobile phase composition that provides good retention for the first eluting isomer and slowly increase the organic content over 15-20 minutes (e.g., from 60% to 80% Methanol).[3]

  • Evaluate Temperature: Once a promising mobile phase is found, test the separation at different column temperatures (e.g., 25°C, 35°C, 45°C) to fine-tune the resolution.[15]

Mandatory Visualizations

G A Poor Resolution or Co-elution Observed B Step 1: Check System Health A->B C Is Column Old or Contaminated? B->C D Is Mobile Phase Prepared Correctly? B->D C->D No E Flush or Replace Column Use Guard Column C->E Yes F Prepare Fresh, Filtered & Degassed Mobile Phase D->F No G Step 2: Optimize Method D->G Yes E->G F->G H Adjust Mobile Phase (Solvent Ratio / Type) G->H I Change Stationary Phase (e.g., C18 to Phenyl) G->I J Optimize Temperature G->J K Switch to Gradient Elution G->K L Resolution Improved? H->L I->L J->L K->L L->G No, try another parameter M Method Optimized L->M Yes

Caption: Troubleshooting workflow for poor HPLC resolution.

G A Start: Method Development for Xanthone Isomers B Are analytes closely related with similar polarity? A->B D Try Isocratic Elution B->D Yes E Use Shallow Gradient Elution B->E No (wide polarity range) C Is run time excessively long or are later peaks very broad? C->E Yes F Isocratic method is simpler, more robust, and has a stable baseline. C->F No D->C D->F G Gradient improves peak shape for late-eluting compounds and can resolve complex mixtures. E->G

Caption: Decision tree for Isocratic vs. Gradient Elution.

References

Optimizing extraction yield of prenylated xanthones from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Prenylated Xanthone (B1684191) Extraction

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of prenylated xanthones from natural sources.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Q: My extraction yield of prenylated xanthones is consistently low. What are the most common causes and how can I improve it?

A: Low extraction yields are a common issue and can stem from several factors. Here’s a troubleshooting guide to help you identify and address the problem:

  • Inappropriate Solvent Selection: The polarity of your solvent is crucial. Prenylated xanthones are generally more soluble in moderately polar organic solvents.

    • Troubleshooting:

      • Review the solvent you are using. Acetone (B3395972) and ethanol (B145695) have been shown to be effective for extracting xanthones from mangosteen peel.[1][2] For instance, one study found acetone to provide the highest yield of total xanthones compared to methanol, ethanol, ethyl acetate, hexane, and water.[3]

      • Consider using a solvent mixture. For example, a 71% ethanol concentration was found to be optimal in one microwave-assisted extraction study.[4][5][6] For supercritical fluid extraction (SFE), using ethanol as a co-solvent with CO2 is necessary to increase the solubility of polar xanthones.[3]

  • Suboptimal Extraction Time: Both insufficient and excessive extraction times can lead to lower yields.

    • Troubleshooting:

      • If you suspect insufficient extraction, try incrementally increasing the duration. For maceration, total xanthone levels have been observed to be highest at 48 hours.[1][2]

      • Be aware that prolonged extraction times, especially with heat, can lead to the degradation of thermolabile compounds. For microwave-assisted extraction (MAE), an optimal time of 2.24 minutes has been reported.[3][4] For subcritical water extraction, 150 minutes was found to be optimal.[3]

  • Incorrect Solid-to-Solvent Ratio: An inadequate volume of solvent may not be sufficient to dissolve all the target compounds.

    • Troubleshooting:

      • Increase the solvent-to-solid ratio. Studies have shown that increasing this ratio can lead to higher yields of xanthones.[7] An optimal ratio of 25 mL/g was identified for MAE of xanthones from mangosteen pericarp.[3][4][5][6]

  • Inefficient Extraction Method: The chosen extraction technique significantly impacts yield.

    • Troubleshooting:

      • Consider more advanced extraction methods. Modern techniques like ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and subcritical water extraction often provide higher yields in shorter times compared to traditional methods like maceration or Soxhlet extraction.[3][4][8][9] For example, UAE yielded higher concentrations of xanthones (0.1760 mg/g) compared to Soxhlet (0.1221 mg/g) and maceration (0.0565 mg/g) under specific optimized conditions.[4]

2. Q: I am observing degradation of my target prenylated xanthones during extraction. How can I prevent this?

A: Degradation is often caused by excessive heat or prolonged exposure to certain conditions.

  • Troubleshooting:

    • Optimize Temperature: If using a heat-based method (Soxhlet, MAE, subcritical water), determine the optimal temperature that maximizes extraction without causing degradation. For MAE, one study found the highest yield at 200 W, with a decrease at higher power levels, likely due to compound degradation.[3] For subcritical water extraction, temperatures between 160-180°C significantly improved xanthone solubility and yield.[3]

    • Reduce Extraction Time: Employ methods that allow for shorter extraction times, such as UAE or MAE.[4]

    • Use a Protective Atmosphere: If your compounds are susceptible to oxidation, consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon).

3. Q: How do I choose the best extraction method for my research needs?

A: The ideal method depends on factors like available equipment, sample size, desired yield, and environmental considerations.

  • Maceration: Simple and requires minimal equipment, but it is time-consuming and may result in lower yields compared to other methods.[4][7]

  • Soxhlet Extraction: A classical and effective method, but it uses large amounts of solvent and the prolonged heating can degrade thermolabile compounds.[7]

  • Ultrasound-Assisted Extraction (UAE): Offers reduced extraction time and lower solvent consumption with improved yields compared to traditional methods.[4] It is an economical and effective option.[4]

  • Microwave-Assisted Extraction (MAE): A very rapid method that can significantly reduce extraction time and solvent usage while providing high yields.[3][4]

  • Subcritical Water Extraction: An environmentally friendly method that uses water at high temperatures and pressures as the solvent.[3][4][10] It has been shown to yield high amounts of xanthones.[3][10]

  • Supercritical Fluid Extraction (SFE): A green technology that uses supercritical CO2, often with a co-solvent like ethanol.[3][11] It allows for selective extraction by tuning temperature and pressure.[3]

4. Q: I am having trouble separating the prenylated xanthones from other co-extracted compounds. What purification strategies are recommended?

A: Co-extraction of other compounds is common. Post-extraction purification is essential.

  • Troubleshooting/Purification Steps:

    • Solvent Partitioning: After initial extraction, the crude extract can be resuspended in a solvent (e.g., water or methanol) and partitioned with immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate) to separate compounds based on their solubility.[12]

    • Column Chromatography: This is a standard technique for purification. Silica (B1680970) gel column chromatography is commonly used, with a gradient of solvents (e.g., petroleum ether-ethyl acetate) to elute fractions.[13]

    • Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure compounds, preparative HPLC with a suitable column (e.g., C18) and mobile phase is a very effective method.[12][13]

Quantitative Data Summary

Table 1: Comparison of Different Extraction Methods for Xanthones from Mangosteen Pericarp.

Extraction MethodSolventKey ParametersYieldReference
Maceration80% Ethanol33°C, 75 amplitude, 2h0.0565 mg/g dry weight[4]
Soxhlet Extraction80% Ethanol33°C, 75 amplitude, 2h0.1221 mg/g dry weight[4]
Ultrasound-Assisted80% Ethanol33°C, 75 amplitude, 0.5h0.1760 mg/g dry weight[4]
Microwave-Assisted71% Ethanol2.24 min, 25 mL/g ratioHigher than maceration[3][5][6]
Microwave-Assisted72.4% Ethyl Acetate189.2 W, 3.16 min120.68 mg/g α-mangostin[4]
Subcritical WaterWater180°C, 3 MPa, 150 min34 mg/g sample[3][4][10]
Supercritical FluidCO2 + Ethanol40°C, 10 MPa4.5 x 10⁻⁷ M α-mangostin[3]

Table 2: Effect of Solvent on Xanthone Extraction Yield.

SolventExtraction MethodTimeYield/ObservationReference
AcetoneMaceration48hHighest total xanthone[2]
EthanolMaceration24hHighest antioxidant yield[2]
Ethanol (50%)Not specifiedNot specified65.3 g/kg[3]
Ethanol (70%)Not specifiedNot specified66.7 g/kg DM[3]
Methanol (Direct)MacerationNot specified318 mg α-mangostin / 5g[4]
Ethyl Acetate (Direct)MacerationNot specified305 mg α-mangostin / 5g[4]

Detailed Experimental Protocols

Protocol 1: General Maceration for Prenylated Xanthone Extraction

  • Preparation of Plant Material: Dry the source material (e.g., mangosteen pericarp) at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction: Weigh 100 g of the powdered material and place it in a suitable flask. Add the chosen solvent (e.g., acetone or ethanol) at a specific solid-to-solvent ratio (e.g., 1:10 w/v).

  • Maceration: Seal the flask and keep it at room temperature for a specified duration (e.g., 48 hours), with occasional agitation.[14]

  • Filtration: Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the solid residue. Wash the residue with a small amount of fresh solvent to ensure maximum recovery.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

  • Storage: Store the dried extract in a desiccator over silica gel and then at -20°C for further analysis.

Protocol 2: Microwave-Assisted Extraction (MAE)

  • Preparation of Plant Material: Prepare the dried powder as described in Protocol 1.

  • Extraction Setup: Place a known amount of the powdered material (e.g., 1 g) into the microwave extraction vessel. Add the solvent (e.g., 71% ethanol) at an optimized solvent-to-solid ratio (e.g., 25 mL/g).[3][5][6]

  • Microwave Irradiation: Place the vessel in the microwave extractor. Set the parameters, such as microwave power (e.g., 200 W) and irradiation time (e.g., 2.24 minutes).[3][4][5][6]

  • Cooling and Filtration: After irradiation, allow the vessel to cool to room temperature. Filter the extract as described in Protocol 1.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude extract.

Protocol 3: Bioassay-Guided Fractionation and Purification

  • Initial Extraction: Perform a large-scale extraction using a suitable method (e.g., maceration with a 1:1 v/v mixture of methylene (B1212753) chloride:methanol).[12]

  • Solvent Partitioning: Concentrate the crude extract and resuspend it in water. Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and butanol.[12]

  • Bioassay: Test the resulting fractions for the desired biological activity (e.g., antioxidant, anti-inflammatory).

  • Column Chromatography: Subject the most active fraction(s) to silica gel column chromatography. Elute with a gradient solvent system (e.g., petroleum ether:ethyl acetate, starting from 100:0 and gradually increasing polarity).[13]

  • TLC Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

  • Preparative HPLC: Further purify the combined fractions using preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of water with 0.1% formic acid and methanol) to isolate pure compounds.[12]

Visualizations

Extraction_Workflow Plant_Material 1. Plant Material (e.g., Mangosteen Pericarp) Preparation 2. Preparation (Drying, Grinding) Plant_Material->Preparation Extraction 3. Extraction (Select Method) Preparation->Extraction Maceration Maceration UAE Ultrasound (UAE) MAE Microwave (MAE) SFE Supercritical (SFE) Filtration 4. Filtration Concentration 5. Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract 6. Crude Extract Concentration->Crude_Extract Purification 7. Purification Crude_Extract->Purification Pure_Compound 8. Pure Prenylated Xanthones Purification->Pure_Compound

Caption: General workflow for extraction and isolation of prenylated xanthones.

Troubleshooting_Yield Start Low Extraction Yield Check_Solvent 1. Check Solvent System Start->Check_Solvent Check_Time_Temp 2. Check Time & Temperature Check_Solvent->Check_Time_Temp [If OK] Solvent_Solution Use Acetone/Ethanol Consider co-solvents (SFE) Optimize % of solvent Check_Solvent->Solvent_Solution [Issue Found] Check_Ratio 3. Check Solid:Solvent Ratio Check_Time_Temp->Check_Ratio [If OK] Time_Temp_Solution Optimize duration (avoid degradation) Use shorter, intense methods (MAE/UAE) Check_Time_Temp->Time_Temp_Solution [Issue Found] Check_Method 4. Evaluate Method Check_Ratio->Check_Method [If OK] Ratio_Solution Increase solvent volume (e.g., to 25 mL/g) Check_Ratio->Ratio_Solution [Issue Found] Method_Solution Switch to modern methods (UAE, MAE, Subcritical Water) Check_Method->Method_Solution [Inefficient] End Improved Yield Solvent_Solution->End Time_Temp_Solution->End Ratio_Solution->End Method_Solution->End

Caption: Troubleshooting logic for addressing low extraction yields.

References

Technical Support Center: Overcoming Solubility Challenges of Isocudraniaxanthone B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low aqueous solubility of Isocudraniaxanthone B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a xanthone (B1684191) compound, often isolated from plants like Cudrania cochinchinensis.[1][2] Xanthones are a class of organic compounds that have garnered interest for their potential biological activities, including antimicrobial and cytotoxic effects.[1][2][3] However, many xanthones, likely including this compound, are hydrophobic and exhibit poor solubility in aqueous solutions.[2] This low solubility can be a significant hurdle in experimental assays and preclinical studies, as it may lead to poor absorption and limited bioavailability, ultimately affecting therapeutic efficacy.[4][5][6]

Q2: What are the initial steps to assess the solubility of my this compound sample?

A2: A saturation solubility study is the recommended first step. This involves adding an excess amount of this compound to a fixed volume of your aqueous medium (e.g., water, buffer) and allowing it to reach equilibrium with agitation over a set period (e.g., 24-48 hours) at a constant temperature. Subsequently, the suspension is filtered to remove undissolved solid, and the concentration of the dissolved this compound in the filtrate is quantified using a suitable analytical method, such as HPLC-UV.

Q3: What are the common strategies to enhance the aqueous solubility of poorly soluble compounds like this compound?

A3: Several techniques can be employed to improve the solubility of hydrophobic drugs.[4][7][8] These can be broadly categorized as physical and chemical modifications:

  • Physical Modifications:

    • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.[4][5] This can be achieved through micronization or the creation of nanosuspensions.[6][7]

    • Solid Dispersions: This involves dispersing the drug in an inert, hydrophilic carrier matrix at the solid-state.[7]

    • Complexation: Utilizing complexing agents like cyclodextrins to encapsulate the hydrophobic drug molecule, thereby increasing its apparent solubility.[9]

  • Chemical Modifications:

    • pH Adjustment: For ionizable compounds, altering the pH of the solution can increase solubility by converting the compound to its more soluble salt form.[4][7]

    • Co-solvency: The addition of a water-miscible organic solvent (co-solvent) can reduce the polarity of the aqueous medium, enhancing the solubility of non-polar solutes.[4]

    • Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their concentration in aqueous solutions.[7][8]

Troubleshooting Guides

Issue 1: this compound precipitates out of solution during my cell-based assay.
Potential Cause Troubleshooting Step
Exceeded Solubility Limit The concentration of this compound in your final assay medium is above its solubility limit.
Solution: 1. Determine the saturation solubility in your specific cell culture medium. 2. Prepare a more concentrated stock solution in a suitable organic solvent (e.g., DMSO) and ensure the final concentration of the organic solvent in the assay medium is non-toxic to the cells (typically <0.5%). 3. Consider using a solubility-enhancing formulation as described in the FAQs.
Change in Temperature A decrease in temperature from stock solution preparation to incubation can cause precipitation.
Solution: 1. Prepare solutions and perform dilutions at the experimental temperature. 2. Visually inspect for precipitation before adding to cells.
Interaction with Media Components Components in the cell culture medium (e.g., proteins in serum) may interact with this compound, causing it to precipitate.
Solution: 1. Test the solubility in serum-free vs. serum-containing media. 2. If precipitation occurs in the presence of serum, consider pre-complexing this compound with a carrier like cyclodextrin (B1172386) before adding it to the medium.
Issue 2: Inconsistent results in biological activity assays.
Potential Cause Troubleshooting Step
Incomplete Dissolution The compound may not be fully dissolved, leading to variations in the actual concentration.
Solution: 1. Visually confirm the absence of particulate matter in your stock and working solutions. 2. Use sonication or vortexing to aid dissolution. 3. Filter the stock solution through a syringe filter compatible with the solvent.
Adsorption to Labware Hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration.
Solution: 1. Use low-adhesion microplates and pipette tips. 2. Include a pre-incubation step where the labware is exposed to a solution of the compound to saturate binding sites, then replace with a fresh solution for the experiment.

Quantitative Data Summary

Method Carrier/Excipient Expected Fold Increase in Aqueous Solubility References
Micronization N/A2 - 5[4]
Nanosuspension Surfactants (e.g., Polysorbate 80)10 - 50[5][7]
Solid Dispersion Polymers (e.g., PEG, PVP)10 - 100[7][10]
Complexation Cyclodextrins (e.g., HP-β-CD)5 - 200[9]
Co-solvency Co-solvents (e.g., Ethanol, Propylene Glycol)Varies with co-solvent concentration[4]

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Wet Milling
  • Preparation of Milling Medium: Prepare a solution of a suitable stabilizer (e.g., 1% w/v Polysorbate 80) in purified water.

  • Dispersion: Disperse a known amount of this compound in the milling medium to create a pre-suspension.

  • Milling: Transfer the pre-suspension to a bead mill containing milling beads (e.g., yttrium-stabilized zirconium oxide).

  • Process: Mill at a set speed and temperature for a specified duration.

  • Separation: Separate the nanosuspension from the milling beads.

  • Characterization: Characterize the particle size and distribution using dynamic light scattering (DLS).

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30) in a common volatile solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol).

  • Evaporation: Remove the solvent using a rotary evaporator under reduced pressure.

  • Drying: Dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion and pulverize it to obtain a fine powder.

  • Characterization: Characterize the solid-state of the dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug.

Visualizations

experimental_workflow cluster_start Start: Poorly Soluble this compound cluster_methods Solubility Enhancement Methods cluster_outcome Outcome start This compound Powder method1 Particle Size Reduction (Micronization/Nanosuspension) start->method1 method2 Solid Dispersion (with hydrophilic carrier) start->method2 method3 Complexation (with Cyclodextrins) start->method3 outcome Enhanced Aqueous Solubility and Dissolution Rate method1->outcome method2->outcome method3->outcome

Caption: Workflow for enhancing the solubility of this compound.

troubleshooting_flow cluster_yes Precipitation Observed start Experiment Start: Prepare this compound Solution check_precipitate Observe Precipitation? start->check_precipitate cause1 Concentration > Solubility Limit? check_precipitate->cause1 Yes no_precipitate Proceed with Experiment check_precipitate->no_precipitate No action1 Lower Concentration or Use Solubility Enhancement cause1->action1 Yes cause2 Temperature Change? cause1->cause2 No action1->start action2 Maintain Constant Temperature cause2->action2 Yes cause2->no_precipitate No action2->start

Caption: Troubleshooting logic for precipitation issues.

hypothetical_signaling_pathway drug This compound receptor Cell Surface Receptor or Intracellular Target drug->receptor Binds/Interacts kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade Activates/Inhibits transcription_factor Transcription Factor Activation (e.g., NF-κB, AP-1) kinase_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Apoptosis, Anti-inflammatory) gene_expression->cellular_response

Caption: Hypothetical signaling pathway for this compound.

References

Stability issues of Isocudraniaxanthone B in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Isocudraniaxanthone B in different solvents. Due to the limited availability of specific stability data for this compound, this guide is based on general best practices for natural products of the xanthone (B1684191) class.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a natural product belonging to the xanthone class of compounds. It has the chemical formula C19H18O6 and a CAS number of 199851-52-0. It has been noted for its potential antimalarial activity.

Q2: What are the primary factors that can affect the stability of this compound in solution?

A2: The stability of this compound in solution can be influenced by several factors, including:

  • Solvent Type: The polarity and protic nature of the solvent can impact solubility and degradation rates.

  • Temperature: Higher temperatures generally accelerate the degradation of chemical compounds.

  • Light Exposure: Many natural products are sensitive to light and can undergo photodegradation.

  • pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.

Q3: Which solvents are recommended for dissolving and storing this compound?

A3: For initial solubilization and the creation of concentrated stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used for xanthones. For aqueous working solutions, it is crucial to determine the optimal buffer and pH conditions. Ethanol and methanol (B129727) can also be suitable solvents, but their volatility and potential for reactivity should be considered.

Q4: How should I prepare stock solutions of this compound?

A4: It is recommended to prepare concentrated stock solutions in a high-purity, anhydrous solvent such as DMSO. Store these stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil.

Q5: How can I monitor the stability of this compound in my experiments?

A5: The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the quantification of the parent compound and the detection of any degradation products over time.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound in aqueous solution. The compound has low aqueous solubility. The concentration of the organic co-solvent (e.g., DMSO) is too low in the final working solution.Increase the percentage of the organic co-solvent in the final solution, ensuring it does not exceed a concentration that affects the experimental system. Prepare a more dilute working solution.
Loss of biological activity over time. The compound is degrading in the experimental medium.Perform a stability study of this compound in the specific cell culture medium or buffer used. Prepare fresh working solutions immediately before each experiment.
Appearance of new peaks in HPLC/LC-MS analysis. Degradation of this compound.Characterize the degradation products to understand the degradation pathway. Optimize storage and experimental conditions to minimize degradation (e.g., lower temperature, protection from light, use of antioxidants).
Inconsistent experimental results. Variability in the concentration of active this compound due to instability.Strictly control the age of the stock and working solutions. Always use freshly prepared dilutions from a recently thawed stock aliquot. Include a positive control with a known stable compound to ensure the assay is performing correctly.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes or amber glass vials.

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution.

    • Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Assessment of this compound Stability by HPLC
  • Objective: To determine the stability of this compound in different solvents over time.

  • Materials: this compound stock solution, HPLC-grade solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile (B52724), Phosphate Buffered Saline pH 7.4), HPLC system with a UV detector, C18 reverse-phase HPLC column.

  • Procedure:

    • Prepare working solutions of this compound at a final concentration of 100 µM in each of the test solvents.

    • For each solvent, prepare multiple identical samples.

    • Analyze one sample from each solvent group immediately (T=0) by HPLC to determine the initial concentration.

    • Store the remaining samples under controlled conditions (e.g., room temperature, 4°C, protected from light).

    • At specified time points (e.g., 1, 2, 4, 8, 24, 48 hours), inject a sample from each solvent group onto the HPLC system.

    • Monitor the peak area of the this compound peak at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • HPLC Conditions (Example):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 254 nm

      • Injection Volume: 10 µL

Data Presentation

Table 1: Hypothetical Stability of this compound in Various Solvents at Room Temperature (25°C)

Solvent% Remaining after 8 hours% Remaining after 24 hours% Remaining after 48 hours
DMSO99.598.296.5
Ethanol95.388.779.1
Methanol92.181.568.3
Acetonitrile98.896.493.2
PBS (pH 7.4)85.665.242.8

Table 2: Hypothetical Stability of this compound in DMSO at Different Temperatures

Temperature% Remaining after 24 hours% Remaining after 72 hours% Remaining after 1 week
37°C90.175.450.2
25°C (Room Temp)98.295.188.9
4°C99.899.599.1
-20°C>99.9>99.9>99.9

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_work Prepare Working Solutions (e.g., 100 µM in test solvents) prep_stock->prep_work t0_analysis T=0 Analysis (HPLC/LC-MS) prep_work->t0_analysis incubation Incubate Samples (Controlled Conditions) t0_analysis->incubation timepoint_analysis Time-Point Analysis (e.g., 1, 2, 4, 8, 24h) incubation->timepoint_analysis data_analysis Data Analysis (% Remaining vs. Time) timepoint_analysis->data_analysis

Caption: Workflow for assessing the stability of this compound.

Antimalarial_Mechanism cluster_parasite Plasmodium Digestive Vacuole cluster_drug Drug Action hemoglobin Hemoglobin heme Free Heme (Toxic) hemoglobin->heme Digestion hemozoin Hemozoin (Non-toxic) heme->hemozoin Detoxification (Heme Polymerization) parasite_death Parasite Death heme->parasite_death Accumulation leads to Oxidative Stress xanthone This compound xanthone->heme Inhibits Polymerization

Caption: Proposed antimalarial mechanism of action for xanthones.

Preventing degradation of Isocudraniaxanthone B during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Isocudraniaxanthone B during extraction from its natural sources, primarily Cudrania tricuspidata.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during extraction important?

A1: this compound is a prenylated xanthone (B1684191) found in plants like Cudrania tricuspidata. Xanthones are a class of polyphenolic compounds known for their potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1][2] Maintaining the structural integrity of this compound during extraction is crucial for accurate downstream analysis and for preserving its biological activity in drug development research. Degradation can lead to a loss of potency and the formation of impurities that may interfere with experimental results.

Q2: What are the main factors that can cause degradation of this compound during extraction?

A2: Like many phenolic compounds, this compound is susceptible to degradation from several factors, including:

  • High Temperatures: Thermal degradation can occur, especially with prolonged exposure.[3]

  • Extreme pH: Both acidic and alkaline conditions can catalyze degradation reactions.[4]

  • Light Exposure: Photodegradation is a common issue for many xanthones and related phenolic compounds.

  • Oxidation: The presence of oxygen and metal ions can lead to oxidative degradation.[5]

  • Enzymatic Activity: Endogenous plant enzymes released during sample preparation can degrade the target compound.[6][7]

  • Solvent Choice: The polarity and reactivity of the extraction solvent can influence stability.[8]

Q3: What are the initial signs of this compound degradation in my extract?

A3: While specific visual cues for this compound degradation are not well-documented, general indicators for phenolic compound degradation include a color change in the extract (e.g., browning or darkening) and the appearance of additional peaks or a decrease in the main peak area during chromatographic analysis (e.g., HPLC).

Q4: Are there any recommended general extraction methods for this compound that minimize degradation?

A4: Yes, modern extraction techniques are often preferred over traditional methods like prolonged Soxhlet extraction due to shorter extraction times and lower temperatures, which help preserve thermolabile compounds.[9] Consider the following methods:

  • Ultrasonic-Assisted Extraction (UAE): This method uses acoustic cavitation to disrupt cell walls and enhance extraction efficiency at lower temperatures and shorter durations.[10][11]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix rapidly and uniformly, reducing extraction time.[12][13]

  • Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses solvents at elevated temperatures and pressures to increase extraction efficiency while minimizing extraction time.[10][14]

  • Supercritical Fluid Extraction (SFE): This method often uses supercritical CO2, which is non-toxic and can be easily removed, and the extraction can be performed at relatively low temperatures.[15][16]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Preventative Measures
Low yield of this compound in the final extract. Degradation during extraction. 1. Optimize Extraction Temperature: Keep the temperature as low as possible while maintaining reasonable extraction efficiency. For UAE and MAE, start with lower power settings and shorter durations. For reflux extraction, consider shorter extraction times. 2. Control pH: Maintain a slightly acidic to neutral pH (around 4-6) of the extraction solvent, as many phenolic compounds are more stable in this range.[4] 3. Protect from Light: Conduct the extraction in amber glassware or cover the extraction vessel with aluminum foil to prevent photodegradation. 4. Deoxygenate Solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) before and during extraction to minimize oxidation. 5. Add Stabilizers: Consider adding antioxidants like ascorbic acid or a chelating agent like EDTA to the extraction solvent.
Appearance of unknown peaks in HPLC/UPLC chromatogram. Formation of degradation products. 1. Analyze Degradation Products: Use techniques like LC-MS/MS to identify the mass of the degradation products, which can provide clues about the degradation pathway (e.g., oxidation, hydrolysis).[17][18] 2. Perform Forced Degradation Studies: Intentionally degrade a pure standard of this compound under controlled conditions (acid, base, heat, light, oxidation) to generate and identify potential degradation products. This will help in confirming the identity of unknown peaks in your extract.[8][19]
Inconsistent extraction results between batches. Variability in plant material or extraction conditions. 1. Standardize Plant Material: Ensure consistent drying and grinding procedures for the plant material. Store the powdered material in a cool, dry, and dark place. 2. Maintain Consistent Extraction Parameters: Precisely control temperature, time, solvent-to-solid ratio, and agitation/sonication power for every extraction.

Data on Factors Affecting Xanthone and Phenolic Compound Stability

Due to the limited availability of specific quantitative data for this compound, the following tables summarize data for other xanthones and related phenolic compounds to provide general guidance.

Table 1: Effect of Temperature on the Recovery of Xanthones

CompoundExtraction MethodTemperature (°C)Recovery/YieldReference
α-Mangostin & 8-desoxygartaninHot-air drying60Higher retention[3]
α-Mangostin & 8-desoxygartaninHot-air drying75Optimal retention[3]
α-Mangostin & 8-desoxygartaninHot-air drying90Significant degradation[3]
MangiferinHigh-temperature oxidation80First-order degradation[1]
IsomangiferinHigh-temperature oxidation90Increased degradation rate[1]

Table 2: Effect of pH on the Stability of Phenolic Compounds

Compound/ExtractpH RangeObservationReference
Anthocyanins< 3Stable (red color)[20]
Anthocyanins3 - 5Stable[20]
Anthocyanins> 6Prone to degradation[4]
Burgundy pigment3 - 5Greater stability[4]
Burgundy pigment> 6Faster degradation[4]

Experimental Protocols

Protocol 1: Optimized Ultrasonic-Assisted Extraction (UAE) to Minimize Degradation

This protocol is a general guideline based on optimized UAE for other phenolic compounds and can be adapted for this compound.

  • Sample Preparation:

    • Dry the plant material (Cudrania tricuspidata) at a controlled temperature (e.g., 40-50°C) until constant weight.

    • Grind the dried material to a fine powder (e.g., 40-60 mesh).

  • Extraction Solvent Preparation:

    • Prepare a solution of 70% ethanol (B145695) in water.

    • Adjust the pH to approximately 5.0 using a suitable buffer or diluted acid (e.g., formic acid).

    • (Optional but recommended) Add ascorbic acid (e.g., 0.1% w/v) as an antioxidant and EDTA (e.g., 0.05% w/v) as a metal chelator.

    • Deoxygenate the solvent by bubbling with nitrogen gas for 15-20 minutes.

  • Ultrasonic Extraction:

    • Place a known amount of the powdered plant material (e.g., 10 g) into an amber glass extraction vessel.

    • Add the prepared extraction solvent at a specific solvent-to-solid ratio (e.g., 20:1 mL/g).

    • Place the vessel in an ultrasonic bath with temperature control.

    • Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 100 W).

    • Set the extraction temperature to a moderate level (e.g., 40-50°C).

    • Extract for a relatively short duration (e.g., 30-45 minutes).

  • Post-Extraction Processing:

    • Immediately after extraction, filter the mixture through an appropriate filter paper (e.g., Whatman No. 1) to separate the extract from the solid residue.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a low temperature (e.g., < 40°C).

    • Store the final extract in an amber vial at -20°C or below until analysis.

Protocol 2: Forced Degradation Study for this compound

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound.

  • Stock Solution Preparation: Prepare a stock solution of purified this compound (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for several hours. Take samples at different time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before HPLC analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature, taking samples at various time points. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature and take samples at different time points.

    • Thermal Degradation: Place a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C). Dissolve samples taken at different times in the initial solvent for analysis.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm or 365 nm) in a photostability chamber. Keep a control sample wrapped in aluminum foil at the same temperature. Analyze samples at different time points.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method. Compare the chromatograms of the stressed samples with the control to identify and quantify degradation products. Further characterization of degradation products can be performed using LC-MS/MS.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction cluster_stabilizers Stabilizers (Optional) plant_material Cudrania tricuspidata drying Drying (40-50°C) plant_material->drying grinding Grinding (40-60 mesh) drying->grinding powder Powdered Plant Material add_solvent Add Solvent (70% EtOH, pH 5) powder->add_solvent extraction_method Extraction (e.g., UAE, 40-50°C) add_solvent->extraction_method filtration Filtration extraction_method->filtration concentration Concentration (<40°C, Rotary Evaporator) filtration->concentration storage Storage (-20°C, Amber Vial) concentration->storage antioxidant Ascorbic Acid antioxidant->add_solvent chelator EDTA chelator->add_solvent deoxygenation Nitrogen Purge deoxygenation->add_solvent

Caption: Workflow for the extraction of this compound with preventative measures for degradation.

Degradation_Pathways cluster_stressors Stress Factors cluster_products Potential Degradation Products Isocudraniaxanthone_B This compound Oxidized_Products Oxidized Products Isocudraniaxanthone_B->Oxidized_Products Hydrolyzed_Products Hydrolyzed Products Isocudraniaxanthone_B->Hydrolyzed_Products Isomers Isomers Isocudraniaxanthone_B->Isomers Photoproducts Photoproducts Isocudraniaxanthone_B->Photoproducts Heat High Temperature Heat->Isocudraniaxanthone_B Thermal Degradation Light Light (UV/Vis) Light->Isocudraniaxanthone_B Photodegradation Oxygen Oxygen / Metal Ions Oxygen->Isocudraniaxanthone_B Oxidation pH Extreme pH pH->Isocudraniaxanthone_B Hydrolysis Enzymes Enzymes Enzymes->Isocudraniaxanthone_B Enzymatic Degradation

Caption: Potential degradation pathways for this compound under various stress factors.

References

Technical Support Center: Isocudraniaxanthone B Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation and purification of Isocudraniaxanthone B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural source is it typically isolated?

This compound is a prenylated xanthone, a class of organic compounds characterized by a xanthene-9-one scaffold. Its chemical formula is C₁₉H₁₈O₆ and it has a molecular weight of approximately 342.34 g/mol . It is commonly isolated from the root bark and fruits of Cudrania tricuspidata, a plant belonging to the Moraceae family.

Q2: What are the common impurities encountered during the isolation of this compound?

During the isolation of this compound from Cudrania tricuspidata, a variety of structurally similar compounds can co-extract, leading to impurities in the final isolate. These include other xanthones, flavonoids, and isoflavonoids.

Common Co-occurring Compounds in Cudrania tricuspidata

Compound ClassExamples
Xanthones Cudraxanthone B, Cudraxanthone C, Cudraxanthone H, Isocudraxanthone K, Macluraxanthone B
Flavonoids Cudraflavone B, Euchrestaflavanone C, Artocarpesin, Cycloartocarpesin, Kaempferol
Isoflavonoids 6,8-diprenylorobol, 6,8-diprenylgenistein, 4′-O-methylalpinumisoflavone, Pomiferin, Osajin

Q3: Which analytical techniques are recommended for assessing the purity of this compound isolates?

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound isolates. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS) are crucial for structural confirmation and can also provide information about the presence of impurities.[1]

Troubleshooting Guides

This section provides solutions to common problems that may arise during the purification of this compound.

Issue 1: Low Yield of this compound in the Crude Extract
  • Possible Cause: Inefficient extraction solvent or method.

  • Troubleshooting Steps:

    • Solvent Selection: Employ a sequential extraction strategy. Start with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar compounds. Follow this with a more polar solvent such as ethanol, methanol (B129727), or ethyl acetate (B1210297) to extract the xanthones.

    • Extraction Method: Consider using techniques like Soxhlet extraction or ultrasonication to improve extraction efficiency compared to simple maceration.

Issue 2: Co-elution of this compound with Other Compounds in HPLC
  • Symptoms: Broad or shouldered peaks in the HPLC chromatogram, indicating the presence of one or more co-eluting impurities.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase:

      • Adjust Solvent Ratio: Fine-tune the gradient or isocratic ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) and aqueous phase (e.g., water with 0.1% formic acid). A shallower gradient or a lower percentage of the organic solvent can improve resolution.

      • Change Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.

    • Modify Stationary Phase: If mobile phase optimization is insufficient, consider a different HPLC column chemistry. A phenyl-hexyl or a cyano-bonded phase column can offer different selectivity compared to a standard C18 column.

    • Adjust Temperature: Lowering the column temperature can sometimes enhance separation by increasing the viscosity of the mobile phase and altering analyte-stationary phase interactions.

Issue 3: Difficulty in Removing Structurally Similar Xanthones
  • Possible Cause: Closely related xanthones often have very similar polarities, making them difficult to separate by conventional silica (B1680970) gel chromatography.

  • Troubleshooting Steps:

    • Employ Preparative HPLC: Preparative HPLC offers significantly higher resolution than standard column chromatography and is often necessary for separating closely related isomers.

    • Consider Centrifugal Partition Chromatography (CPC): CPC is a liquid-liquid chromatography technique that can be highly effective for separating compounds with similar polarities without the use of a solid stationary phase, which can cause irreversible adsorption.

Experimental Protocols

Protocol 1: General Extraction of Xanthones from Cudrania tricuspidata

This protocol outlines a standard procedure for the initial extraction of a xanthone-rich fraction from the dried and powdered root bark of Cudrania tricuspidata.

Workflow for Xanthone Extraction

G Start Dried & Powdered Cudrania tricuspidata Root Bark Defatting Soxhlet Extraction with Hexane Start->Defatting XanthoneExtraction Soxhlet Extraction with Ethanol Defatting->XanthoneExtraction Defatted Plant Material Concentration Rotary Evaporation XanthoneExtraction->Concentration CrudeExtract Crude Xanthone-Rich Extract Concentration->CrudeExtract G SamplePrep Dissolve this compound Isolate in Methanol Injection Inject onto HPLC System SamplePrep->Injection Separation Chromatographic Separation on C18 Column Injection->Separation Detection UV-Vis Detection (e.g., 254 nm, 280 nm, 320 nm) Separation->Detection DataAnalysis Analyze Chromatogram (Peak Area, Purity) Detection->DataAnalysis

References

Challenges in the large-scale purification of Isocudraniaxanthone B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale purification of Isocudraniaxanthone B. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the isolation and purification of this potent antimalarial compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources for isolating this compound?

This compound is a naturally occurring xanthone (B1684191) that can be isolated from plant sources such as Calophyllum caledonicum and Garcinia vieillardii.[1] The concentration of the compound can vary depending on the plant part, geographical location, and harvest time.

Q2: What are the main challenges in the large-scale purification of this compound?

The primary challenges stem from its natural origin and include:

  • Low abundance: this compound is often present in low concentrations in the raw plant material, necessitating the processing of large biomass quantities.

  • Complex mixtures: The crude extract contains a multitude of structurally similar xanthones and other secondary metabolites, making separation difficult.

  • Compound stability: this compound may be susceptible to degradation under certain pH, light, and temperature conditions.

  • Scalability of purification techniques: Transitioning from laboratory-scale purification to a large-scale industrial process can lead to a decrease in resolution and overall yield.[2][3]

Q3: Which chromatographic techniques are most effective for this compound purification?

A multi-step chromatographic approach is typically required. This often involves:

  • Initial fractionation: Using techniques like column chromatography with silica (B1680970) gel or macroporous resins to separate major classes of compounds.

  • Intermediate purification: Employing reversed-phase chromatography (e.g., with a C18 stationary phase) to separate this compound from other xanthones based on polarity.

  • Final polishing: Utilizing preparative High-Performance Liquid Chromatography (HPLC) for high-resolution separation to achieve the desired purity.

Q4: What is the expected final purity and yield for large-scale purification?

Achieving high purity (>95%) often comes at the cost of overall yield. Each additional purification step will result in some product loss.[2] A well-optimized process might achieve a final yield in the range of 0.01% to 0.1% from the initial dried plant material, with a purity of ≥98% as determined by HPLC.

Troubleshooting Guide

This guide addresses common issues encountered during the large-scale purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield After Extraction Incomplete extraction from plant material.- Increase the solvent-to-solid ratio. - Extend the extraction time or use a more efficient method like ultrasound-assisted or microwave-assisted extraction. - Ensure the plant material is finely ground to maximize surface area.
Degradation of this compound during extraction.- Use milder extraction conditions (e.g., lower temperature). - Protect the extraction mixture from light. - Consider using a nitrogen atmosphere to prevent oxidation.
Poor Separation in Column Chromatography Inappropriate stationary or mobile phase.- Perform small-scale scouting runs with different solvent systems to optimize separation. - Consider using different adsorbents like alumina (B75360) or Sephadex LH-20.
Column overloading.- Reduce the amount of crude extract loaded onto the column. - Increase the column diameter.
Peak Tailing or Broadening in HPLC Column degradation or contamination.- Flush the column with a strong solvent to remove contaminants. - If performance does not improve, replace the column.
Inappropriate mobile phase pH.- Adjust the mobile phase pH to ensure this compound is in a single ionic state.
Sample solvent effects.- Dissolve the sample in the mobile phase or a weaker solvent.[4]
Precipitation in the System Low solubility of this compound in the mobile phase.- Modify the mobile phase composition by increasing the proportion of the organic solvent. - Consider adding a small amount of a co-solvent to improve solubility.
Sample concentration is too high.- Dilute the sample before injection.
Inconsistent Retention Times Fluctuations in pump flow rate or temperature.- Ensure the HPLC system is properly maintained and calibrated. - Use a column oven to maintain a constant temperature.[5]
Changes in mobile phase composition.- Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.[6]

Experimental Protocols

Protocol 1: Extraction of this compound

This protocol outlines a standard procedure for the extraction of this compound from dried and powdered Calophyllum caledonicum leaves.

  • Maceration: Soak 1 kg of powdered leaves in 10 L of methanol (B129727) for 48 hours at room temperature, with occasional agitation.

  • Filtration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

  • Solvent Partitioning: Suspend the crude extract in a 9:1 methanol-water solution and partition successively with hexane (B92381), chloroform (B151607), and ethyl acetate (B1210297) to separate compounds based on polarity. This compound is expected to be enriched in the chloroform and ethyl acetate fractions.

Protocol 2: Chromatographic Purification

This protocol describes a multi-step chromatographic procedure for the purification of this compound from the enriched fractions.

  • Silica Gel Column Chromatography:

    • Stationary Phase: Silica gel (60-120 mesh).

    • Mobile Phase: A gradient of hexane and ethyl acetate, starting from 100% hexane and gradually increasing the polarity.

    • Fraction Collection: Collect fractions of 250 mL and monitor by Thin Layer Chromatography (TLC). Pool fractions containing this compound.

  • Reversed-Phase C18 Column Chromatography:

    • Stationary Phase: C18 silica gel.

    • Mobile Phase: A gradient of methanol and water.

    • Fraction Analysis: Analyze fractions by HPLC to identify those with the highest purity of this compound.

  • Preparative HPLC:

    • Column: C18, 10 µm, 250 x 20 mm.

    • Mobile Phase: Isocratic elution with an optimized ratio of acetonitrile (B52724) and water (e.g., 70:30 v/v).

    • Detection: UV at 254 nm.

    • Purification: Collect the peak corresponding to this compound.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_final_product Final Product plant_material Dried Plant Material extraction Methanol Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning enriched_fraction Enriched Fraction partitioning->enriched_fraction silica_column Silica Gel Chromatography enriched_fraction->silica_column rp_column Reversed-Phase C18 Chromatography silica_column->rp_column prep_hplc Preparative HPLC rp_column->prep_hplc pure_compound This compound (>98%) prep_hplc->pure_compound

Caption: Workflow for the extraction and purification of this compound.

troubleshooting_logic cluster_column Column Issues cluster_mobile_phase Mobile Phase Issues cluster_sample Sample Issues start Low Purity Detected check_column Inspect Column Performance start->check_column check_mobile_phase Verify Mobile Phase start->check_mobile_phase check_sample Analyze Sample Preparation start->check_sample column_overload Overloading? check_column->column_overload column_degraded Degraded? check_column->column_degraded wrong_composition Incorrect Composition? check_mobile_phase->wrong_composition ph_issue Incorrect pH? check_mobile_phase->ph_issue sample_degraded Degraded? check_sample->sample_degraded solvent_effect Solvent Mismatch? check_sample->solvent_effect reduce_load Reduce Load column_overload->reduce_load replace_column Replace Column column_degraded->replace_column prepare_fresh Prepare Fresh wrong_composition->prepare_fresh adjust_ph Adjust pH ph_issue->adjust_ph prepare_new_sample Prepare Fresh Sample sample_degraded->prepare_new_sample dissolve_in_mp Dissolve in Mobile Phase solvent_effect->dissolve_in_mp

Caption: Troubleshooting logic for addressing low purity in HPLC purification.

References

Minimizing matrix effects in the mass spectrometry of Isocudraniaxanthone B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the mass spectrometry analysis of Isocudraniaxanthone B.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound mass spectrometry?

A1: Matrix effects are the alteration of the ionization efficiency of this compound caused by co-eluting compounds from the sample matrix (e.g., plasma, tissue extracts). This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which compromises the accuracy, precision, and sensitivity of your quantitative results.[1] Components like phospholipids, salts, and other metabolites in complex biological samples are common sources of matrix effects.[1]

Q2: My this compound signal is showing poor reproducibility and inconsistency. Could this be due to matrix effects?

A2: Yes, inconsistent signal intensity and poor reproducibility are common symptoms of unaddressed matrix effects.[1] The composition of the matrix can vary between samples, leading to different degrees of ion suppression or enhancement and, consequently, variable analytical results.[1] If you are observing these issues, it is highly recommended to evaluate the extent of matrix effects in your assay.

Q3: How can I determine if my analysis of this compound is being affected by matrix effects?

A3: A widely accepted method for quantifying matrix effects is the post-extraction spike method.[1] This involves comparing the peak response of this compound in a clean solvent with its response when spiked into a blank matrix sample that has already undergone the extraction procedure. A significant difference between these two responses indicates the presence of matrix effects.[1] Another qualitative technique is the post-column infusion study, which can help identify the specific retention time regions where ion suppression or enhancement occurs.[2]

Q4: What are the most effective strategies to minimize or eliminate matrix effects for this compound analysis?

A4: A multi-pronged approach is often the most effective:

  • Optimized Sample Preparation: Employing rigorous sample cleanup techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can effectively remove interfering matrix components.

  • Chromatographic Separation: Adjusting chromatographic conditions (e.g., mobile phase composition, gradient, column chemistry) to separate this compound from co-eluting matrix components is a crucial step.[3]

  • Use of Internal Standards: The use of a stable isotope-labeled (SIL) internal standard for this compound is the gold standard for correcting matrix effects. The SIL internal standard co-elutes with the analyte and experiences similar ionization effects, enabling accurate quantification. If a SIL internal standard is not available, a structural analog can be used with careful validation.[1]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on the ionization of this compound.[1]

Troubleshooting Guide

Symptom Possible Cause Recommended Action(s)
Poor reproducibility and inconsistent signal intensity for this compound Variable Matrix Effects: The composition of the matrix differs between samples, causing varying degrees of ion suppression or enhancement.1. Quantify Matrix Effects: Perform a post-extraction spike experiment to determine the extent of ion suppression or enhancement. 2. Improve Sample Cleanup: Enhance your sample preparation method using techniques like LLE or SPE to remove more matrix components.[1] 3. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for variable matrix effects.[1]
Low signal intensity or complete signal loss for this compound Significant Ion Suppression: Co-eluting matrix components are severely suppressing the ionization of your analyte.1. Optimize Chromatography: Modify your LC method to better separate this compound from the interfering compounds.[3] 2. Dilute the Sample: A simple dilution can reduce the concentration of interfering components.[1] 3. Change Ionization Source Parameters: Adjusting settings like temperature and gas flows might mitigate suppression.
Peak tailing or fronting for this compound Matrix Overload or Column Contamination: High concentrations of matrix components can affect the column performance.1. Dilute the Sample Extract: This will reduce the load of matrix components on the column.[1] 2. Incorporate a Column Wash Step: Add a robust wash step at the end of each chromatographic run to clean the column.[1] 3. Enhance Sample Cleanup: Use a more selective sample preparation method like mixed-mode SPE.[1]
Unexpected peaks or high background noise Sample Contamination or Carryover: Contaminants in the sample or carryover from previous injections can interfere with the analysis.1. Check Solvents and Reagents: Ensure all solvents and reagents are of high purity. 2. Implement a Needle Wash Protocol: Use a strong solvent to wash the autosampler needle between injections.[4] 3. Run Blank Injections: Injecting blank solvent between samples can help identify and mitigate carryover.

Experimental Workflows and Protocols

Workflow for Minimizing Matrix Effects

MatrixEffectWorkflow cluster_start cluster_assess Assessment cluster_decision Decision cluster_mitigate Mitigation Strategies cluster_validate Validation cluster_end Start Inconsistent Results or Poor Sensitivity Observed Assess Quantify Matrix Effect (Post-Extraction Spike Method) Start->Assess Decision Matrix Effect > 15%? Assess->Decision SamplePrep Optimize Sample Preparation (LLE, SPE, Dilution) Decision->SamplePrep Yes End Proceed with Analysis Decision->End No Chroma Optimize Chromatography SamplePrep->Chroma IS Use Stable Isotope-Labeled Internal Standard Chroma->IS Validate Re-evaluate Matrix Effect and Validate Method IS->Validate Validate->Decision

References

Technical Support Center: Isocudraniaxanthone B Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isocudraniaxanthone B. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound, a xanthone (B1684191) compound, is understood to exert its biological effects through multiple signaling pathways. While direct studies on this compound are emerging, evidence from closely related compounds like Isocudraniaxanthone K suggests it may function as an inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α).[1] This inhibition can lead to the downregulation of target genes like Vascular Endothelial Growth Factor (VEGF), thereby affecting angiogenesis and tumor progression.[1] Furthermore, this compound likely modulates key cellular signaling pathways, including the MAPK, PI3K/Akt, and NF-κB pathways, which are critical in regulating cell proliferation, apoptosis, and inflammation.[2][3]

Q2: Which cell lines are recommended for studying this compound?

The choice of cell line is highly dependent on the research question. For anticancer studies, oral squamous cell carcinoma cells (HN4 and HN12), breast cancer cell lines (MCF-7, MDA-MB-231), and ovarian cancer cell lines (TOV-21G, SKOV-3) have been used for related xanthones.[1][4][5] For investigating anti-inflammatory effects, macrophage cell lines such as RAW264.7 are commonly used.[3][6] When assessing cytotoxicity, it is also advisable to include a non-tumorigenic cell line (e.g., HaCaT keratinocytes or MCF-10a breast epithelial cells) to evaluate selectivity.[7][8]

Q3: What are the typical starting concentrations for this compound in cell-based assays?

Based on studies with structurally similar xanthones, a starting concentration range of 1 µM to 50 µM is recommended for initial screening.[5] For cytotoxicity assays, a dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50). The IC50 value is a crucial metric for quantifying the potency of a compound and is dependent on the cell line and incubation time.[9]

Q4: How should I prepare and store this compound stock solutions?

This compound is a hydrophobic molecule with limited aqueous solubility. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).[10] To maintain stability, store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[11] When preparing working solutions, dilute the stock in pre-warmed cell culture medium and mix thoroughly to prevent precipitation.[10]

Troubleshooting Guides

Issue 1: Low or No Compound Activity
Possible Cause Troubleshooting Steps
Compound Precipitation Due to its hydrophobic nature, this compound can precipitate in aqueous media.[10] Ensure the final DMSO concentration is low (typically <0.5%) to maintain solubility.[10] Prepare fresh dilutions for each experiment and visually inspect for precipitates before adding to cells.
Compound Degradation Xanthones can be sensitive to light and temperature.[11] Protect stock solutions from light and store at the recommended temperature. Prepare fresh working solutions immediately before use.
Incorrect Assay Endpoint The biological effect of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period for your specific assay and cell line.[9]
Cell Line Resistance The chosen cell line may be resistant to the effects of this compound.[5] Consider using a different cell line or a positive control compound known to elicit a response in your chosen cells.
Issue 2: High Background or Inconsistent Results
Possible Cause Troubleshooting Steps
DMSO Cytotoxicity High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your vehicle control and treated wells is identical and non-toxic (ideally ≤ 0.1%).[10]
Cell Seeding Density Inconsistent cell numbers can lead to variability. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Use a cell counter for accurate seeding.
Edge Effects in Plates Evaporation from wells on the edge of a microplate can concentrate media components and affect cell growth. To minimize this, avoid using the outer wells or ensure proper humidification in the incubator.
Assay Interference This compound may interfere with the assay chemistry (e.g., autofluorescence). Include a "compound only" control (no cells) to assess for any direct interaction with the assay reagents.

Quantitative Data Summary

The following table summarizes IC50 values for xanthone compounds in various cancer cell lines. This data can serve as a reference for designing experiments with this compound.

Compound Cell Line Assay IC50 (µM)
Cudraxanthone ICCRF-CEM (Leukemia)Resazurin~5.0
Cudraxanthone IMDA-MB-231-BCRP (Breast)Resazurin~2.8
Morusignin ICCRF-CEM (Leukemia)Resazurin~7.2
8-hydroxycudraxanthone GCCRF-CEM (Leukemia)Resazurin~16.7
Isocudraniaxanthone KHN4 (Oral Squamous Carcinoma)MTT~20 (at 48h)
Isocudraniaxanthone KHN12 (Oral Squamous Carcinoma)MTT~20 (at 48h)

Data for Cudraxanthone I, Morusignin I, and 8-hydroxycudraxanthone G are from a study on various cancer cell lines.[5] Data for Isocudraniaxanthone K is from a study on oral cancer cells.[1]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Anti-Inflammatory Assay (Nitric Oxide Measurement)
  • Cell Seeding: Seed RAW264.7 macrophages in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the negative control).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express it as a percentage of the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

Isocudraniaxanthone_B_Anticancer_Pathway cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects Isocudraniaxanthone_B This compound HIF1a HIF-1α Isocudraniaxanthone_B->HIF1a Inhibits NFkB NF-κB Isocudraniaxanthone_B->NFkB Modulates MAPK MAPK (p38, ERK) Isocudraniaxanthone_B->MAPK Modulates PI3K_Akt PI3K/Akt Isocudraniaxanthone_B->PI3K_Akt Modulates Angiogenesis Angiogenesis ↓ HIF1a->Angiogenesis Regulates Apoptosis Apoptosis ↑ NFkB->Apoptosis Proliferation Proliferation ↓ NFkB->Proliferation MAPK->Apoptosis MAPK->Proliferation PI3K_Akt->Apoptosis PI3K_Akt->Proliferation Cytotoxicity_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 treat_compound Treat with this compound (and Vehicle Control) incubate_24h_1->treat_compound incubate_assay Incubate 24-72h treat_compound->incubate_assay add_reagent Add Assay Reagent (e.g., MTT, Resazurin) incubate_assay->add_reagent incubate_reagent Incubate 2-4h add_reagent->incubate_reagent measure_signal Measure Signal (Absorbance/Fluorescence) incubate_reagent->measure_signal analyze_data Analyze Data (Calculate IC50) measure_signal->analyze_data end End analyze_data->end Troubleshooting_Logic start Inconsistent/Unexpected Results check_compound Check Compound Solubility/Stability start->check_compound check_cells Check Cell Health & Seeding Density start->check_cells check_assay Check Assay Parameters start->check_assay optimize_dmso Optimize DMSO Concentration check_compound->optimize_dmso fresh_dilutions Use Fresh Dilutions check_compound->fresh_dilutions optimize_seeding Optimize Seeding Density check_cells->optimize_seeding passage_number Check Cell Passage Number check_cells->passage_number time_course Perform Time-Course check_assay->time_course controls Include Proper Controls check_assay->controls

References

Technical Support Center: Enhancing the Bioavailability of Isocudraniaxanthone B for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to enhance the in vivo bioavailability of Isocudraniaxanthone B, a poorly water-soluble xanthone (B1684191).

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a xanthone compound isolated from plants such as Calophyllum caledonicum and Cudrania tricuspidata. Like many xanthones, it is a lipophilic molecule with poor aqueous solubility, which is a primary reason for its low oral bioavailability. Low bioavailability can lead to high inter-individual variability and insufficient drug exposure for in vivo efficacy studies.

Q2: What are the primary strategies to enhance the oral bioavailability of poorly soluble compounds like this compound?

A2: The main goal is to improve the dissolution rate and/or the apparent solubility of the compound in the gastrointestinal tract. Common strategies include:

  • Particle Size Reduction: Increasing the surface area of the drug by micronization or nanonization.

  • Amorphous Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix to create an amorphous, higher-energy form that dissolves more readily.

  • Lipid-Based Formulations: Formulating the drug in oils, surfactants, and co-solvents to improve solubilization and intestinal uptake. This includes nanoemulsions and self-emulsifying drug delivery systems (SEDDS).

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance solubility.

Q3: How do I choose the best bioavailability enhancement technique for this compound?

A3: The choice depends on the physicochemical properties of this compound (which may need to be experimentally determined) and the desired dosage form. A decision-making workflow is outlined below.

G start Start: Enhance Bioavailability of this compound physchem Determine Physicochemical Properties (Solubility, LogP, Melting Point) start->physchem decision1 Is the compound thermally stable? physchem->decision1 solid_dispersion Solid Dispersion (e.g., with PVP, PEG) decision1->solid_dispersion Yes nanoemulsion Nanoemulsion (Lipid-based formulation) decision1->nanoemulsion No other_methods Consider other methods (e.g., Micronization, Complexation) decision1->other_methods Alternative in_vivo In Vivo Pharmacokinetic Study in Rodents solid_dispersion->in_vivo nanoemulsion->in_vivo other_methods->in_vivo end End: Optimized Formulation in_vivo->end

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

II. Troubleshooting Guides

Troubleshooting Poor In Vivo Exposure
Problem Potential Cause Recommended Solution
Low Cmax and AUC after oral administration of a simple suspension. Poor dissolution of this compound in the gastrointestinal fluids.Formulate the compound using a bioavailability enhancement technique such as solid dispersion or nanoemulsion to improve its dissolution rate and solubility.
High variability in pharmacokinetic parameters between animals. Inconsistent absorption due to the drug's poor solubility and potential food effects.Utilize a solubilizing formulation (solid dispersion or nanoemulsion) to ensure more consistent absorption. Fasting the animals before dosing can also reduce variability.
No detectable plasma concentration. The dose might be too low, or the analytical method is not sensitive enough. The formulation is not releasing the drug.Increase the administered dose. Validate the sensitivity of your analytical method (e.g., LC-MS/MS). Check the in vitro dissolution of your formulation to ensure drug release.
Troubleshooting Formulation Issues
Formulation Type Problem Potential Cause Recommended Solution
Solid Dispersion Drug recrystallizes during storage. The drug loading is too high, or the polymer is not effectively inhibiting crystallization. The formulation has absorbed moisture.Decrease the drug-to-polymer ratio. Select a polymer with stronger interactions with the drug (e.g., PVP K30). Store the formulation in a desiccator.
Nanoemulsion Droplet size increases over time (instability). The surfactant concentration is too low, or the oil and surfactant are not optimized. Ostwald ripening.Increase the surfactant-to-oil ratio. Screen different surfactants and co-surfactants. Use a combination of a long-chain triglyceride with a medium-chain triglyceride in the oil phase.
Nanoemulsion Drug precipitates out of the formulation. The drug is not sufficiently soluble in the oil phase.Screen various oils to find one with higher solubilizing capacity for this compound. A co-solvent like ethanol (B145695) can be added to the formulation.

III. Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

This protocol describes the preparation of a solid dispersion to enhance the solubility of this compound.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycol (PEG 4000)

  • Methanol (B129727) or a mixture of dichloromethane (B109758) and methanol (1:1)

  • Rotary evaporator

  • Mortar and pestle

  • Sieve (e.g., 100 mesh)

  • Desiccator

Procedure:

  • Weigh the desired amounts of this compound and the polymer (e.g., 1:4 drug-to-polymer ratio).

  • Dissolve both the drug and the polymer in a minimal amount of the chosen solvent in a round-bottom flask.

  • Attach the flask to a rotary evaporator and remove the solvent under vacuum at a controlled temperature (e.g., 40-50 °C).

  • Once a solid film is formed on the wall of the flask, continue drying under high vacuum for several hours to remove any residual solvent.

  • Scrape the solid mass from the flask.

  • Pulverize the solid mass using a mortar and pestle.

  • Pass the resulting powder through a sieve to obtain uniformly sized particles.

  • Store the prepared solid dispersion in a tightly sealed container inside a desiccator.

G start Start: Prepare Solid Dispersion dissolve Dissolve this compound and Polymer in Solvent start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry scrape Scrape Solid Film dry->scrape pulverize Pulverize and Sieve scrape->pulverize store Store in Desiccator pulverize->store end End: Solid Dispersion Powder store->end

Caption: Workflow for solid dispersion preparation.
Protocol 2: Preparation of this compound Nanoemulsion by High-Energy Emulsification

This protocol details the formulation of an oil-in-water (o/w) nanoemulsion.

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides like Capryol 90)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol P)

  • Deionized water

  • Probe sonicator or high-pressure homogenizer

  • Magnetic stirrer

Procedure:

  • Determine the solubility of this compound in various oils to select a suitable oil phase.

  • Prepare the oil phase by dissolving this compound in the chosen oil. Gentle heating may be required.

  • Prepare the aqueous phase, which may contain a hydrophilic surfactant.

  • Mix the surfactant and co-surfactant (Smix).

  • Add the oil phase to the Smix and mix thoroughly.

  • Slowly add the aqueous phase to the oil-surfactant mixture under continuous magnetic stirring to form a coarse emulsion.

  • Subject the coarse emulsion to high-energy emulsification using a probe sonicator or a high-pressure homogenizer until a transparent or translucent nanoemulsion is formed.

  • Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential.

G start Start: Prepare Nanoemulsion oil_phase Prepare Oil Phase: Dissolve Drug in Oil start->oil_phase aq_phase Prepare Aqueous Phase start->aq_phase mix_surfactant Mix Surfactant and Co-surfactant start->mix_surfactant coarse_emulsion Form Coarse Emulsion (Add Aqueous Phase to Oil/Surfactant Mix) oil_phase->coarse_emulsion aq_phase->coarse_emulsion mix_surfactant->coarse_emulsion homogenize High-Energy Homogenization (Sonication or High Pressure) coarse_emulsion->homogenize characterize Characterize Nanoemulsion (Size, PDI, Zeta Potential) homogenize->characterize end End: Stable Nanoemulsion characterize->end

Caption: Workflow for nanoemulsion preparation.
Protocol 3: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study in rats following oral administration.

Materials:

  • Male Sprague-Dawley or Wistar rats (e.g., 200-250 g)

  • This compound formulation (e.g., suspension, solid dispersion, or nanoemulsion)

  • Oral gavage needles (e.g., 16-18 gauge)

  • Syringes

  • Blood collection tubes (e.g., with K2-EDTA)

  • Anesthetic (e.g., isoflurane)

  • Centrifuge

  • Pipettes and storage vials

Procedure:

  • Fast the rats overnight (8-12 hours) with free access to water before the experiment.

  • Weigh each rat to calculate the exact volume of the formulation to be administered. The maximum recommended oral gavage volume is 10 mL/kg.

  • Administer the this compound formulation orally using a gavage needle.

  • Collect blood samples (e.g., ~200 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) via a suitable method like tail vein or saphenous vein sampling.

  • Place the collected blood into anticoagulant-coated tubes.

  • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4 °C) to separate the plasma.

  • Collect the plasma supernatant and store it at -80 °C until analysis by a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

IV. Data Presentation

Table 1: Hypothetical Physicochemical Properties of this compound
PropertyValueMethod
Molecular FormulaC19H18O6Mass Spectrometry
Molecular Weight354.34 g/mol Calculated
Aqueous Solubility< 1 µg/mLShake-flask method
LogP4.2Calculated/Experimental
Melting

Strategies to improve the yield of Isocudraniaxanthone B from plant cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of Isocudraniaxanthone B from Cudrania tricuspidata plant cultures.

Troubleshooting Guides

This section addresses common issues encountered during the establishment and optimization of Cudrania tricuspidata cell cultures for this compound production.

Problem IDIssuePossible CausesSuggested Solutions
ICB-001 Low or no callus induction from Cudrania tricuspidata explants. 1. Inappropriate plant growth regulators (PGRs) in the medium.2. Suboptimal basal medium composition.3. Phenolic browning and explant death.1. Test different concentrations and combinations of auxins (e.g., 2,4-D, NAA) and cytokinins (e.g., BAP, Kinetin). A combination of 2,4-D (1-2 mg/L) and BAP (0.1-0.5 mg/L) is a good starting point.2. Experiment with different basal media such as Murashige and Skoog (MS), Gamborg's B5, or Woody Plant Medium (WPM).3. Add antioxidants like ascorbic acid (50-100 mg/L) or citric acid (25-50 mg/L) to the medium. Perform initial explant washing in an antioxidant solution.
ICB-002 Slow growth of established cell suspension cultures. 1. Nutrient limitation in the culture medium.2. Inadequate aeration or agitation speed.3. High cell density leading to nutrient depletion and accumulation of toxic byproducts.1. Optimize the macronutrient and micronutrient concentrations. Consider using a richer medium like WPM.2. Adjust the shaking speed of the orbital shaker (typically 100-120 rpm). Ensure flasks are not overfilled to allow for sufficient gas exchange.3. Subculture the cells more frequently or use a lower inoculum density.
ICB-003 Low yield of this compound in suspension cultures. 1. Culture conditions are optimized for growth, not secondary metabolite production.2. Lack of elicitation to trigger the defense response and xanthone (B1684191) biosynthesis.3. Precursors for the xanthone biosynthetic pathway are limited.1. Transfer the cells to a production medium, which may have reduced levels of certain hormones (like 2,4-D) and altered nutrient compositions.2. Apply elicitors such as methyl jasmonate (MeJA) or salicylic (B10762653) acid (SA) to the culture. See the Elicitation Strategies FAQ for concentrations and timing.3. Feed precursors of the xanthone pathway, such as L-phenylalanine or L-tyrosine, to the culture medium.
ICB-004 Inconsistent this compound yields between batches. 1. Variability in the physiological state of the cells at the time of subculturing or elicitation.2. Inconsistent preparation of media or elicitor solutions.3. Genetic instability of the cell line over prolonged subculturing.1. Standardize the subculture timing and inoculum density. Elicit cultures at a consistent growth phase (e.g., late exponential phase).2. Ensure accurate and consistent preparation of all solutions. Calibrate pH meters and balances regularly.3. Cryopreserve high-yielding cell lines to ensure a consistent starting material. Periodically re-initiate cultures from cryopreserved stock.
ICB-005 Difficulty in extracting this compound from cell biomass. 1. Inefficient cell lysis.2. Use of an inappropriate extraction solvent.3. Degradation of the compound during extraction.1. Ensure thorough grinding of the lyophilized cell biomass. Sonication of the cell suspension in the solvent can improve extraction efficiency.2. Use a solvent of appropriate polarity. Methanol (B129727) or ethanol (B145695) are commonly used for extracting xanthones.3. Perform extraction at room temperature or below and protect the extract from light to prevent degradation.

Frequently Asked Questions (FAQs)

Cell Culture Establishment and Maintenance

Q1: What is the best explant source for initiating Cudrania tricuspidata cultures?

A1: Young leaves and stems are commonly used as explants for callus induction in Cudrania tricuspidata. It is crucial to use healthy, disease-free plant material.

Q2: What are the optimal media conditions for callus induction and proliferation?

A2: A common starting point is Murashige and Skoog (MS) medium supplemented with an auxin like 2,4-Dichlorophenoxyacetic acid (2,4-D) at a concentration of 1.0-2.0 mg/L and a cytokinin like 6-Benzylaminopurine (BAP) at 0.1-0.5 mg/L. The medium should be solidified with agar (B569324) (0.7-0.8%) and the pH adjusted to 5.7-5.8 before autoclaving. Cultures are typically incubated at 25 ± 2°C in the dark.

Q3: How do I establish a suspension culture from callus?

A3: Transfer friable, actively growing callus to a liquid medium of the same composition but without the solidifying agent. Place the flask on an orbital shaker at 110-120 rpm in the dark at 25 ± 2°C. Subculture every 2-3 weeks by transferring a portion of the cell suspension to fresh medium.

Strategies for Yield Improvement

Q4: What are elicitors and how can they improve this compound yield?

A4: Elicitors are compounds that trigger a defense response in plant cells, often leading to an increased production of secondary metabolites. For xanthone production, biotic elicitors like yeast extract and chitosan, or abiotic elicitors like methyl jasmonate (MeJA) and salicylic acid (SA) can be effective.[1]

Q5: What are the recommended concentrations and application times for MeJA and SA?

A5: The optimal concentration and timing can vary. It is recommended to test a range of concentrations and exposure times. A typical starting point would be:

  • Methyl Jasmonate (MeJA): 50-200 µM, added to the culture during the late exponential growth phase for an exposure time of 24-72 hours.

  • Salicylic Acid (SA): 50-150 µM, also added during the late exponential growth phase for a similar duration.

Q6: Can precursor feeding increase the yield of this compound?

A6: Yes, precursor feeding can enhance the production of secondary metabolites by providing the building blocks for their biosynthesis.[2] The xanthone backbone is derived from the shikimic acid pathway. Therefore, feeding precursors like L-phenylalanine or L-tyrosine (typically 0.1-1.0 mM) may increase the flux through this pathway and enhance this compound synthesis.

Q7: Is hairy root culture a viable alternative for this compound production?

A7: Hairy root cultures, induced by Agrobacterium rhizogenes, are often genetically stable and exhibit high growth rates, making them an excellent platform for producing secondary metabolites found in roots.[3][4] Since this compound is naturally found in the root bark of Cudrania tricuspidata, hairy root cultures could be a highly effective production system.

Extraction and Quantification

Q8: What is a reliable method for extracting this compound from cell cultures?

A8: A common method involves harvesting the cells by filtration, freeze-drying the biomass, and then extracting the powdered cells with methanol or ethanol using sonication or maceration. The solvent is then evaporated under reduced pressure to obtain a crude extract.

Q9: How can this compound be quantified in the extracts?

A9: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for the quantification of xanthones. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic or acetic acid for better peak shape). Quantification is performed by comparing the peak area of the sample to that of a standard curve prepared with purified this compound.

Data Presentation: Illustrative Effects of Elicitation

Disclaimer: The following data is illustrative and based on typical results observed for secondary metabolite production in plant cell cultures in response to elicitors. Specific quantitative data for this compound is not widely available in published literature.

Table 1: Effect of Methyl Jasmonate (MeJA) Concentration on Xanthone Yield in Cudrania tricuspidata Suspension Cultures (Hypothetical Data)

MeJA Concentration (µM)Biomass (g DW/L)This compound Yield (mg/g DW)Total this compound (mg/L)
0 (Control)12.5 ± 0.80.8 ± 0.110.0 ± 1.5
5011.8 ± 0.62.5 ± 0.329.5 ± 3.8
10011.2 ± 0.94.1 ± 0.545.9 ± 6.0
20010.1 ± 0.73.2 ± 0.432.3 ± 4.5

Table 2: Effect of Salicylic Acid (SA) Exposure Time on Xanthone Yield in Cudrania tricuspidata Suspension Cultures (Hypothetical Data, SA at 100 µM)

Exposure Time (hours)Biomass (g DW/L)This compound Yield (mg/g DW)Total this compound (mg/L)
0 (Control)12.6 ± 0.70.9 ± 0.111.3 ± 1.6
2412.1 ± 0.52.8 ± 0.333.9 ± 4.1
4811.9 ± 0.83.5 ± 0.441.7 ± 5.3
7211.5 ± 0.62.9 ± 0.333.4 ± 4.0

Experimental Protocols

Protocol 1: Establishment of Cudrania tricuspidata Suspension Culture
  • Explant Preparation: Collect young, healthy leaves of Cudrania tricuspidata. Wash thoroughly under running tap water.

  • Surface Sterilization: In a laminar flow hood, immerse the leaves in 70% (v/v) ethanol for 30-60 seconds, followed by a 10-15 minute soak in a 1-2% sodium hypochlorite (B82951) solution with a few drops of Tween-20. Rinse 3-4 times with sterile distilled water.

  • Callus Induction: Cut the sterilized leaves into small segments (approx. 1 cm²) and place them on solid MS medium supplemented with 2.0 mg/L 2,4-D and 0.2 mg/L BAP. Incubate in the dark at 25°C.

  • Suspension Culture Initiation: Once a sufficient amount of friable callus has formed (after 4-6 weeks), transfer approximately 2-3 g of callus into a 250 mL Erlenmeyer flask containing 50 mL of liquid MS medium with the same hormone composition.

  • Maintenance: Place the flask on an orbital shaker at 110 rpm at 25°C in the dark. Subculture every 14-21 days by transferring 10 mL of the cell suspension into 40 mL of fresh medium.

Protocol 2: Elicitation with Methyl Jasmonate (MeJA)
  • Prepare MeJA Stock Solution: Prepare a 100 mM stock solution of MeJA in 96% ethanol and sterilize by filtration through a 0.22 µm syringe filter.

  • Elicitation: To a 14-day-old suspension culture, add the MeJA stock solution to achieve the desired final concentration (e.g., 100 µM).

  • Incubation: Return the flask to the shaker and incubate for the desired exposure time (e.g., 48 hours).

  • Harvesting: After the elicitation period, harvest the cells by vacuum filtration. Freeze-dry the cell biomass for subsequent extraction and analysis.

Protocol 3: Extraction and Quantification of this compound
  • Extraction: Weigh 100 mg of lyophilized cell powder and place it in a 15 mL tube. Add 10 mL of methanol and sonicate for 30 minutes at room temperature. Centrifuge the mixture at 3000 rpm for 10 minutes. Collect the supernatant.

  • Sample Preparation: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 10% B, increase to 90% B over 30 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Quantification: Prepare a standard curve of this compound in methanol at several concentrations. Calculate the concentration in the sample by comparing its peak area to the standard curve.

Visualizations

Xanthone_Biosynthesis_Pathway cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_xanthone Xanthone Core Biosynthesis cluster_modification Tailoring Reactions PEP Phosphoenolpyruvate Chorismate Chorismate PEP->Chorismate E4P Erythrose 4-phosphate E4P->Chorismate L_Phenylalanine L-Phenylalanine Chorismate->L_Phenylalanine Cinnamic_acid Cinnamic acid L_Phenylalanine->Cinnamic_acid p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid Benzophenone_intermediate Benzophenone Intermediate p_Coumaric_acid->Benzophenone_intermediate Multiple Steps Xanthone_core Xanthone Core Benzophenone_intermediate->Xanthone_core Oxidative Cyclization Isocudraniaxanthone_B This compound Xanthone_core->Isocudraniaxanthone_B Prenylation, Hydroxylation, etc.

Caption: Simplified biosynthetic pathway of this compound.

Experimental_Workflow start Start: Healthy Cudrania tricuspidata Plant explant Explant Preparation (Leaves/Stems) start->explant sterilization Surface Sterilization explant->sterilization callus_induction Callus Induction on Solid Medium sterilization->callus_induction suspension_culture Suspension Culture Initiation callus_induction->suspension_culture optimization Optimization Strategies suspension_culture->optimization media_opt Media Optimization optimization->media_opt Nutrients/Hormones elicitation Elicitation (MeJA, SA) optimization->elicitation Stress Signals precursor Precursor Feeding optimization->precursor Biosynthetic Building Blocks harvest Harvest Cells media_opt->harvest elicitation->harvest precursor->harvest extraction Extraction of Metabolites harvest->extraction hplc HPLC Analysis extraction->hplc quantification Quantification of This compound hplc->quantification

Caption: Experimental workflow for this compound production.

Troubleshooting_Logic start Low this compound Yield check_growth Is cell growth optimal? start->check_growth check_production_conditions Are production conditions applied? check_growth->check_production_conditions Yes optimize_growth Optimize growth medium (nutrients, PGRs, pH) check_growth->optimize_growth No check_extraction Is extraction efficient? check_production_conditions->check_extraction Yes induce_production Apply elicitors (MeJA/SA) or precursor feeding check_production_conditions->induce_production No optimize_extraction Optimize extraction protocol (solvent, method, duration) check_extraction->optimize_extraction No end_node Improved Yield check_extraction->end_node Yes optimize_growth->end_node induce_production->end_node optimize_extraction->end_node

Caption: Troubleshooting logic for low this compound yield.

References

Refinement of spectroscopic techniques for Isocudraniaxanthone B characterization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectroscopic characterization of Isocudraniaxanthone B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical techniques used for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to potential issues encountered during the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: I am having trouble with the solubility of my this compound sample for NMR analysis. What solvents are recommended?

Answer: this compound, like many xanthones, has moderate polarity. For NMR spectroscopy, deuterated solvents such as DMSO-d₆, methanol-d₄, or acetone-d₆ are good starting points. If solubility remains an issue, gentle warming or sonication of the sample may help. For less polar analogs, CDCl₃ could be considered, but its dissolution power for this specific compound might be limited. Always check for solvent peaks and ensure they do not overlap with key signals from your compound.

Question: My ¹H-NMR spectrum of this compound shows broad peaks for the hydroxyl protons. How can I resolve these signals?

Answer: Broad hydroxyl peaks are often due to chemical exchange with trace amounts of water in the NMR solvent. To sharpen these signals, you can add a drop of D₂O to the NMR tube and re-acquire the spectrum. The hydroxyl protons will exchange with deuterium, causing their signals to disappear, which also helps in their assignment. Alternatively, using a very dry solvent and sample can minimize this broadening.

Question: Some of the aromatic proton signals in my ¹H-NMR spectrum are overlapping. How can I improve their resolution?

Answer: Overlapping aromatic signals are common in complex molecules like this compound. To improve resolution, you can:

  • Use a higher field NMR spectrometer: A spectrometer with a higher magnetic field strength (e.g., 600 MHz or higher) will provide better signal dispersion.

  • 2D NMR techniques: Experiments like COSY (Correlation Spectroscopy) can help identify coupled protons, even if their signals are partially overlapped. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments will correlate protons to their attached carbons, providing an alternative way to resolve and assign these signals.

Question: I am struggling to assign the quaternary carbons in the ¹³C-NMR spectrum of this compound. What should I do?

Answer: Quaternary carbons do not have attached protons and therefore do not show up in a DEPT-135 or HSQC spectrum. The best way to assign them is by using an HMBC experiment. Look for long-range correlations (2-3 bonds) from known protons to the quaternary carbons. For example, the protons of a methyl group will often show HMBC correlations to the quaternary carbon they are attached to.

Mass Spectrometry (MS)

Question: I am not observing the molecular ion peak for this compound in my mass spectrum. What could be the reason?

Answer: The absence of a molecular ion peak can be due to several factors:

  • Ionization Technique: Electron Impact (EI) ionization can sometimes be too harsh, causing extensive fragmentation and a weak or absent molecular ion peak. Try using a softer ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • In-source Fragmentation: Even with soft ionization, in-source fragmentation can occur if the instrument parameters (e.g., cone voltage in ESI) are not optimized. Try reducing the energy in the ion source.

  • Compound Instability: The compound might be unstable under the MS conditions. Ensure the sample is fresh and pure.

Question: The fragmentation pattern in my MS/MS spectrum of this compound is complex. How can I interpret it?

Answer: The fragmentation of xanthones is influenced by the substitution pattern. Common fragmentation pathways for xanthone (B1684191) derivatives include the loss of small neutral molecules like CO, H₂O (from hydroxyl groups), and radicals such as CH₃ (from methoxy (B1213986) groups). For this compound, look for characteristic losses related to its specific functional groups. Comparing your experimental fragmentation pattern with predicted patterns from fragmentation software or with data from structurally similar compounds can aid in interpretation.

UV-Vis Spectroscopy

Question: My UV-Vis spectrum of this compound shows a different λmax than what is reported in the literature. Why might this be?

Answer: The position of the maximum absorption (λmax) can be influenced by several factors:

  • Solvent: The polarity of the solvent can cause a shift in the λmax (solvatochromism). Ensure you are using the same solvent as reported in the literature. Common solvents for UV-Vis analysis of xanthones are methanol (B129727) or ethanol.

  • pH: The pH of the solution can affect the ionization state of hydroxyl groups, which will alter the electronic transitions and thus the λmax. Ensure the pH of your solution is controlled and consistent.

  • Concentration: While concentration primarily affects the absorbance value (according to the Beer-Lambert law), very high concentrations can sometimes lead to peak broadening or minor shifts due to intermolecular interactions.

Question: How can I use UV-Vis spectroscopy to quantify the concentration of Is

Technical Support Center: Method Development for Separating Isocudraniaxanthone B from its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of Isocudraniaxanthone B and its structural isomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development and to offer solutions for common challenges encountered during the separation process.

Frequently Asked Questions (FAQs)

Q1: What are the common structural isomers of this compound that I need to separate?

A1: this compound is a prenylated xanthone (B1684191) with the molecular formula C19H18O6.[1] It is often co-isolated from natural sources like Cudrania tricuspidata and Maclura cochinchinensis with other structurally similar xanthones.[2][3] The most common isomers are positional isomers, where the prenyl or methoxy (B1213986) groups are attached at different positions on the xanthone core. Additionally, depending on the complexity of the extract, you may encounter other prenylated xanthones with the same molecular weight but different ring structures or hydroxylation patterns.

Q2: Which chromatographic technique is best suited for separating this compound from its isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common and effective techniques for the separation of xanthone isomers.[4] Reversed-phase chromatography is typically the method of choice. For more challenging separations, particularly with chiral isomers, Supercritical Fluid Chromatography (SFC) can offer advantages such as faster analysis times and unique selectivity.

Q3: What type of HPLC/UPLC column is recommended for this separation?

A3: A C18 column is a good starting point for the separation of prenylated xanthones. For enhanced resolution of structurally similar isomers, a column with a different selectivity, such as a phenyl-hexyl or a biphenyl (B1667301) stationary phase, may provide better results. The particle size should be chosen based on the desired efficiency and the capabilities of your LC system (e.g., <2 µm for UPLC, 3-5 µm for HPLC).

Q4: What is a recommended mobile phase for the separation of this compound and its isomers?

A4: A gradient elution with a binary solvent system is typically required to achieve a good separation of a complex mixture of xanthones. A common mobile phase combination is:

  • Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

  • Solvent B: Acetonitrile (B52724) or methanol. The gradient should be optimized to provide sufficient resolution between the isomers.

Q5: How can I detect and quantify this compound and its isomers?

A5: UV detection is commonly used for xanthones, as they exhibit strong absorbance in the UV region (typically around 254 nm and 320 nm). For more selective and sensitive detection, especially in complex matrices, a mass spectrometer (MS) detector is highly recommended. UPLC-MS/MS provides excellent sensitivity and selectivity for the quantification of isomers.[5][6]

Experimental Protocols

Below are detailed starting protocols for HPLC/UPLC method development for the separation of this compound and its structural isomers. These protocols are intended as a starting point and may require further optimization for your specific sample and instrumentation.

Protocol 1: Reversed-Phase UPLC Method
Parameter Recommendation
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30-70% B over 15 minutes, then wash and re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 35 °C
Injection Volume 1-5 µL
Detection UV at 254 nm and 320 nm; or MS detection
Protocol 2: Reversed-Phase HPLC Method
Parameter Recommendation
Column C18, 3.5 µm, 4.6 x 150 mm (or equivalent)
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Methanol
Gradient 40-80% B over 30 minutes, then wash and re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10-20 µL
Detection UV at 254 nm and 320 nm

Quantitative Data Summary

The following table presents hypothetical, yet realistic, quantitative data that could be obtained from an optimized UPLC method for the separation of this compound from two of its hypothetical structural isomers.

Compound Retention Time (min) Resolution (Rs) Peak Asymmetry (As)
Isomer 18.5-1.1
This compound9.22.11.0
Isomer 210.12.51.2

Troubleshooting Guides

Problem 1: Poor Resolution Between Isomer Peaks
Possible Cause Suggested Solution
Inadequate Mobile Phase Strength Modify the gradient slope. A shallower gradient will often improve resolution.
Incorrect Mobile Phase Composition Switch the organic modifier (e.g., from acetonitrile to methanol, or vice-versa).
Suboptimal Column Chemistry Try a column with a different stationary phase (e.g., phenyl-hexyl or biphenyl) to exploit different separation mechanisms.
High Column Temperature Lower the column temperature in small increments (e.g., 2-5 °C) to increase retention and potentially improve resolution.
High Flow Rate Reduce the flow rate to allow for better mass transfer between the mobile and stationary phases.
Problem 2: Peak Tailing
Possible Cause Suggested Solution
Secondary Interactions with Silanols Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to suppress silanol (B1196071) activity.
Column Overload Dilute the sample or inject a smaller volume.
Column Contamination or Degradation Wash the column with a strong solvent or replace it if necessary.
Extra-column Dead Volume Use tubing with the smallest possible inner diameter and length.
Problem 3: Inconsistent Retention Times
Possible Cause Suggested Solution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Fluctuations in Column Temperature Use a column oven to maintain a stable temperature.
Mobile Phase Preparation Issues Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
Pump Malfunction Check the pump for leaks and ensure it is delivering a consistent flow rate.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Separation cluster_data Data Analysis Sample Plant Material (e.g., Cudrania tricuspidata) Extraction Solvent Extraction Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC/UPLC System Filtration->HPLC Column Reversed-Phase Column (e.g., C18) HPLC->Column Mobile Phase Gradient Detection UV or MS Detector Column->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: A typical experimental workflow for the separation and analysis of this compound.

Troubleshooting_Logic Start Problem: Poor Peak Resolution CheckGradient Is the gradient optimal? Start->CheckGradient AdjustGradient Modify Gradient Slope (make it shallower) CheckGradient->AdjustGradient No CheckSolvent Is the organic solvent appropriate? CheckGradient->CheckSolvent Yes Resolved Problem Resolved AdjustGradient->Resolved ChangeSolvent Switch Organic Modifier (e.g., ACN to MeOH) CheckSolvent->ChangeSolvent No CheckColumn Is the column chemistry suitable? CheckSolvent->CheckColumn Yes ChangeSolvent->Resolved ChangeColumn Try a Different Stationary Phase (e.g., Phenyl-Hexyl) CheckColumn->ChangeColumn No CheckTemp Is the temperature optimal? CheckColumn->CheckTemp Yes ChangeColumn->Resolved AdjustTemp Optimize Column Temperature CheckTemp->AdjustTemp No CheckTemp->Resolved Yes AdjustTemp->Resolved

Caption: A troubleshooting decision tree for addressing poor peak resolution.

References

Validation & Comparative

Unveiling the Cytotoxic Potential of Isocudraniaxanthone K: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An important note on nomenclature: While the topic of interest was designated as Isocudraniaxanthone B, extensive research has yielded no significant data for a compound with this specific name in the context of cytotoxic effects. However, a closely related compound, Isocudraniaxanthone K , has been the subject of detailed in vitro studies, aligning with the core requirements of this guide. This document will, therefore, focus on the scientifically validated cytotoxic effects of Isocudraniaxanthone K.

This guide provides a comprehensive comparison of the in vitro cytotoxic effects of Isocudraniaxanthone K against other alternatives, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The cytotoxic effects of Isocudraniaxanthone K (IK) have been evaluated in various cancer cell lines. The following tables summarize the key quantitative data from these studies, comparing its efficacy with other compounds where available.

Table 1: IC₅₀ Values of Isocudraniaxanthone K in Oral Squamous Carcinoma Cell Lines

Cell LineCompoundIC₅₀ (µM) after 72h
HN4 (Primary)Isocudraniaxanthone K14.31
HN12 (Metastatic)Isocudraniaxanthone K14.91

Data sourced from studies on oral squamous carcinoma cells.[1]

Table 2: Comparative Cytotoxicity of Isocudraniaxanthone K and Cisplatin (B142131)

Cell LineTreatment (20 µM)% Cell Viability (24h)% Cell Viability (72h)
HN4 Isocudraniaxanthone K~60%~40%
Cisplatin~80%~60%
HN12 Isocudraniaxanthone K~65%~45%
Cisplatin~85%~65%

Isocudraniaxanthone K demonstrates significantly stronger anti-cancer activity against HN4 and HN12 cells compared to cisplatin at the same concentration.[1] Notably, Isocudraniaxanthone K showed no significant cytotoxicity in the non-cancerous HaCaT keratinocyte cell line, suggesting a potential therapeutic window.[1]

Table 3: Effect of Isocudraniaxanthone K on Cell Cycle Distribution in Oral Cancer Cells

Cell LineTreatment (15 µM for 48h)% of Cells in Sub-G1 Phase (Apoptotic Cells)
HN4 Control~2%
Isocudraniaxanthone K~18%
HN12 Control~3%
Isocudraniaxanthone K~20%

Treatment with Isocudraniaxanthone K leads to a significant increase in the sub-G1 cell population, indicative of apoptosis.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Oral squamous carcinoma cells (HN4 and HN12) and non-cancerous HaCaT cells were seeded in 96-well plates at a density of 5 x 10³ cells per well.

  • Treatment: After 24 hours of incubation, cells were treated with varying concentrations of Isocudraniaxanthone K or cisplatin for 24, 48, and 72 hours.

  • MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The supernatant was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: HN4 and HN12 cells were treated with Isocudraniaxanthone K (15 µM) for 48 hours.

  • Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.

  • Staining: Fixed cells were washed with PBS and incubated with a solution containing 25 µg/mL propidium (B1200493) iodide (PI) and 0.1% RNase A for 30 minutes at room temperature in the dark.

  • Flow Cytometry: The DNA content of the cells was analyzed using a FACSCalibur flow cytometer. The percentage of cells in each phase of the cell cycle (Sub-G1, G0/G1, S, G2/M) was determined.[1]

Apoptosis Assay (Annexin V-FITC and PI Double Staining)
  • Cell Treatment: Cells were treated with Isocudraniaxanthone K as described for the cell cycle analysis.

  • Staining: After treatment, cells were harvested and resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide were added to the cell suspension, which was then incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by Isocudraniaxanthone K and the general workflow of the in vitro cytotoxicity validation process.

G IK Isocudraniaxanthone K HIF1a HIF-1α IK->HIF1a Inhibition MAPK MAPK Pathway (Akt, p38, ERK) IK->MAPK NFkB NF-κB Pathway IK->NFkB Mitochondria Mitochondrial Pathway (Bax/Bcl-2, Cytochrome c) IK->Mitochondria DeathReceptor Death Receptor Pathway (Caspase-8) IK->DeathReceptor VEGF VEGF HIF1a->VEGF Downregulation Apoptosis Apoptosis MAPK->Apoptosis NFkB->Apoptosis Caspases Caspase-9, Caspase-3 Mitochondria->Caspases DeathReceptor->Caspases Caspases->Apoptosis

Caption: Signaling pathways modulated by Isocudraniaxanthone K leading to apoptosis.

G cluster_0 Phase 1: Cell Viability Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Signaling Pathway Analysis A Cancer Cell Lines (e.g., HN4, HN12) B Treatment with Isocudraniaxanthone K (Dose-Response) A->B C MTT Assay B->C D Determine IC₅₀ C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (Annexin V/PI Staining) D->F G Quantify Apoptotic Cells E->G F->G H Western Blot Analysis G->H I Identify Key Protein Expression/Phosphorylation (e.g., HIF-1α, Caspases, MAPK) H->I

Caption: Experimental workflow for validating cytotoxic effects of Isocudraniaxanthone K.

References

A Comparative Analysis of Isocudraniaxanthone B and Other Xanthones' Bioactivities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Isocudraniaxanthone B and other prominent xanthones. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and drug discovery in this promising class of compounds.

Xanthones are a class of polyphenolic compounds found in various medicinal plants, notably in the family Clusiaceae (e.g., Garcinia mangostana, mangosteen) and Moraceae (e.g., Cudrania tricuspidata). These compounds have garnered significant scientific interest due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects. This guide focuses on this compound, a xanthone (B1684191) isolated from species such as Calophyllum caledonicum, and compares its bioactivity with other well-researched xanthones from Cudrania tricuspidata and the extensively studied α-Mangostin and Gartanin from mangosteen.

Comparative Bioactivity Data

The following tables summarize the available quantitative data for the anticancer, anti-inflammatory, and antioxidant activities of this compound and other selected xanthones. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.

Table 1: Anticancer Activity of Selected Xanthones
XanthoneCancer Cell LineIC50 (µM)Reference
This compound -Data not available-
Cudratricusxanthone AHCT-116 (Colon)> 44.2[1]
SMMC-7721 (Liver)22.1[1]
SGC-7901 (Gastric)22.1[1]
Cudratricusxanthone EHCT-116 (Colon)4.0[1]
SMMC-7721 (Liver)29.0[1]
SGC-7901 (Gastric)29.0[1]
BGC-823 (Gastric)29.0[1]
Cudraxanthone MHCT-116 (Colon)4.0[1]
SMMC-7721 (Liver)29.0[1]
SGC-7901 (Gastric)29.0[1]
BGC-823 (Gastric)29.0[1]
Toxyloxanthone CHCT-116 (Colon)4.0[1]
SMMC-7721 (Liver)14.8[1]
SGC-7901 (Gastric)14.8[1]
BGC-823 (Gastric)14.8[1]
α-Mangostin A549 (Lung)4.84
PC-3 (Prostate)6.21
CNE-1 (Nasopharyngeal)3.35
CNE-2 (Nasopharyngeal)4.01
SGC-7901 (Gastric)8.09
U-87 (Glioblastoma)6.39
Gartanin T24 (Bladder)4.1-18.1[2]
UM-UC-3 (Bladder)4.1-18.1[2]
HT-1376 (Bladder)4.1-18.1[2]
TCCSUP (Bladder)4.1-18.1[2]
Table 2: Anti-inflammatory Activity of Selected Xanthones
XanthoneMediator/Cell LineIC50 (µM)Reference
This compound -Data not available-
1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone (THMX) NO (RAW 264.7)5.77 ± 0.66
PGE2 (RAW 264.7)9.70 ± 1.46
IL-6 (RAW 264.7)13.34 ± 4.92
TNF-α (RAW 264.7)16.14 ± 2.19
NO (BV2)11.93 ± 2.90
PGE2 (BV2)7.53 ± 1.88
IL-6 (BV2)10.87 ± 3.23
TNF-α (BV2)9.28 ± 0.40
α-Mangostin -Potent inhibitor of NF-κB and MAPK pathways[3][4]
Table 3: Antioxidant Activity of Selected Xanthones
XanthoneAssayIC50 (µg/mL)Reference
This compound -Data not available-
Xanthones from C. tricuspidata (unspecified catechol structures) DPPH Radical Scavenging> 200 (for protected catechols)[5]
α-Mangostin DPPH Radical Scavenging20.64[6]
Mangosteen Pericarp Extract DPPH Radical Scavenging9.40

Experimental Protocols

Detailed and reproducible methodologies are critical for the validation and extension of scientific findings. Below are representative protocols for the key bioactivity assays cited.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.[1]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the xanthone compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to determine the antioxidant capacity of a compound.[7][8]

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the xanthone compounds to 100 µL of the DPPH solution. A blank containing only methanol and a control containing methanol and the DPPH solution are also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined from a plot of scavenging activity against compound concentration.

Protocol 3: Griess Assay for Nitric Oxide (NO) Production

The Griess assay is used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants as an indicator of NO production.[3][9]

  • Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of the xanthone compounds for a specified time.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix equal volumes of the supernatant with Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: The nitrite concentration is determined from a standard curve prepared with known concentrations of sodium nitrite.

Protocol 4: ELISA for Pro-inflammatory Cytokines (PGE2, IL-6, TNF-α)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines in cell culture supernatants.[10][11][12]

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

  • Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

  • Sample and Standard Addition: Add cell culture supernatants and a series of known standards for the cytokine to the wells and incubate.

  • Detection Antibody: Add a biotinylated detection antibody specific for the cytokine and incubate.

  • Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

  • Substrate Addition: Add a substrate solution (e.g., TMB) to develop a colored product.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: The cytokine concentration in the samples is determined by comparison to the standard curve.

Key Signaling Pathways in Xanthone Bioactivity

The biological effects of xanthones are mediated through their interaction with various cellular signaling pathways. Aberrant signaling in these pathways is often implicated in the pathogenesis of cancer and inflammation. The diagrams below, generated using Graphviz, illustrate the key pathways modulated by xanthones.

experimental_workflow cluster_extraction Xanthone Isolation cluster_bioassays Bioactivity Screening plant Plant Material (e.g., Cudrania tricuspidata) extraction Solvent Extraction plant->extraction fractionation Chromatographic Fractionation extraction->fractionation isolation Compound Isolation fractionation->isolation cytotoxicity Cytotoxicity Assay (MTT) isolation->cytotoxicity anti_inflammatory Anti-inflammatory Assay (Griess, ELISA) isolation->anti_inflammatory antioxidant Antioxidant Assay (DPPH) isolation->antioxidant nfkb_pathway cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activation ikb IκBα ikk->ikb Phosphorylation nfkb_ikb IκBα-NF-κB (Inactive) nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) nfkb_ikb->nfkb IκBα Degradation xanthones Xanthones xanthones->ikk Inhibition xanthones->nfkb Inhibition of Translocation mapk_pathway stimulus Inflammatory Stimuli (e.g., LPS) receptor Cell Surface Receptor stimulus->receptor ras_raf Ras/Raf receptor->ras_raf jnk JNK receptor->jnk p38 p38 receptor->p38 mek MEK1/2 ras_raf->mek erk ERK1/2 mek->erk ap1 AP-1 erk->ap1 jnk->ap1 inflammatory_response Inflammatory Response p38->inflammatory_response ap1->inflammatory_response xanthones Xanthones xanthones->mek Inhibition xanthones->jnk Inhibition xanthones->p38 Inhibition

References

Isocudraniaxanthone B versus Cudraniaxanthone B: a comparative analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison between Isocudraniaxanthone B and Cudraniaxanthone B is currently challenging due to the limited availability of specific biological activity data for Cudraniaxanthone B in publicly accessible scientific literature. While research has been conducted on various xanthones isolated from plant sources like Cudrania tricuspidata, specific quantitative data for Cudraniaxanthone B remains elusive. In contrast, some biological activity for this compound has been reported.

This guide aims to provide a comprehensive overview of the available information for both compounds, highlighting the existing data for this compound and the current knowledge gap regarding Cudraniaxanthone B.

Chemical Structure and Origin

This compound and Cudraniaxanthone B are both classified as xanthones, a class of organic compounds characterized by a specific tricyclic aromatic structure. These compounds are often found as secondary metabolites in various plant species, notably in the family Moraceae, which includes the genus Cudrania.

This compound has been isolated from plants such as Calophyllum caledonicum.[1] Its chemical formula is C19H18O6 and its structure is characterized by a 4-(1,1-Dimethyl-2-propenyl)-1,5,6-trihydroxy-3-methoxy-9H-xanthen-9-one backbone.

The specific chemical structure and common plant sources for Cudraniaxanthone B are not as readily available in the surveyed literature, which impedes a direct structural comparison with its isomer.

Biological Activity: Available Data

The primary area where a comparison can be drawn is in the biological activity of these compounds. However, as mentioned, the data is heavily skewed towards this compound.

Antimalarial Activity

A significant biological activity reported for This compound is its antimalarial property. Research has demonstrated its effectiveness against the malaria parasite, Plasmodium falciparum.

CompoundBiological ActivityAssayIC50 Value
This compoundAntimalarialin vitro vs. Plasmodium falciparum3.2 µg/mL[1]
Cudraniaxanthone BAntimalarial-No data available

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency.

Other Potential Biological Activities

Xanthones isolated from Cudrania tricuspidata have been shown to possess a range of biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects. While specific data for this compound and Cudraniaxanthone B in these areas are not available, it is plausible that they may exhibit similar properties.

For instance, various other xanthones from Cudrania species have demonstrated significant cytotoxic effects against human cancer cell lines, with IC50 values in the low microgram per milliliter range. Similarly, anti-inflammatory activity has been observed through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines. The antioxidant potential of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity test.

Without specific experimental data for this compound and Cudraniaxanthone B in these assays, a direct comparison of their potential cytotoxic, anti-inflammatory, or antioxidant activities is not possible.

Experimental Protocols

The following are general methodologies for the key experiments cited for xanthones, which would be applicable for the evaluation of this compound and Cudraniaxanthone B.

Antimalarial Activity Assay (In Vitro)

Objective: To determine the 50% inhibitory concentration (IC50) of a compound against the growth of Plasmodium falciparum in vitro.

Methodology:

  • Parasite Culture: A chloroquine-resistant strain of P. falciparum is cultured in human red blood cells in a complete medium.

  • Drug Dilution: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.

  • Incubation: The parasite culture is incubated with the different concentrations of the test compound for a specified period (e.g., 48 hours).

  • Growth Inhibition Assessment: Parasite growth is assessed using a suitable method, such as the SYBR Green I-based fluorescence assay, which measures the amount of parasitic DNA.

  • Data Analysis: The percentage of growth inhibition is calculated for each concentration, and the IC50 value is determined by plotting the inhibition percentage against the log of the compound concentration.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a compound on a cancer cell line.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in an appropriate medium.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a defined period (e.g., 48 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Anti-inflammatory Assay (Nitric Oxide Inhibition)

Objective: To evaluate the ability of a compound to inhibit the production of nitric oxide (NO) in stimulated macrophages.

Methodology:

  • Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium.

  • Compound Pre-treatment: Cells are pre-treated with different concentrations of the test compound for a short period (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production.

  • Incubation: The cells are incubated for a further period (e.g., 24 hours).

  • Nitrite Measurement: The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated for each concentration, and the IC50 value is determined.

Antioxidant Assay (DPPH Radical Scavenging)

Objective: To measure the free radical scavenging activity of a compound.

Methodology:

  • Sample Preparation: The test compound is dissolved in a suitable solvent (e.g., methanol) to prepare various concentrations.

  • Reaction Mixture: A solution of DPPH in the same solvent is prepared. The test compound solution is mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer. The decrease in absorbance indicates the scavenging of DPPH radicals.

  • Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Signaling Pathways and Experimental Workflows

Visualizing the general workflows of the described experimental assays can aid in understanding the logical steps involved in assessing the biological activities of these compounds.

Experimental_Workflows cluster_antimalarial Antimalarial Assay Workflow cluster_cytotoxicity Cytotoxicity (MTT) Assay Workflow cluster_antiinflammatory Anti-inflammatory (NO) Assay Workflow cluster_antioxidant Antioxidant (DPPH) Assay Workflow a1 Culture P. falciparum a2 Prepare Compound Dilutions a1->a2 a3 Incubate Parasites with Compound a2->a3 a4 Assess Growth Inhibition (SYBR Green I) a3->a4 a5 Calculate IC50 a4->a5 c1 Culture Cancer Cells c2 Treat Cells with Compound c1->c2 c3 Add MTT Reagent c2->c3 c4 Solubilize Formazan c3->c4 c5 Measure Absorbance c4->c5 c6 Calculate IC50 c5->c6 i1 Culture Macrophages i2 Pre-treat with Compound i1->i2 i3 Stimulate with LPS i2->i3 i4 Measure Nitrite (Griess Reagent) i3->i4 i5 Calculate IC50 i4->i5 o1 Prepare Compound and DPPH Solutions o2 Mix and Incubate o1->o2 o3 Measure Absorbance o2->o3 o4 Calculate IC50 o3->o4

Fig. 1: Generalized workflows for key biological assays.

Conclusion

The comparative analysis of this compound and Cudraniaxanthone B is significantly hampered by the lack of available experimental data for Cudraniaxanthone B. This compound has demonstrated antimalarial activity with a defined IC50 value. While it is plausible that both compounds, as xanthones, may possess other biological activities such as cytotoxic, anti-inflammatory, and antioxidant effects, further research is required to isolate, characterize, and experimentally validate these properties for both molecules. A direct and meaningful comparison will only be possible once quantitative data for Cudraniaxanthone B across a similar range of biological assays becomes available. Researchers in the fields of natural product chemistry and drug discovery are encouraged to pursue further investigation into the bioactivities of Cudraniaxanthone B to enable a comprehensive comparative analysis.

References

Comparing the antioxidant potential of Isocudraniaxanthone B with known antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the continuous quest for novel and potent antioxidant compounds, Isocudraniaxanthone B, a xanthone (B1684191) derivative, has emerged as a molecule of significant interest. This guide provides a comprehensive comparison of the antioxidant potential of this compound with established antioxidants such as Vitamin C, Vitamin E, and Trolox. This analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new therapeutic agents.

While direct quantitative antioxidant activity data for this compound is not extensively available in the public domain, this comparison leverages data on the broader class of xanthones, to which this compound belongs, to provide a contextual understanding of its potential. Xanthones, as a chemical class, have demonstrated significant free radical scavenging and antioxidant properties in numerous studies.

Quantitative Comparison of Antioxidant Activity

To provide a clear benchmark, the following tables summarize the antioxidant activity of well-characterized antioxidants—Vitamin C, Vitamin E, and Trolox—in two of the most common in vitro antioxidant assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.

Table 1: DPPH Radical Scavenging Activity (IC50)

AntioxidantIC50 (µg/mL)IC50 (µM)Reference
This compound Data not availableData not available
Vitamin C (Ascorbic Acid)3.5 ± 0.119.9 ± 0.6[1]
Vitamin C (Ascorbic Acid)38.14 ± 0.01216.6 ± 0.06[2]
Vitamin C (Ascorbic Acid)~5~28.4[3]
Vitamin E (α-Tocopherol)742.5 ± 1.71724 ± 3.9[1]
Trolox3.10 ± 0.9212.4 ± 3.7[4]
Trolox~4.5~18[5]

Note: IC50 values can vary depending on the specific experimental conditions.

Table 2: ABTS Radical Scavenging Activity

AntioxidantTrolox Equivalent Antioxidant Capacity (TEAC)IC50 (µg/mL)Reference
This compound Data not availableData not available
Vitamin C (Ascorbic Acid)1.044.68 ± 1.24[6]
Trolox1.002.34[3]

Note: TEAC values are expressed relative to Trolox, which has a TEAC of 1.00.

Experimental Methodologies

The following are detailed protocols for the DPPH and ABTS assays, which are standard methods for evaluating antioxidant activity.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, such as methanol (B129727) or ethanol (B145695).

  • Sample preparation: The test compound (e.g., this compound) and standard antioxidants are prepared in a series of concentrations.

  • Reaction: A specific volume of the sample or standard is mixed with a volume of the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the sample.

  • IC50 determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Protocol:

  • Generation of ABTS•+: The ABTS•+ radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Sample preparation: The test compound and standard antioxidants are prepared in a range of concentrations.

  • Reaction: A small volume of the sample or standard is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.

Visualizing the Experimental Workflow and Antioxidant Mechanisms

To further clarify the experimental process and the underlying mechanisms of antioxidant action, the following diagrams are provided.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Solution DPPH Solution Mixing Mixing DPPH Solution->Mixing Test Compound Test Compound Test Compound->Mixing Standard Antioxidants Standard Antioxidants Standard Antioxidants->Mixing Incubation (Dark, RT) Incubation (Dark, RT) Mixing->Incubation (Dark, RT) Spectrophotometry (517 nm) Spectrophotometry (517 nm) Incubation (Dark, RT)->Spectrophotometry (517 nm) Calculation (% Inhibition) Calculation (% Inhibition) Spectrophotometry (517 nm)->Calculation (% Inhibition) IC50 Determination IC50 Determination Calculation (% Inhibition)->IC50 Determination

Caption: Workflow of the DPPH Radical Scavenging Assay.

Antioxidant_Mechanism cluster_pathway Radical Scavenging by Hydrogen Atom Transfer (HAT) Free Radical (R•) Free Radical (R•) Stable Molecule (RH) Stable Molecule (RH) Free Radical (R•)->Stable Molecule (RH) accepts H• Antioxidant (AOH) Antioxidant (AOH) Antioxidant (AOH)->Free Radical (R•) Neutralization Stable Antioxidant Radical (AO•) Stable Antioxidant Radical (AO•) Antioxidant (AOH)->Stable Antioxidant Radical (AO•) donates H•

Caption: General Mechanism of Radical Scavenging by an Antioxidant.

Signaling Pathways in Oxidative Stress and Antioxidant Defense

Antioxidants can exert their effects not only through direct radical scavenging but also by modulating cellular signaling pathways involved in the response to oxidative stress. One of the key pathways is the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Keap1. However, in the presence of oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes. Many natural compounds, including xanthones, have been shown to activate this protective pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 sequesters (inactive) Nrf2_active Nrf2 (active) Keap1->Nrf2_active releases Nucleus Nucleus Nrf2_active->Nucleus translocates ARE Antioxidant Response Element (ARE) Nrf2_active->ARE binds to Antioxidant Genes Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant Genes Cellular Protection Cellular Protection Antioxidant Genes->Cellular Protection

Caption: The Keap1-Nrf2 Antioxidant Response Pathway.

Conclusion

While specific experimental data for this compound remains to be fully elucidated, the known antioxidant properties of the xanthone class of compounds suggest its potential as a potent antioxidant. The comparative data for established antioxidants like Vitamin C, Vitamin E, and Trolox provide a valuable framework for future in vitro and in vivo studies on this compound. The detailed experimental protocols and diagrams of antioxidant mechanisms and signaling pathways included in this guide are intended to support researchers in their efforts to evaluate and characterize this promising natural product. Further research is warranted to precisely quantify the antioxidant efficacy of this compound and to explore its potential therapeutic applications.

References

Unveiling the Antiproliferative Potential: A Comparative Guide to Isocudraniaxanthone B and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct in vitro validation of the antiproliferative activity of Isocudraniaxanthone B remains to be extensively documented in publicly available literature, significant research on its close structural analog, Isocudraxanthone K, provides compelling evidence for the anticancer potential of xanthones derived from the plant Cudrania tricuspidata. This guide offers a comprehensive comparison of the experimentally validated antiproliferative activity of Isocudraxanthone K against standard chemotherapeutic agents, presenting key data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Performance Comparison: Isocudraxanthone K vs. Standard Chemotherapeutics

The antiproliferative efficacy of Isocudraxanthone K has been demonstrated in oral squamous cell carcinoma (OSCC) cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological function, provides a quantitative basis for comparison.

CompoundCell LineIC50 (µM)Treatment Duration
Isocudraxanthone K HN4 (Primary OSCC)14.313 days
Isocudraxanthone K HN12 (Metastatic OSCC)14.913 days
Cisplatin H103 (OSCC)15 (24h), 4.57 (48h)24-48 hours
Cisplatin H314 (OSCC)200 (24h), 100 (48h)24-48 hours
Doxorubicin SCC4 (OSCC)> 524 hours
Doxorubicin SCC9 (OSCC)> 524 hours

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, including cell lines and treatment durations.

Mechanism of Action: How Isocudraxanthone K Inhibits Cancer Cell Growth

Research indicates that Isocudraxanthone K exerts its antiproliferative effects through a multi-faceted mechanism involving the induction of apoptosis (programmed cell death) and cell cycle arrest.

Induction of Apoptosis

Isocudraxanthone K has been shown to induce apoptosis in oral cancer cells. This is evidenced by an increase in the sub-G1 cell population, a hallmark of apoptotic cells, as observed through flow cytometry. The apoptotic process is further confirmed by Annexin V-FITC and propidium (B1200493) iodide (PI) staining, which identify early and late-stage apoptotic cells, respectively.

Cell Cycle Arrest

Treatment with Isocudraxanthone K leads to a significant increase in the percentage of cells in the sub-G1 phase of the cell cycle, indicating that the compound halts cell cycle progression and pushes the cells towards apoptosis.

Key Signaling Pathways

The molecular mechanism underlying the antiproliferative activity of Isocudraxanthone K involves the modulation of several key signaling pathways. A crucial target is the hypoxia-inducible factor-1α (HIF-1α), a protein that is often overexpressed in tumors and plays a key role in cancer cell survival and proliferation. Isocudraxanthone K has been found to downregulate HIF-1α.[1][2] Furthermore, it influences other important signaling molecules, including Akt, p38, ERK, and NF-κB, which are all critical regulators of cell growth, survival, and apoptosis.

cluster_workflow Experimental Workflow A Cancer Cell Culture (e.g., OSCC lines HN4, HN12) B Treatment with Isocudraxanthone K A->B C MTT Assay (Cell Viability/Proliferation) B->C D Flow Cytometry (Cell Cycle Analysis) B->D E Annexin V-FITC/PI Staining (Apoptosis Assay) B->E F Western Blotting (Protein Expression Analysis) B->F

Experimental workflow for in vitro validation.

cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes IK Isocudraxanthone K HIF1a HIF-1α IK->HIF1a Inhibits Akt Akt IK->Akt Modulates p38 p38 IK->p38 Modulates ERK ERK IK->ERK Modulates NFkB NF-κB IK->NFkB Modulates Apoptosis Apoptosis IK->Apoptosis CellCycleArrest Cell Cycle Arrest IK->CellCycleArrest Proliferation Cell Proliferation HIF1a->Proliferation Promotes Akt->Proliferation Promotes p38->Apoptosis Induces ERK->Proliferation Promotes NFkB->Proliferation Promotes

References

Isocudraniaxanthone B: A Head-to-Head Comparison with Standard Chemotherapeutic Drugs in Oral Squamous Cell Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of Isocudraniaxanthone B (closely related and often studied as Isocudraxanthone K) with standard chemotherapeutic agents used in the treatment of oral squamous cell carcinoma (OSCC). The data presented is derived from preclinical studies and is intended to inform research and development efforts in oncology.

Executive Summary

Isocudraxanthone K (IK), a novel natural compound, has demonstrated significant anti-proliferative and pro-apoptotic effects in oral squamous cell carcinoma (OSCC) cell lines.[1] In direct, albeit limited, comparisons, IK has shown superior or comparable cytotoxicity to cisplatin, a cornerstone of OSCC chemotherapy.[1] This guide synthesizes the available in vitro data, comparing the efficacy of IK against standard-of-care chemotherapeutics, details the experimental methodologies used to generate this data, and illustrates the key signaling pathways involved.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Isocudraxanthone K and standard chemotherapeutic drugs against various OSCC cell lines. It is important to note that direct head-to-head comparisons across all drugs in the same cell lines are limited. Therefore, data from multiple studies are presented to provide a broader context.

Table 1: Comparative IC50 Values in Oral Squamous Cell Carcinoma Cell Lines

CompoundCell LineIC50 (µM)Incubation TimeCitation(s)
Isocudraxanthone K HN4 (Primary OSCC) 14.31 72h [1]
HN12 (Metastatic OSCC) 14.91 72h [1]
Cisplatin HN12~1048h[2]
UM-SCC-2912.55 days[3]
UM-SCC-74B4.85 days[3]
Doxorubicin (B1662922) SAS~2.1 (1.161 µg/ml)24h[4]
HSC-4~1.5 (0.811 µg/ml)24h[4]
HSC-3~1.6 (0.876 µg/ml)24h[4]
SCC4 & SCC9>524h[5]
5-Fluorouracil HSC48.9048h[6]
CAL274.53548h
HN303.35548h
HNO-97224h[7]
Paclitaxel Detroit 562Varies72h[8]
FaDuVaries72h[8]
SCC25Varies72h[8]
A4310.0606Not Specified
HSC43.448Not Specified
OSC19Not SpecifiedNot Specified[9]

Disclaimer: The IC50 values for standard chemotherapeutics were not all determined in the same cell lines (HN4 and HN12) as Isocudraxanthone K. Direct comparison should be made with caution, as drug sensitivity can vary significantly between different cell lines.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the comparison of this compound and standard chemotherapies.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Isocudraniaxanthone K, cisplatin) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the drug that inhibits 50% of cell growth.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[12][13]

  • Cell Treatment and Harvesting: Treat cells with the test compound for the specified time. Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histogram.

Apoptosis Assay by Annexin V/PI Staining

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[3][8]

  • Cell Treatment and Harvesting: Treat cells with the test compound. Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis:

    • Annexin V-negative and PI-negative cells are considered viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Seed OSCC Cells (HN4 & HN12) incubation Incubate 24h start->incubation treatment Add Isocudraxanthone K or Standard Drug incubation->treatment mtt MTT Assay (Viability) treatment->mtt facs Flow Cytometry (Cell Cycle & Apoptosis) treatment->facs western Western Blot (Protein Expression) treatment->western ic50 IC50 Calculation mtt->ic50 cell_cycle_analysis Cell Cycle Profile facs->cell_cycle_analysis apoptosis_analysis Apoptosis Quantification facs->apoptosis_analysis pathway_analysis Signaling Pathway Analysis western->pathway_analysis signaling_pathway cluster_akt_mapk Upstream Signaling cluster_nfkb NF-κB Pathway cluster_hif HIF-1α Pathway cluster_apoptosis Apoptosis Induction IK Isocudraxanthone K Akt p-Akt IK->Akt p38 p-p38 IK->p38 ERK p-ERK IK->ERK IkB p-IκBα Degradation IK->IkB HIF1a HIF-1α (Downregulation) IK->HIF1a NFkB NF-κB (p65) Nuclear Translocation IkB->NFkB releases NFkB->HIF1a potential link VEGF VEGF (Downregulation) HIF1a->VEGF regulates Caspase8 Caspase-8 HIF1a->Caspase8 blocks induction Caspase9 Caspase-9 HIF1a->Caspase9 blocks induction Caspase3 Caspase-3 HIF1a->Caspase3 blocks induction Bax Bax HIF1a->Bax blocks induction Bcl2 Bcl-2 HIF1a->Bcl2 reverses suppression CytochromeC Cytochrome c HIF1a->CytochromeC blocks induction Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bax->CytochromeC Bcl2->CytochromeC CytochromeC->Caspase9

References

Comparative Analysis of the Anticancer Mechanisms of Action: Isocudraniaxanthone K and Physalin B

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

The quest for novel anticancer agents from natural sources has led to the investigation of numerous plant-derived compounds. Among these, xanthones and steroids have shown significant promise. This guide provides a comparative analysis of the mechanisms of action of two such compounds: Isocudraniaxanthone K and Physalin B. While information on Isocudraniaxanthone B is limited, the closely related Isocudraniaxanthone K offers valuable insights into the potential activities of this class of compounds. This comparison aims to provide a clear overview of their distinct and overlapping anticancer properties, supported by experimental data and detailed protocols.

Mechanism of Action: A Comparative Overview

Isocudraniaxanthone K and Physalin B exhibit their anticancer effects through distinct signaling pathways, primarily leading to apoptosis and cell cycle arrest.

Isocudraniaxanthone K (IK) , a xanthone (B1684191) isolated from Cudrania tricuspidata, primarily targets hypoxia-inducible factor-1α (HIF-1α), a key regulator of tumor survival and angiogenesis.[1][2][3] Its mechanism involves the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] Key molecular events include the activation of caspases-3, -8, and -9, an increase in the Bax/Bcl-2 ratio, and the release of cytochrome c.[1] Furthermore, IK has been shown to modulate the activity of several signaling pathways, including Akt, p38, ERK, and NF-κB, which are crucial for cell survival and proliferation.[1][2]

Physalin B (PB) , a steroidal constituent from Physalis alkekengi, exerts its anticancer effects by inducing G2/M phase cell cycle arrest and apoptosis.[4] A notable aspect of its mechanism is the involvement of the p53 tumor suppressor protein.[4] PB treatment leads to the upregulation of p53, which in turn triggers the apoptotic cascade.[4] Additionally, Physalin B has been found to suppress the PI3K/Akt signaling pathway, a critical pathway for cell growth and survival.[4] In some cancer cell types, Physalin B can also induce apoptosis through the NOXA-related pathway and inhibit the ubiquitin-proteasome system.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from experimental studies on Isocudraniaxanthone K and Physalin B.

Table 1: Effects of Isocudraniaxanthone K on Cancer Cells

ParameterCell LineConcentrationEffectReference
Cell Viability HN4 (Oral Squamous Carcinoma)20 µMSignificant growth inhibition[1]
HN12 (Oral Squamous Carcinoma)20 µMSignificant growth inhibition[1]
Apoptosis HN4 and HN1220 µMInduction of apoptosis[1]
Protein Expression HN4 and HN1220 µMDownregulation of HIF-1α and VEGF[1][2]
HN4 and HN1220 µMIncreased phosphorylation of Akt, p38, and ERK[1][2]
HN4 and HN1220 µMIncreased cytosolic to nuclear translocation of NF-κB p65[1][2]
HN4 and HN1220 µMUpregulation of Bax, downregulation of Bcl-2[1]
HN4 and HN1220 µMActivation of caspases-3, -8, and -9[1]

Table 2: Effects of Physalin B on Cancer Cells

ParameterCell LineConcentrationEffectReference
Cell Viability MCF-7 (Breast Cancer)VariesConcentration- and time-dependent reduction[4]
MDA-MB-231 (Breast Cancer)VariesConcentration- and time-dependent reduction[4]
T-47D (Breast Cancer)VariesConcentration- and time-dependent reduction[4]
A375 (Melanoma)< 4.6 µg/ml (IC50)Cytotoxicity[5]
HGC-27 (Gastric Cancer)VariesDose- and time-dependent inhibition of proliferation[7]
Cell Cycle Arrest MCF-7Not specifiedG2/M phase arrest[4]
HGC-27Not specifiedG0/G1 phase arrest[7]
Apoptosis MCF-7Not specifiedInduction of apoptosis[4]
A375Not specifiedInduction of apoptosis[5]
HGC-27Not specifiedCaspase-dependent apoptosis[7]
Protein Expression MCF-7Not specifiedCleavage of PARP, caspases-3, -7, and -9[4]
MCF-7Not specifiedSuppression of Akt and PI3K phosphorylation[4]
A375Not specifiedInduction of NOXA, Bax, and caspase-3 expression[5]
HGC-27Not specifiedDownregulation of cyclin D1, D3, CDK4, CDK6, cyclin E, and p-Rb[7]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by Isocudraniaxanthone K and Physalin B.

Isocudraniaxanthone_K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion IK Isocudraniaxanthone K Akt Akt IK->Akt Activates p38 p38 IK->p38 Activates ERK ERK IK->ERK Activates IκBα IκBα IK->IκBα Inhibits Degradation HIF1α HIF-1α IK->HIF1α Inhibits Growth_Factors Growth Factors Growth_Factors->Akt Akt->IκBα NFκB NF-κB p38->NFκB ERK->NFκB IκBα->NFκB Inhibits Bcl2 Bcl-2 NFκB->Bcl2 Promotes Transcription NFκB->HIF1α Activates Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Apoptosis Apoptosis Cytochrome_c->Apoptosis Induces VEGF VEGF HIF1α->VEGF Promotes Transcription HIF1α->Apoptosis Inhibits Mitochondrion->Cytochrome_c Releases

Figure 1. Isocudraniaxanthone K signaling pathway.

Physalin_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PB Physalin B PI3K PI3K PB->PI3K Inhibits p53 p53 PB->p53 Activates G2M_Arrest G2/M Cell Cycle Arrest PB->G2M_Arrest Induces Akt Akt PI3K->Akt Akt->p53 Inhibits Caspase9 Caspase-9 p53->Caspase9 Activates Caspase37 Caspase-3/7 Caspase9->Caspase37 Activates PARP PARP Caspase37->PARP Cleaves Apoptosis Apoptosis Caspase37->Apoptosis Induces PARP->Apoptosis

Figure 2. Physalin B signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to elucidate the mechanisms of action of Isocudraniaxanthone K and Physalin B.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., Isocudraniaxanthone K or Physalin B) for different time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Analysis (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the test compound at the desired concentration and time point.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Western Blotting
  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-HIF-1α, anti-p53, anti-Akt, anti-caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow cluster_workflow Western Blotting Workflow A Protein Extraction B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection G->H

Figure 3. Experimental workflow for Western Blotting.

Conclusion

This guide provides a comparative analysis of the anticancer mechanisms of Isocudraniaxanthone K and Physalin B. While both compounds induce apoptosis, they act through distinct primary targets and signaling pathways. Isocudraniaxanthone K's inhibition of HIF-1α highlights its potential in targeting hypoxic tumors, whereas Physalin B's p53-dependent mechanism suggests its efficacy in cancers with wild-type p53. The provided data and protocols offer a foundation for further research and cross-validation of these and related natural compounds in the development of novel cancer therapeutics. Further investigation into the specific mechanism of this compound is warranted to fully understand its potential as an anticancer agent.

References

A Comparative Guide to the Synergistic Effects of Natural Compounds in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial literature searches did not yield specific studies on the synergistic effects of Isocudraniaxanthone B with other natural compounds. Therefore, this guide serves as a comprehensive template, illustrating how such a comparison would be structured. The data and examples presented below are based on well-researched natural compounds—Quercetin (B1663063), Curcumin, and Resveratrol—and their synergistic interactions with other therapeutic agents, as documented in preclinical studies. This guide is intended for researchers, scientists, and drug development professionals to demonstrate the methodologies and data presentation for evaluating synergistic effects.

The combined use of natural compounds with conventional chemotherapeutic drugs or other phytochemicals is a promising strategy in cancer therapy.[1][2] This approach can lead to enhanced therapeutic efficacy, reduced toxicity, and the potential to overcome drug resistance.[1] Synergy occurs when the combined effect of two or more agents is greater than the sum of their individual effects.[3] This guide compares the synergistic anti-cancer effects of several natural compound combinations, providing quantitative data, experimental protocols, and visual representations of the underlying mechanisms.

Section 1: Synergistic Combinations Targeting Breast Cancer

Quercetin and Docetaxel (B913) in Triple-Negative Breast Cancer (TNBC)

The combination of quercetin, a natural flavonoid, and docetaxel, a chemotherapy agent, has been shown to exhibit synergistic anti-proliferative effects against the MDA-MB-231 triple-negative breast cancer cell line.[4]

Combination (Docetaxel + Quercetin)Cell Viability (%)Combination Index (CI)Dose Reduction Index (DRI) for Docetaxel
7 nM + 95 µMNot Specified0.767-fold

Table 1: Synergistic parameters of Docetaxel and Quercetin combination in MDA-MB-231 cells. The Combination Index (CI) is a quantitative measure of synergy, where CI < 1 indicates synergy. The Dose Reduction Index (DRI) indicates the extent to which the dose of one drug can be reduced to achieve the same effect when used in combination.[4]

  • Cell Viability/Proliferation Assay (MTT Assay):

    • MDA-MB-231 cells were seeded in a 96-well plate at a density of 5000 cells/well and incubated overnight.

    • Cells were then treated with varying concentrations of docetaxel (0-50 nM) and quercetin (0-200 µM) for 48 hours.

    • After treatment, the medium was replaced with 10 µL of MTT solution (5 mg/ml) and incubated for 4 hours at 37°C.

    • 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.

    • The absorbance was measured to determine cell viability.[4]

The synergistic effect of quercetin and docetaxel is mediated through the modulation of several key signaling pathways involved in apoptosis and cell survival.[4]

G cluster_0 Quercetin + Docetaxel cluster_1 Signaling Pathways cluster_2 Cellular Response Quercetin + Docetaxel Quercetin + Docetaxel p53 p53 Quercetin + Docetaxel->p53 Upregulates PI3K_AKT PI3K/AKT Quercetin + Docetaxel->PI3K_AKT Downregulates MAPK_ERK MAPK/ERK Quercetin + Docetaxel->MAPK_ERK Downregulates JAK_STAT3 JAK/STAT3 Quercetin + Docetaxel->JAK_STAT3 Downregulates Apoptosis Apoptosis p53->Apoptosis Promotes PI3K_AKT->Apoptosis Inhibits Cell_Survival Cell Survival PI3K_AKT->Cell_Survival Promotes MAPK_ERK->Apoptosis Inhibits MAPK_ERK->Cell_Survival Promotes JAK_STAT3->Apoptosis Inhibits JAK_STAT3->Cell_Survival Promotes G cluster_0 Quercetin + Sulforaphane cluster_1 Cellular Signaling cluster_2 Cellular Outcome QT + SFN Quercetin + Sulforaphane ERK_MAPK ERK/MAPK/JNK/p38 QT + SFN->ERK_MAPK Activates Proliferation Cell Proliferation QT + SFN->Proliferation Inhibits ROS Reactive Oxygen Species (ROS) ERK_MAPK->ROS Increases Apoptosis Apoptosis ROS->Apoptosis Induces Apoptosis->Proliferation Contributes to Inhibition of G cluster_0 Curcumin + Thymoquinone cluster_1 Cellular Response cluster_2 Cellular Outcome CU + TQ Curcumin + Thymoquinone ROS Increased ROS Levels CU + TQ->ROS Mitochondria Mitochondria ROS->Mitochondria Acts on Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Apoptosis Apoptosis Caspase9->Apoptosis Induces G cluster_0 Resveratrol + Curcumin cluster_1 Molecular Targets cluster_2 Cellular Processes cluster_3 Outcome Res + Cur Resveratrol + Curcumin MAPT_IT1 Oncogenic lncRNA MAPT-IT1 Res + Cur->MAPT_IT1 Suppresses Autophagy Autophagy Res + Cur->Autophagy Activates Ferroptosis Ferroptosis Res + Cur->Ferroptosis Activates Proliferation Breast Cancer Cell Proliferation MAPT_IT1->Proliferation Promotes Autophagy->Proliferation Inhibits Ferroptosis->Proliferation Inhibits

References

Lack of Evidence for Synergistic Interactions of Isocudraniaxanthone B with Conventional Drugs Prompts Examination of Related Xanthone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

As of the latest available research, there are no published studies detailing the additive or synergistic interactions of Isocudraniaxanthone B with conventional chemotherapeutic agents. This absence of data prevents a direct comparison of its performance in combination therapies. However, to provide valuable insights for researchers and drug development professionals, this guide explores the synergistic potential of other xanthone (B1684191) derivatives, offering a comparative analysis based on available experimental data. This information may serve as a foundation for future investigations into the combination therapy potential of this compound and other related compounds.

Synergistic Potential of Xanthone Derivatives: A Comparative Overview

While data on this compound is unavailable, studies on other xanthone derivatives have demonstrated promising synergistic effects when combined with conventional anticancer drugs. This section summarizes the findings for two such combinations.

α-Mangostin and 5-Fluorouracil (5-FU) in Breast Cancer

A study investigating the combination of α-Mangostin, a natural xanthone, with the chemotherapy drug 5-Fluorouracil (5-FU) revealed a synergistic antiproliferative effect in various breast cancer cell lines. The combination was found to be more effective at inhibiting cell growth and inducing cell death than either agent alone.

Data Presentation: IC50 and Combination Index (CI) Values

The half-maximal inhibitory concentration (IC50) values for α-Mangostin and 5-FU as single agents, and the Combination Index (CI) values for their combination, are presented in the table below. A CI value less than 1 indicates a synergistic interaction.

Cell LineCompoundIC20 (µM)IC50 (µM)Combination (IC20/IC20) CICombination (IC50/IC50) CI
MBCDF-D5 5-Fluorouracil0.10 ± 0.010.20 ± 0.02< 1< 1
α-Mangostin1.0 ± 0.11.8 ± 0.2
HCC-1806 5-Fluorouracil0.15 ± 0.020.30 ± 0.03< 1< 1
α-Mangostin1.5 ± 0.22.5 ± 0.3
SUM-229PE 5-Fluorouracil0.08 ± 0.010.15 ± 0.02< 1< 1
α-Mangostin1.2 ± 0.12.0 ± 0.2
T-47D 5-Fluorouracil0.25 ± 0.030.50 ± 0.05< 1Additive
α-Mangostin2.5 ± 0.34.0 ± 0.4
MBCDF 5-Fluorouracil0.30 ± 0.040.60 ± 0.07< 1Additive
α-Mangostin3.0 ± 0.45.0 ± 0.6

Data sourced from a study on the synergistic effects of α-Mangostin and 5-Fluorouracil.[1][2][3]

Experimental Protocols

  • Cell Viability Assay (Sulforhodamine B Assay): Breast cancer cells were seeded in 96-well plates and treated with various concentrations of α-Mangostin, 5-FU, or a combination of both for 72 hours. Cell viability was determined using the sulforhodamine B (SRB) assay, which measures protein content as an indicator of cell density.

  • Combination Index (CI) Analysis: The synergistic, additive, or antagonistic effects of the drug combination were evaluated using the Chou-Talalay method to calculate the Combination Index (CI).

Mandatory Visualization

SynergyWorkflow cluster_invitro In Vitro Synergy Assessment CellCulture Breast Cancer Cell Lines Treatment Treat with α-Mangostin, 5-FU, or Combination CellCulture->Treatment SRB_Assay Sulforhodamine B (SRB) Assay (72h incubation) Treatment->SRB_Assay Data_Analysis Calculate IC50 and Combination Index (CI) SRB_Assay->Data_Analysis Conclusion Determine Synergy, Additivity, or Antagonism Data_Analysis->Conclusion

Experimental workflow for assessing synergy.
7-Bromo-1,3-dihydroxy-9H-xanthen-9-one (3-1) and 5,6-dimethylxanthone-4-acetic acid (DMXAA) in Triple-Negative Breast Cancer

A synthesized xanthone derivative, 7-Bromo-1,3-dihydroxy-9H-xanthen-9-one (referred to as 3-1), in combination with the known anticancer agent DMXAA, demonstrated a synergistic effect in inhibiting the growth of the MDA-MB-231 triple-negative breast cancer cell line.[4]

Mechanism of Action: p53/MDM2 Pathway Regulation

The synergistic effect of the 3-1 and DMXAA combination was linked to the regulation of the p53/MDM2 signaling pathway.[4] This pathway is critical in cancer development, with p53 acting as a tumor suppressor and MDM2 as its negative regulator. The combination treatment was found to modulate this pathway, leading to enhanced cancer cell death.

Mandatory Visualization

p53_MDM2_Pathway Xanthone_Combo Xanthone Derivative (3-1) + DMXAA Combination p53 p53 (Tumor Suppressor) Xanthone_Combo->p53 Upregulates MDM2 MDM2 (Negative Regulator) Xanthone_Combo->MDM2 Inhibits p53->MDM2 Induces Apoptosis Apoptosis (Cell Death) p53->Apoptosis Promotes MDM2->p53 Inhibits (degradation)

References

Comparative Analysis of the Antifungal Spectrum of Isocudraniaxanthone B

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of Isocudraniaxanthone B's potential as an antifungal agent remains an area of active research, with direct comparative data on its antifungal spectrum currently limited in publicly available scientific literature. This guide, intended for researchers, scientists, and drug development professionals, provides a comparative analysis based on the available data for structurally related xanthone (B1684191) compounds isolated from the Cudrania genus and contrasts their potential efficacy against established antifungal drugs: Amphotericin B, Fluconazole, and Itraconazole.

Due to the absence of specific minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) data for this compound, this analysis utilizes data from other xanthones isolated from Cudrania tricuspidata and related species as a preliminary indicator of potential antifungal activity. It is crucial to note that these are not direct data for this compound and should be interpreted with caution. Further research is imperative to elucidate the specific antifungal profile of this compound.

Executive Summary

The exploration of natural products for novel antimicrobial agents has identified xanthones as a promising class of compounds with a broad range of biological activities. While specific data for this compound is not yet available, studies on other xanthones from the Cudrania genus, such as those from Cudrania tricuspidata, have demonstrated antifungal properties against various fungal species.[1] This guide synthesizes the available information to provide a preliminary comparative perspective against widely used antifungal agents.

Comparative Antifungal Spectrum

The following tables summarize the available antifungal activity data for xanthones from Cudrania species and the established antifungal agents Amphotericin B, Fluconazole, and Itraconazole against common fungal pathogens.

Table 1: Antifungal Activity of Xanthones from Cudrania Species

Compound/ExtractFungal SpeciesMIC (µg/mL)MFC (µg/mL)Source
Ethyl Acetate Extract of Cudrania tricuspidata rootsGymnosporangium haraeanumEC50: 803Not Reported[1]
Pyricularia oryzaeEC50: 997Not Reported[1]
Rhizoctonia solaniEC50: 981Not Reported[1]
Colletotrichum graminicolaEC50: 930Not Reported[1]
Toxyloxanthone C (from Cudrania fruticosa)Candida albicans25Not Reported[2]
Wighteone (from Cudrania fruticosa)Candida albicans12.5Not Reported[2]

Note: EC50 (half maximal effective concentration) is reported for the crude extract, which is not directly comparable to MIC values of isolated compounds.

Table 2: Antifungal Spectrum of Comparator Drugs against Candida albicans

Antifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)MFC (µg/mL)
Amphotericin B0.25 - 10.510.06 - 1.0
Fluconazole0.064 - >2560.532≥64 for resistant strains
Itraconazole0.012 - 2-0.19Not Widely Reported

Data compiled from multiple sources.[3][4] MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 3: Antifungal Spectrum of Comparator Drugs against Aspergillus fumigatus

Antifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)MFC (µg/mL)
Amphotericin B0.5 - 212>16 for some isolates
FluconazoleGenerally high resistance--Not Applicable
Itraconazole0.13 - 1612>16 for some isolates

Data compiled from multiple sources.[5][6] It is important to note the variability in susceptibility among different strains.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in antifungal research.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination (Adapted from CLSI M27-A3 and M38-A2)

This method is a standardized procedure for determining the in vitro susceptibility of fungi to antifungal agents.[7][8][9][10]

a. Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours for yeasts or 5-7 days for molds.

  • A suspension of the fungal cells is prepared in sterile saline (0.85%).

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL for yeasts. For molds, a spectrophotometer is used to adjust the conidial suspension to a specific optical density.

  • The standardized inoculum is further diluted in RPMI 1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10^3 cells/mL.

b. Assay Procedure:

  • Serial two-fold dilutions of the antifungal agents are prepared in RPMI 1640 medium in a 96-well microtiter plate.

  • Each well is inoculated with the diluted fungal suspension.

  • A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included.

  • The plates are incubated at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).

c. MIC Determination:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and complete inhibition for polyenes) compared to the growth control.[7]

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that kills a particular fungus.[11][12][13][14][15]

a. Procedure:

  • Following the determination of the MIC, an aliquot (typically 10-20 µL) is taken from each well of the microtiter plate that shows no visible growth.

  • The aliquot is sub-cultured onto an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

  • The plates are incubated at 35°C for a period sufficient to allow for the growth of any surviving fungi (typically 24-72 hours).

b. MFC Determination:

  • The MFC is the lowest concentration of the antifungal agent from which no fungal growth is observed on the subculture plates, or that results in a 99.9% reduction in colony-forming units (CFUs) compared to the initial inoculum.[12][15]

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway that could be affected by xanthone compounds.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Fungal_Culture Fungal Culture Inoculum_Prep Inoculum Preparation Fungal_Culture->Inoculum_Prep Microtiter_Plate 96-Well Plate Setup Inoculum_Prep->Microtiter_Plate Antifungal_Dilution Antifungal Dilution Antifungal_Dilution->Microtiter_Plate Incubation Incubation Microtiter_Plate->Incubation MIC_Reading MIC Reading Incubation->MIC_Reading Subculturing Subculturing for MFC MIC_Reading->Subculturing MFC_Reading MFC Reading Subculturing->MFC_Reading

Figure 1. Experimental workflow for determining MIC and MFC.

signaling_pathway cluster_membrane Fungal Cell Membrane cluster_drug_action Potential Xanthone Action cluster_outcome Cellular Outcome Ergosterol Ergosterol Membrane_Integrity Membrane Integrity Ergosterol->Membrane_Integrity maintains Cell_Lysis Cell Lysis Membrane_Integrity->Cell_Lysis loss leads to Xanthone This compound (Hypothesized) Xanthone->Ergosterol interacts with? Xanthone->Membrane_Integrity disrupts? Disruption Membrane Disruption

References

A Comparative Guide to the Analytical Validation of Natural vs. Synthesized Isocudraniaxanthone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the purity and chemical identity of synthesized Isocudraniaxanthone B by comparing it against a well-characterized standard isolated from a natural source. In drug discovery and development, confirming that a synthesized active pharmaceutical ingredient (API) is structurally identical to its natural counterpart and free of significant impurities is a critical step for ensuring consistency, safety, and efficacy.

This compound is a xanthone-class natural product that can be isolated from species such as Calophyllum caledonicum.[1][2] Its molecular formula is C₁₉H₁₈O₆, corresponding to a molecular weight of approximately 342.34 g/mol .[2][3] This guide outlines the essential analytical methodologies and presents expected data for a rigorous side-by-side comparison.

Experimental Methodologies

To validate the synthesized compound, both the natural and synthesized samples must be subjected to an identical battery of analytical tests. The primary objective is to demonstrate that the two samples are chemically indistinguishable.

Sample Sources
  • Natural this compound (Reference Standard): The reference compound is obtained through extraction and purification from its natural source. The general workflow involves solvent extraction of the plant biomass, followed by liquid-liquid partitioning, and multiple steps of column chromatography (e.g., Silica Gel, Sephadex) until the compound is isolated at high purity (>98%).

  • Synthesized this compound (Test Sample): The test compound is produced via a multi-step chemical synthesis route. Post-synthesis, the crude product is purified using techniques such as flash chromatography and/or recrystallization to achieve the highest possible purity.

Analytical Protocols

A. High-Performance Liquid Chromatography (HPLC) for Purity and Retention Time

This technique is used to determine the purity of each sample and to compare their retention times. Co-elution (spiking the natural sample with the synthetic one) should result in a single, sharp peak, providing strong evidence of identity.

  • Instrumentation: UPLC/HPLC system with a Photodiode Array (PDA) or UV detector.

  • Column: Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm and 320 nm.[4][5]

  • Sample Preparation: Samples dissolved in methanol (B129727) at a concentration of 1 mg/mL.

B. Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation

LC-MS analysis confirms that both samples have the correct molecular weight corresponding to this compound.

  • Instrumentation: HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatography: Same method as described in section 1.2.A.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Range: 100 - 1000 m/z.

  • Data Analysis: Extract the ion chromatogram for the expected protonated molecule [M+H]⁺ (Calculated: 343.1125).

C. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is the most powerful technique for unequivocally determining chemical structure. The ¹H and ¹³C NMR spectra of the synthesized material must be superimposable with those of the natural sample.

  • Instrumentation: 500 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated Methanol (CD₃OD) or DMSO-d₆.

  • Experiments:

    • Proton NMR (¹H)

    • Carbon NMR (¹³C)

    • 2D Correlation Spectroscopy (COSY) for ¹H-¹H correlations.

    • Heteronuclear Single Quantum Coherence (HSQC) for direct ¹H-¹³C correlations.

  • Sample Preparation: ~5 mg of each sample dissolved in ~0.6 mL of deuterated solvent.

Comparative Data Presentation

The data collected from the analyses should be organized in clear, comparative tables to facilitate evaluation. The expected results for a successful validation are that all analytical data points for the synthesized sample match those of the natural reference.

Table 1: HPLC Purity and Retention Time Comparison

Sample ID Source Retention Time (min) Purity by Area % (at 254 nm)
ICB-Nat-01 Natural 6.45 99.2%
ICB-Syn-01 Synthetic 6.45 99.5%

| Co-injection | Spiked | 6.45 (Single Peak) | N/A |

Table 2: High-Resolution Mass Spectrometry Data

Sample ID Source Formula [M+H]⁺ Calculated [M+H]⁺ Observed Mass Error (ppm)
ICB-Nat-01 Natural C₁₉H₁₈O₆ 343.1125 343.1128 +0.87

| ICB-Syn-01 | Synthetic | C₁₉H₁₈O₆ | 343.1125 | 343.1127 | +0.58 |

Table 3: Key ¹H NMR Chemical Shift (δ) Comparison (Illustrative) Recorded in CD₃OD at 500 MHz. Chemical shifts for xanthones are hypothetical but representative.

Proton Assignment Natural Sample δ (ppm) Synthetic Sample δ (ppm)
H-1 6.35 (s) 6.35 (s)
H-4 6.80 (d, J=8.5 Hz) 6.80 (d, J=8.5 Hz)
H-5 7.21 (d, J=8.5 Hz) 7.21 (d, J=8.5 Hz)
OMe-6 3.88 (s) 3.88 (s)

| Prenyl-H1' | 3.30 (d, J=7.0 Hz) | 3.30 (d, J=7.0 Hz) |

Visualization of the Validation Workflow

The following diagram illustrates the logical flow of the comparative analysis, where both the natural and synthesized products undergo identical analytical scrutiny to verify their equivalence.

G Comparative Validation Workflow for this compound cluster_source Sample Origin cluster_purification Purification Natural Natural Product Isolation Pur_Nat Chromatographic Purification Natural->Pur_Nat Synthetic Chemical Synthesis Route Pur_Syn Purification & Recrystallization Synthetic->Pur_Syn HPLC HPLC (Purity, Rt) Pur_Nat->HPLC LCMS LC-MS (Molecular Wt.) Pur_Nat->LCMS NMR NMR (¹H, ¹³C, 2D) Pur_Nat->NMR Pur_Syn->HPLC Pur_Syn->LCMS Pur_Syn->NMR Conclusion Identity & Purity Confirmed LCMS->Conclusion Data Match Mismatch Identity or Purity Not Confirmed LCMS->Mismatch Data Mismatch

Caption: Workflow for validating synthesized vs. natural this compound.

Conclusion

A systematic analytical comparison is non-negotiable for validating a synthesized natural product. By employing a suite of orthogonal techniques—chromatography (HPLC) for purity and identity, mass spectrometry (LC-MS) for molecular weight verification, and NMR spectroscopy for definitive structural confirmation—researchers can establish with a high degree of confidence that a synthesized compound is identical to its natural analogue. The successful alignment of all data, as illustrated in the tables above, confirms the identity, purity, and structural integrity of the synthesized this compound, thereby qualifying it for further research and development.

References

Replicating Published Findings on the Biological Activity of Isocudraniaxanthone B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported biological activities of xanthones isolated from Cudrania tricuspidata, with a focus on providing a framework for replicating and comparing findings related to Isocudraniaxanthone B. Due to the limited direct public data on this compound, this guide draws upon published findings for structurally similar xanthones from the same plant source to provide a basis for experimental design and data comparison. We compare these findings against established therapeutic agents to offer a broader context for interpreting experimental results.

Data Presentation: Comparative Biological Activity

Cytotoxicity of Xanthones from Cudrania tricuspidata and Standard Chemotherapeutic Agents

The following table summarizes the cytotoxic activities of various xanthones isolated from Cudrania tricuspidata against several human cancer cell lines. For comparison, the cytotoxic activities of the standard chemotherapeutic agents Paclitaxel and Doxorubicin are also included. It is important to note that direct IC50 or LD50 values for this compound were not available in the reviewed literature; the data presented here for other Cudrania xanthones can be used as a reference for expected potency.

CompoundCell Line(s)IC50/LD50Publication/Source
Xanthones from Cudrania tricuspidata
Cudratricusxanthone EHCT-116, SMMC-7721, SGC-7901, BGC-8231.6-11.8 µg/mL[1]
Cudratricusxanthone GHCT-116, SMMC-7721, SGC-7901, BGC-8231.6-11.8 µg/mL[1]
Cudraxanthone MHCT-116, SMMC-7721, SGC-7901, BGC-8231.6-11.8 µg/mL[1]
Toxyloxanthone CHCT-116, SMMC-7721, SGC-7901, BGC-8231.6-11.8 µg/mL[1]
Cudratricusxanthone BHCT-116, SMMC-7721, SGC-79011.3-9.8 µg/mL[1]
Cudratricusxanthone DHCT-116, SMMC-7721, SGC-79011.3-9.8 µg/mL[1]
Xanthone V(1a)HCT-116, SMMC-7721, SGC-79011.3-9.8 µg/mL[1]
Catecholic Xanthones (compounds 3, 6, 7)AGS< 5 µM[2][3]
Standard Chemotherapeutic Agents
PaclitaxelVarious human tumour cell lines2.5 - 7.5 nM (24h exposure)
DoxorubicinVarious human cancer cell linesHighly variable, from nM to >20 µM range
Anti-inflammatory Activity of Xanthones from Cudrania tricuspidata

Several studies have highlighted the anti-inflammatory properties of xanthones and flavonoids from Cudrania tricuspidata. These compounds have been shown to inhibit key inflammatory mediators.[4][5]

Compound/ExtractCell LineKey Anti-inflammatory EffectsPublication/Source
Prenylated flavonoids (10-12)RAW 264.7Inhibition of NO production and iNOS expression[4]
1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone (THMX)RAW 264.7, BV2Reduced iNOS, COX-2, NO, PGE2, IL-6, TNF-α; Decreased MAPK phosphorylation and NF-κB activation; Activated HO-1 expression[6]
Various compounds from C. tricuspidataHaCaTDecreased IL-6 and IL-8 production; Inhibition of NF-κB p65 translocation and ERK1/2 and p38 phosphorylation[5]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation and is commonly used to determine the cytotoxic effects of compounds.

a. Cell Preparation:

  • Culture human cancer cell lines (e.g., HCT-116, SMMC-7721, SGC-7901, BGC-823, AGS) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allow them to adhere overnight.

b. Compound Treatment:

  • Prepare a stock solution of this compound and alternative compounds in dimethyl sulfoxide (B87167) (DMSO).

  • On the day of treatment, dilute the stock solutions with culture medium to achieve a range of final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.

  • Replace the culture medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin or Paclitaxel).

  • Incubate the plates for 24, 48, or 72 hours.

c. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

d. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

a. Cell Preparation:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed the cells into 96-well plates at a density of 5 × 10⁴ cells per well and allow them to adhere overnight.

b. Compound Treatment:

  • Pre-treat the cells with various concentrations of this compound or alternative compounds for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (a known anti-inflammatory agent like Dexamethasone).

  • Incubate the plates for 24 hours.

c. Nitric Oxide Measurement (Griess Assay):

  • After incubation, collect 100 µL of the culture supernatant from each well.

  • Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used to determine the concentration of nitrite, a stable product of NO.

d. Data Analysis:

  • Calculate the percentage of inhibition of NO production compared to the vehicle control.

  • Determine the IC50 value for the inhibition of NO production.

Mandatory Visualization

Signaling Pathways

The biological activities of many xanthones are attributed to their ability to modulate key cellular signaling pathways involved in inflammation and cancer progression. Based on studies of related xanthones from Cudrania tricuspidata, the NF-κB and MAPK pathways are significant targets.

NF_kB_MAPK_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Pro-inflammatory\nStimuli Pro-inflammatory Stimuli Pro-inflammatory\nStimuli->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB Inhibits Proteasomal\nDegradation Proteasomal Degradation IκBα->Proteasomal\nDegradation NF-κB_n NF-κB NF-κB->NF-κB_n Translocation MAPKK MAPKK MAPKKK->MAPKK MAPK\n(p38, ERK) MAPK (p38, ERK) MAPKK->MAPK\n(p38, ERK) MAPK\n(p38, ERK)->NF-κB_n This compound This compound This compound->IKK Inhibits This compound->MAPK\n(p38, ERK) Inhibits Inflammatory\nGene Expression\n(iNOS, COX-2, Cytokines) Inflammatory Gene Expression (iNOS, COX-2, Cytokines) NF-κB_n->Inflammatory\nGene Expression\n(iNOS, COX-2, Cytokines)

Caption: Putative mechanism of this compound on NF-κB and MAPK pathways.

Experimental Workflow

The following diagram illustrates a general workflow for screening and characterizing the biological activity of this compound and comparing it with alternative compounds.

Experimental_Workflow cluster_preparation Preparation cluster_screening Primary Screening cluster_analysis Data Analysis cluster_mechanistic Mechanistic Studies Compound_Prep Prepare Stock Solutions (this compound, Alternatives, Controls) Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Prep->Cytotoxicity_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., Griess Assay for NO) Compound_Prep->Anti_inflammatory_Assay Antimicrobial_Assay Antimicrobial Assay (e.g., MIC Determination) Compound_Prep->Antimicrobial_Assay Cell_Culture Culture and Seed Target Cell Lines Cell_Culture->Cytotoxicity_Assay Cell_Culture->Anti_inflammatory_Assay Calculate_IC50 Calculate IC50/MIC Values Cytotoxicity_Assay->Calculate_IC50 Anti_inflammatory_Assay->Calculate_IC50 Antimicrobial_Assay->Calculate_IC50 Compare_Activity Compare Activity with Alternatives Calculate_IC50->Compare_Activity Western_Blot Western Blot for Signaling Proteins (NF-κB, MAPK, etc.) Compare_Activity->Western_Blot Gene_Expression Gene Expression Analysis (e.g., qPCR for iNOS, COX-2) Compare_Activity->Gene_Expression

Caption: General workflow for evaluating the biological activity of this compound.

References

Benchmarking the efficacy of Isocudraniaxanthone B against its synthetic analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the current understanding of Isocudraniaxanthone B and its potential synthetic analogs. At present, there is a notable absence of published studies detailing the biological activities, mechanism of action, and efficacy of this compound. The initial exploration into its properties did not yield specific data on this particular xanthone (B1684191), with research tending to focus on other compounds isolated from the same source, Cudrania cochinchinensis, and their antimicrobial properties.

Efforts to identify and compare the efficacy of synthetic analogs of this compound were similarly impeded by the lack of available information. The scientific landscape currently lacks publicly accessible research on the synthesis or biological evaluation of any such analogs. This scarcity of data prevents a comparative analysis of their potential therapeutic effects against the natural compound.

Consequently, the creation of a detailed comparison guide that includes quantitative data, experimental protocols, and visualizations of signaling pathways is not feasible at this time. The foundational information required to construct such a guide—specifically, the biological activity and molecular targets of this compound and its synthetic derivatives—is not yet established in the scientific domain.

Further research is critically needed to first elucidate the fundamental biological properties of this compound. This would involve in vitro and in vivo studies to determine its bioactivities, such as antimicrobial, anti-inflammatory, or anticancer effects. Following the characterization of its biological profile, the synthesis and evaluation of structural analogs could be pursued to explore potential improvements in efficacy, selectivity, and pharmacokinetic properties. Without these foundational studies, any comparison remains speculative.

Researchers and drug development professionals interested in this specific xanthone are encouraged to initiate primary research to establish a baseline of its biological efficacy. Such pioneering work would be essential for any future comparative studies and for unlocking the potential of this compound and its derivatives as therapeutic agents.

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: A comprehensive analysis of the safety profiles of α-mangostin, γ-mangostin, and gartanin (B23118), compounds related to Isocudraniaxanthone B, is now available for researchers, scientists, and drug development professionals. This guide provides a comparative overview of available toxicological and pharmacokinetic data to inform future research and development.

While specific safety data for this compound are not publicly available, this comparative study of structurally related xanthones from Garcinia mangostana (mangosteen) offers valuable insights into the potential safety considerations for this class of compounds. The following data has been compiled from a systematic review of existing preclinical studies.

Comparative Toxicological Data

The safety of α-mangostin has been evaluated in multiple studies, providing a general understanding of its toxicological profile. In contrast, in vivo toxicity data for γ-mangostin and gartanin are limited in the available scientific literature.

Table 1: Summary of Acute and Subchronic Oral Toxicity Data

CompoundTest TypeSpeciesKey FindingsReference
α-Mangostin Acute Oral Toxicity (LD50)RodentsLD50 values are reported to be between >15,480 mg/kg BW and ≤6000 mg/kg BW. Studies on isolated α-mangostin show an LD50 ranging from 1250 mg/kg to >2000 mg/kg BW.[1][1]
Subchronic Oral Toxicity (NOAEL)RatsThe No-Observed-Adverse-Effect Level (NOAEL) is reported to be between <100 and ≤2000 mg/kg BW. Studies with isolated α-mangostin suggest a NOAEL of ≤1250 mg/kg BW.[1][1]
γ-Mangostin Acute Oral Toxicity (LD50)-No in vivo acute toxicity data for the pure compound was identified in the reviewed literature.-
Gartanin Acute Oral Toxicity (LD50)-No in vivo acute toxicity data for the pure compound was identified in the reviewed literature.-

Note: The wide range in reported LD50 and NOAEL values for α-mangostin can be attributed to variations in the test substance (extract vs. isolated compound) and experimental methodologies across different studies.

Comparative Pharmacokinetic Data

Pharmacokinetic studies have been conducted on α-mangostin and γ-mangostin in rats, providing insights into their absorption, distribution, metabolism, and excretion.

Table 2: Pharmacokinetic Parameters of α-Mangostin and γ-Mangostin in Rats

Parameterα-Mangostinγ-MangostinReference
Administration Route Intravenous (i.v.) and Oral (p.o.)Intravenous (i.v.) and Oral (p.o.)[2][3]
Dosage i.v.: not specified in abstract; p.o.: not specified in abstracti.v.: 2 mg/kg; p.o.: 20 mg/kg[3]
Half-life (t½) Distribution phase: 3 min; Elimination phase: 3.5 h (i.v.)Distribution phase: 2.40 min; Elimination phase: 1.52 h (i.v.)[2][3]
Bioavailability Low oral bioavailabilityLow oral bioavailability; undergoes intensive first-pass metabolism.[2][3]

Note: Pharmacokinetic data for gartanin in rodents was not available in the reviewed literature. Both α-mangostin and γ-mangostin exhibit low oral bioavailability, which is a critical consideration for therapeutic development.[2][3]

Experimental Protocols

The toxicological and pharmacokinetic studies summarized above generally adhere to internationally recognized guidelines.

Acute Oral Toxicity Testing (Based on OECD Guideline 423)

Acute oral toxicity is typically assessed using a method like the Acute Toxic Class Method (OECD Guideline 423). This procedure is designed to estimate the acute toxicity of a substance with the use of a minimal number of animals.

  • Test Animals: Healthy, young adult rodents (e.g., rats or mice), typically females, are used.

  • Housing: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle.

  • Procedure: The test substance is administered orally by gavage in a stepwise procedure using a small number of animals per step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.

  • Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.

Subchronic Oral Toxicity Study (Based on OECD Guideline 408)

Subchronic toxicity is evaluated over a longer period to determine the potential for cumulative toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Test Animals: Typically, rats are used, with an equal number of males and females per group.

  • Dosage: The test substance is administered daily in graduated doses to several groups for a period of 90 days. A control group receives the vehicle only.

  • Observations: Daily clinical observations, weekly body weight and food/water consumption measurements, and periodic hematological and clinical biochemistry analyses are performed.

  • Pathology: At the end of the study, all animals undergo a full necropsy, and organs are examined macroscopically and microscopically.

  • Endpoint: The NOAEL is the highest dose level at which there are no treatment-related adverse findings.

Pharmacokinetic Analysis

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.

  • Animal Model: Rodents, such as Sprague-Dawley rats, are commonly used.

  • Administration: The compound is administered via different routes, typically intravenously (to determine elimination parameters) and orally (to assess bioavailability).

  • Sample Collection: Blood samples are collected at various time points after administration.

  • Analysis: Plasma concentrations of the compound and its metabolites are measured using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Pharmacokinetic parameters, including half-life, area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax), are calculated using non-compartmental or compartmental analysis.

Visualizing Experimental and Biological Pathways

To further clarify the methodologies and mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_dosing Dosing cluster_obs Observation (14 Days) cluster_analysis Analysis & Endpoint animal_prep Animal Acclimatization (e.g., Sprague-Dawley Rats) dosing Oral Gavage Administration (Single Dose) animal_prep->dosing dose_prep Test Substance Formulation dose_prep->dosing mortality Mortality Checks dosing->mortality clinical_signs Clinical Signs Monitoring dosing->clinical_signs body_weight Body Weight Measurement dosing->body_weight ld50 LD50 Estimation & Toxicity Classification mortality->ld50 necropsy Gross Necropsy clinical_signs->necropsy body_weight->ld50 necropsy->ld50

Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).

signaling_pathway Xanthones α-Mangostin & Related Xanthones NFkB NF-κB Pathway Xanthones->NFkB Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->NFkB Activates iNOS iNOS Expression NFkB->iNOS Induces COX2 COX-2 Expression NFkB->COX2 Induces Inflammation Inflammatory Response iNOS->Inflammation COX2->Inflammation

Caption: Anti-inflammatory signaling pathway modulated by xanthones.

References

Validating the inhibitory effects of Isocudraniaxanthone B on specific enzymes or pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

AUSTIN, TX – December 12, 2025 – New comparative analysis highlights the potential of Isocudraniaxanthone B, a natural xanthone (B1684191) compound, as an effective inhibitor of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Research indicates that this compound exerts its antimalarial effect by targeting the parasite's crucial heme detoxification pathway, a mechanism shared by established antimalarial drugs.

This compound, isolated from the plant Calophyllum caledonicum, has demonstrated significant activity against chloroquine-resistant strains of Plasmodium falciparum[1][2]. This comparison guide provides an objective overview of this compound's performance against other known inhibitors of heme polymerization, supported by available experimental data. This document is intended for researchers, scientists, and drug development professionals in the field of antimalarial therapeutics.

Comparative Inhibitory Effects

The primary mechanism of action for many antimalarial compounds, including the well-known drug chloroquine (B1663885) and various xanthones, is the inhibition of heme polymerization within the parasite's digestive vacuole[3][4][5]. Plasmodium falciparum digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Inhibition of this process leads to a buildup of toxic heme, ultimately killing the parasite.

The inhibitory potency of this compound and comparator compounds against P. falciparum is presented below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness, with lower values indicating higher potency.

CompoundTarget Organism (P. falciparum strain)IC50 ValueKnown Inhibitor OfReference Compound(s)
This compound Chloroquine-resistant3.2 µg/mLHeme PolymerizationChloroquine, Quinine
ChloroquineSensitive strainsVaries (nM range)Heme PolymerizationN/A
QuinineVarious strainsVaries (nM range)Heme PolymerizationN/A
Isocudraxanthone KOral Squamous Carcinoma Cells (HN4)14.31 µMHIF-1αCisplatin

Experimental Protocols

The following are generalized protocols for assays relevant to determining the antimalarial activity and mechanism of action of compounds like this compound.

In Vitro Antimalarial Activity Assay (e.g., SYBR Green I-based Assay)

This assay is commonly used to determine the IC50 of a compound against P. falciparum.

  • Parasite Culture: Asynchronous P. falciparum cultures are maintained in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Compound Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

  • Assay Plate Preparation: In a 96-well plate, the parasite culture is added to wells containing the different concentrations of the test compound. Control wells with no compound and wells with a known antimalarial drug are also included.

  • Incubation: The plate is incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.

  • Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with parasitic DNA.

  • Fluorescence Reading: The plate is read using a fluorescence plate reader to quantify parasite growth.

  • Data Analysis: The fluorescence intensity is plotted against the compound concentration, and the IC50 value is calculated using a non-linear regression model.

Heme Polymerization Inhibition Assay

This assay assesses the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).

  • Reagent Preparation:

    • Hemin (B1673052) solution: Hemin is dissolved in a solvent like DMSO.

    • Acetate (B1210297) buffer: A sodium acetate buffer is prepared at a pH of approximately 4.5 to mimic the acidic environment of the parasite's digestive vacuole.

    • Test compound solutions: Serial dilutions of this compound and a known inhibitor (e.g., chloroquine) are prepared.

  • Assay Procedure:

    • The hemin solution is added to the wells of a 96-well plate.

    • The test compound at various concentrations is added to the wells.

    • The reaction is initiated by adding the acetate buffer.

    • The plate is incubated at a controlled temperature (e.g., 37°C) for several hours to allow for β-hematin formation.

  • Quantification:

    • The plate is centrifuged to pellet the formed β-hematin.

    • The supernatant containing unreacted hemin is removed.

    • The β-hematin pellet is washed, and then dissolved in a basic solution (e.g., NaOH).

    • The absorbance of the dissolved β-hematin is measured using a spectrophotometer.

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of wells with the test compound to the control wells without any inhibitor. The IC50 value for heme polymerization inhibition is then determined.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed inhibitory pathway of this compound and a typical experimental workflow for its validation.

Inhibitory_Pathway cluster_parasite Plasmodium falciparum cluster_drug_action Inhibitory Action Hemoglobin Hemoglobin (from host erythrocyte) Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Apoptosis Parasite Death Heme->Apoptosis Accumulation leads to Parasite Death Isocudraniaxanthone_B This compound Isocudraniaxanthone_B->Heme Inhibits Polymerization

Caption: Proposed inhibitory mechanism of this compound on heme polymerization in P. falciparum.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Comparison Culture P. falciparum Culture IC50_Assay Antimalarial IC50 Assay (e.g., SYBR Green I) Culture->IC50_Assay Potency Determine Potency (IC50) IC50_Assay->Potency Heme_Assay Heme Polymerization Inhibition Assay Mechanism Confirm Mechanism of Action Heme_Assay->Mechanism Cytotoxicity_Assay Cytotoxicity Assay (on human cell lines) Selectivity Assess Selectivity Index Cytotoxicity_Assay->Selectivity Comparison Compare with Known Inhibitors Potency->Comparison Mechanism->Comparison Selectivity->Comparison

Caption: Experimental workflow for validating the inhibitory effects of this compound.

Conclusion

This compound demonstrates promising antimalarial activity, likely through the inhibition of heme polymerization, a validated and critical target in Plasmodium falciparum. Its efficacy against chloroquine-resistant strains makes it a noteworthy candidate for further investigation in the development of new antimalarial therapies. Future research should focus on head-to-head comparative studies with standard antimalarial drugs to precisely quantify its relative potency and therapeutic potential. Additionally, comprehensive cytotoxicity studies are necessary to establish a favorable selectivity index, ensuring minimal impact on host cells. The detailed experimental protocols provided herein offer a framework for such validation studies.

References

Safety Operating Guide

Prudent Disposal of Isocudraniaxanthone B in the Absence of a Specific Safety Data Sheet

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not intended for diagnostic or therapeutic use.

Immediate Safety and Handling Precautions

All personnel handling Isocudraniaxanthone B should adhere to standard laboratory safety protocols. This includes the use of appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect eyes from potential splashes or airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact with the compound.
Body Protection A standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection To be used in a well-ventilated area. If handling as a powder and dust generation is likely, a dust mask or respirator may be necessary.To prevent the inhalation of any airborne particles.

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is that it should be managed through an approved hazardous waste program. Under no circumstances should it be disposed of down the drain or in regular solid waste streams.

  • Waste Segregation : Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

    • Solid Waste : Collect any solid, unused this compound and any contaminated disposable materials (e.g., weighing papers, gloves, pipette tips) in a dedicated, clearly labeled hazardous waste container for solids.

    • Liquid Waste : If this compound is dissolved in a solvent, collect the solution in a designated, leak-proof hazardous waste container for liquids. The solvent type (e.g., halogenated vs. non-halogenated) should be considered for proper segregation as per your institution's guidelines.

  • Waste Containerization and Labeling :

    • Use only clean, dry, and chemically compatible containers with secure lids.

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".

    • For solutions, list all solvents and their approximate concentrations.

    • Include the date when the waste was first added to the container.

  • Storage of Chemical Waste :

    • Store sealed hazardous waste containers in a designated, secure satellite accumulation area within the laboratory.

    • This area should be well-ventilated and away from general laboratory traffic and incompatible substances.

  • Disposal of Empty Containers :

    • Containers that held this compound should be triple-rinsed with a suitable solvent in which the compound is soluble.

    • The rinsate from this process is considered hazardous and must be collected and disposed of as liquid hazardous waste.

    • After triple-rinsing, deface or remove the original label. The container can then be disposed of as regular laboratory glassware or plastic waste, in accordance with institutional policies.

  • Arranging for Final Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.

    • Provide all necessary documentation as required by your institution and local regulations.

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and general workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_id Waste Identification cluster_contain Containment cluster_storage_disposal Storage & Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe is_solid Solid Waste? ppe->is_solid solid_waste Solid Waste (Unused compound, contaminated labware) is_solid->solid_waste Yes liquid_waste Liquid Waste (Solutions containing this compound) is_solid->liquid_waste No collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal workflow for this compound.

This procedural guidance is intended to ensure the safe and environmentally responsible disposal of this compound. Always prioritize your institution's specific waste management policies and consult with your EHS department for any clarifications.

Personal protective equipment for handling Isocudraniaxanthone B

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Isocudraniaxanthone B

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices for managing cytotoxic compounds and general precautions for the xanthone (B1684191) class of chemicals.

Personal Protective Equipment (PPE)

Due to the potential cytotoxic nature of this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
Compound Weighing and Preparation Dedicated, certified chemical fume hood or biological safety cabinet, disposable gown, double nitrile gloves, safety goggles, and a surgical mask. For potent compounds, a respirator (e.g., N95) is recommended.[1][2][3]
In Vitro/In Vivo Experiments Disposable gown, double nitrile gloves, and safety glasses.[1][4]
Waste Disposal Disposable gown, heavy-duty nitrile or neoprene gloves, safety goggles, and a surgical mask.[4]
Spill Cleanup Full PPE including a disposable gown, industrial-thickness gloves (>0.45mm), safety goggles or a full face shield, and a respirator.[2][4]

Standard Operating Procedure for Safe Handling and Disposal

This protocol outlines the step-by-step process for safely handling this compound from receipt to disposal, minimizing the risk of exposure.

Receiving and Unpacking
  • Upon receipt, visually inspect the external packaging for any signs of damage or leakage.

  • Don appropriate PPE, including a lab coat and single-use nitrile gloves, before handling the package.

  • If the package is compromised, treat it as a spill and follow the spill cleanup protocol.

  • Transport the intact package to a designated containment area, such as a chemical fume hood.

  • Carefully open the external packaging and inspect the primary container.

  • Verify that the container label matches the product ordered and is securely sealed.

Aliquoting and Dilution
  • All manipulations of solid or concentrated this compound must be performed in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles.[3]

  • Wear a disposable gown, double nitrile gloves, and safety goggles.

  • Use dedicated spatulas and glassware for handling the compound.

  • When dissolving the compound, add the solvent slowly to avoid splashing.

  • Cap the container securely and vortex or sonicate as needed to ensure complete dissolution.

  • Clearly label all prepared solutions with the compound name, concentration, solvent, date, and appropriate hazard symbols.

Experimental Use
  • Always wear a lab coat, single-use nitrile gloves, and safety glasses when handling solutions of this compound.

  • Conduct all experimental procedures in a well-ventilated area.

  • Avoid direct contact with the skin and eyes.[5][6] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5][6]

  • After completing the experiment, decontaminate all work surfaces with an appropriate cleaning agent.

Disposal Plan
  • All solid waste contaminated with this compound (e.g., gloves, pipette tips, vials) must be collected in a dedicated, clearly labeled cytotoxic waste container.[2]

  • Liquid waste should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Follow your institution's specific guidelines for the disposal of cytotoxic and chemical waste.

Emergency Spill Response Workflow

In the event of a spill, a prompt and organized response is critical to contain the contamination and ensure personnel safety. The following diagram outlines the logical workflow for managing a spill of this compound.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Containment_and_Cleanup Containment and Cleanup cluster_Final_Steps Final Steps A Spill Occurs B Alert others in the area A->B C Evacuate the immediate area B->C D If necessary, attend to any personnel contamination C->D E Don appropriate PPE (double gloves, gown, goggles, respirator) D->E F Contain the spill with absorbent material E->F G Carefully collect contaminated material into a cytotoxic waste bag F->G H Decontaminate the spill area G->H I Dispose of all contaminated materials as cytotoxic waste H->I J Remove PPE and wash hands thoroughly I->J K Report the spill to the lab supervisor or safety officer J->K

Caption: Workflow for managing a chemical spill.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.